molecular formula C12H12B2O4 B1270769 4,4'-Biphenyldiboronic acid CAS No. 4151-80-8

4,4'-Biphenyldiboronic acid

Cat. No.: B1270769
CAS No.: 4151-80-8
M. Wt: 241.8 g/mol
InChI Key: SLHKDOGTVUCXKX-UHFFFAOYSA-N
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Description

4,4'-Biphenyldiboronic acid is a useful research compound. Its molecular formula is C12H12B2O4 and its molecular weight is 241.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-boronophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12B2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHKDOGTVUCXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370390
Record name 4,4'-BIPHENYLDIBORONIC ACID
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Molecular Weight

241.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4151-80-8
Record name 4,4'-Biphenyldiboronic acid
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Record name 4,4'-BIPHENYLDIBORONIC ACID
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Record name 4,4'-Biphenyldiboronic Acid
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Record name 4,4'-BIPHENYLDIBORONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Formation of 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldiboronic acid is a versatile building block in organic synthesis, playing a crucial role in the construction of complex molecular architectures.[1][2] Its significance is particularly pronounced in the field of medicinal chemistry and materials science, where the biphenyl moiety is a common structural motif. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data. The two principal methods discussed are the lithiation-borylation of 4,4'-dihalobiphenyls and the palladium-catalyzed Miyaura borylation.

I. Lithiation-Borylation of 4,4'-Dihalobiphenyls

The synthesis of this compound via a lithiation-borylation sequence is a well-established and widely used method. This approach involves the reaction of a 4,4'-dihalobiphenyl, typically 4,4'-dibromobiphenyl, with a strong organolithium base, followed by quenching with a boron electrophile.

A. Mechanism of Formation

The reaction proceeds through a two-step mechanism:

  • Double Lithium-Halogen Exchange: The process is initiated by the reaction of 4,4'-dibromobiphenyl with at least two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi). This results in a double lithium-halogen exchange, where the bromine atoms are replaced by lithium atoms to form the highly reactive 4,4'-dilithiobiphenyl intermediate.[3][4] The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like anhydrous tetrahydrofuran (THF) to prevent side reactions.[5]

  • Borylation: The 4,4'-dilithiobiphenyl intermediate is then treated with a boron electrophile, most commonly trimethyl borate (B(OMe)₃). The nucleophilic carbon atoms of the dilithio species attack the electrophilic boron atoms of the trimethyl borate, displacing the methoxy groups. This occurs in a stepwise manner at both lithiated positions. Subsequent acidic workup hydrolyzes the resulting boronate esters to yield the final product, this compound.

Lithiation_Borylation 4,4'-Dibromobiphenyl 4,4'-Dibromobiphenyl 4,4'-Dilithiobiphenyl 4,4'-Dilithiobiphenyl 4,4'-Dibromobiphenyl->4,4'-Dilithiobiphenyl  + 2 n-BuLi (Lithium-Halogen Exchange) Tetralkoxyborate Intermediate Tetralkoxyborate Intermediate 4,4'-Dilithiobiphenyl->Tetralkoxyborate Intermediate  + 2 B(OMe)₃ (Borylation) This compound This compound Tetralkoxyborate Intermediate->this compound  Acidic Workup (Hydrolysis)

Caption: Mechanism of this compound formation via lithiation-borylation.

B. Potential Side Reactions

Several side reactions can occur, potentially lowering the yield and purity of the final product. These include:

  • Reaction with Solvent: Organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures.[5]

  • Reaction with Carbon Dioxide: Adventitious carbon dioxide can react with the organolithium intermediates to form carboxylic acids.

  • Incomplete Lithiation: If less than two equivalents of the organolithium reagent are used, or if the reaction time is insufficient, a mixture of mono- and di-lithiated species will be formed, leading to a mixture of products.

II. Palladium-Catalyzed Miyaura Borylation

An increasingly popular and versatile alternative to the lithiation route is the palladium-catalyzed Miyaura borylation.[6][7] This method involves the cross-coupling of a dihaloarene with a diboron reagent in the presence of a palladium catalyst and a base. This reaction offers the advantage of milder reaction conditions and greater functional group tolerance.[8]

A. Catalytic Cycle

The Miyaura borylation proceeds via a well-defined catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

  • Transmetalation: The diboron reagent, activated by a base (e.g., potassium acetate, KOAc), undergoes transmetalation with the Pd(II) complex. An alkoxide or acetate ligand on the palladium facilitates the transfer of a boryl group from the diboron reagent to the palladium center, regenerating the halide or acetate anion.

  • Reductive Elimination: The resulting arylpalladium(II) boryl complex undergoes reductive elimination to form the arylboronate ester and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Miyaura_Borylation_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOB Ar-Pd(II)(L)₂-B(OR)₂ ArPdX->ArPdOB Transmetalation (B₂(OR)₄, Base) ArPdOB->Pd0 Reductive Elimination Product Arylboronate Ester ArPdOB->Product Ar-B(OR)₂

Caption: Catalytic cycle of the Miyaura borylation reaction.

III. Experimental Protocols

A. Protocol 1: Synthesis via Lithiation-Borylation

This protocol is adapted from established literature procedures.

Materials:

  • 4,4'-Dibromobiphenyl

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,4'-dibromobiphenyl and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below -70 °C. Stir the mixture for an additional hour at -78 °C.

  • Borylation: Add trimethyl borate dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add aqueous HCl to quench the reaction and adjust the pH to ~2. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B. Protocol 2: Synthesis via Palladium-Catalyzed Miyaura Borylation

This protocol is a general procedure that can be optimized for specific substrates.[9]

Materials:

  • 4,4'-Dibromobiphenyl

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4,4'-dibromobiphenyl, bis(pinacolato)diboron, the palladium catalyst, and the base under an inert atmosphere.

  • Reaction: Add the anhydrous solvent and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, or the crude product can be purified by column chromatography.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants + Solvent Reactants + Solvent Reaction Mixture Reaction Mixture Reactants + Solvent->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization/\nChromatography Recrystallization/ Chromatography Solvent Removal->Recrystallization/\nChromatography Pure this compound Pure this compound Recrystallization/\nChromatography->Pure this compound

Caption: General experimental workflow for the synthesis and purification.

IV. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the two primary methods discussed.

ParameterLithiation-BorylationPalladium-Catalyzed Miyaura Borylation
Starting Material 4,4'-Dibromobiphenyl4,4'-Dihalobiphenyl (Br, I) or ditriflate
Reagents n-BuLi, Trimethyl borateBis(pinacolato)diboron, Pd catalyst, Base
Typical Catalyst N/APd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Typical Base N/AKOAc, K₂CO₃, K₃PO₄
Solvent Anhydrous THF1,4-Dioxane, Toluene, DMF, Water
Temperature -78 °C to Room Temp.Room Temp. to 110 °C
Reaction Time 12 - 24 hours2 - 24 hours
Reported Yield 60 - 85%70 - 95%
Functional Group Tolerance LimitedGood to Excellent

Note: Yields are highly dependent on specific reaction conditions and substrate purity.

V. Conclusion

Both the lithiation-borylation and the palladium-catalyzed Miyaura borylation are effective methods for the synthesis of this compound. The choice of method often depends on the specific requirements of the synthesis, such as the presence of sensitive functional groups, desired scale, and available reagents and equipment. The lithiation route is a powerful and high-yielding method but requires cryogenic temperatures and is sensitive to moisture and air. In contrast, the Miyaura borylation offers milder reaction conditions, broader functional group compatibility, and often higher yields, making it an attractive alternative for many applications in modern organic synthesis and drug development.[2]

References

Spectroscopic Characterization of 4,4'-Biphenyldiboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Biphenyldiboronic acid, a versatile building block in organic synthesis and materials science. This document details the key spectroscopic data and outlines the experimental protocols for obtaining this information, serving as a valuable resource for researchers in various scientific disciplines.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.06br s4HB(OH)₂
7.88d, J=8.53 Hz4HAr-H
7.65d, J=8.4 Hz4HAr-H

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹¹B NMR Spectroscopic Data
Chemical Shift (δ) ppmLinewidthAssignment
~31Broadsp² Boron

Solvent: DMSO-d₆ (estimated based on similar compounds)[1]

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadO-H stretch (from B(OH)₂)
~3100-3000MediumAromatic C-H stretch
~1600-1585MediumAromatic C=C stretch
~1500-1400MediumAromatic C=C stretch
~1350StrongB-O stretch
~1200StrongC-B stretch
~840StrongAromatic C-H out-of-plane bend (para-disubstituted)

Note: This is a representative table based on characteristic absorptions for similar aromatic boronic acids. Specific peak positions may vary.

Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₂H₁₂B₂O₄
Molecular Weight241.84 g/mol
Monoisotopic Mass242.0922 Da

Note: Specific fragmentation patterns would be dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • Data Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and determine the chemical shifts and coupling constants.

¹¹B NMR Spectroscopy

  • Sample Preparation: Prepare a concentrated solution of this compound (e.g., 20-30 mg) in ~0.7 mL of DMSO-d₆ in a quartz NMR tube to avoid background signals from borosilicate glass.

  • Instrumentation: Use an NMR spectrometer equipped with a boron-observe probe.

  • Acquisition Parameters:

    • Acquire a one-dimensional ¹¹B spectrum.

    • Set the spectral width to cover the expected range for boronic acids (e.g., -40 to 60 ppm).

    • Use a sufficient number of scans for a clear signal, as ¹¹B is a quadrupolar nucleus and signals can be broad.

    • Use a broad-band proton decoupling sequence to simplify the spectrum.

    • Reference the spectrum externally to BF₃·OEt₂ (δ 0 ppm).

  • Data Processing: Process the FID and perform a Fourier transform. Apply appropriate baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing: The software will automatically perform a background subtraction. Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquisition Parameters (ESI-MS Example):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion.

    • Set the mass range to scan for the expected molecular ion (m/z ~242).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₂H₁₂B₂O₄.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum over a range of approximately 200-400 nm.

    • Use the pure solvent as a blank to zero the instrument.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS UVVis UV-Visible (UV-Vis) Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Properties Physicochemical Properties UVVis->Properties

Caption: General workflow for the spectroscopic characterization of this compound.

References

1H NMR and 13C NMR data for 4,4'-Biphenyldiboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,4'-Biphenyldiboronic Acid

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, tailored for researchers, scientists, and professionals in drug development. It encompasses a summary of ¹H NMR data, an outline of the challenges associated with ¹³C NMR for this compound, a detailed experimental protocol for NMR analysis, and a logical diagram illustrating the structural information derived from NMR spectroscopy.

Spectroscopic Data

The structural elucidation of this compound by NMR spectroscopy is fundamental to confirming its identity and purity. Below are the key spectroscopic data presented in a structured format.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals in the aromatic region, corresponding to the protons on the biphenyl backbone.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.06Broad Peak4H-B(OH)₂
7.88Doublet4H8.53Aromatic CH
7.65Doublet4H8.4Aromatic CH
Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[1]
¹³C NMR Data

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound for NMR spectroscopy.

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Securely cap the vial and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary to aid dissolution.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width for the aromatic region (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width for carbon nuclei (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio (e.g., 1024 or more), especially given the challenges with detecting the boron-bound carbon.

    • Set a suitable relaxation delay (e.g., 2 seconds).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of NMR Data Interpretation

The following diagram illustrates the logical workflow of interpreting the NMR data to confirm the structure of this compound.

NMR_Interpretation_Workflow cluster_data Acquired NMR Data cluster_analysis Data Analysis and Interpretation HNMR_Data 1H NMR Spectrum - Chemical Shifts (δ) - Multiplicities - Integration - Coupling Constants (J) H_Analysis Analysis of 1H Data: - Aromatic protons identified - Symmetry suggested by peak patterns - Integration confirms proton count HNMR_Data->H_Analysis Interpret CNMR_Data 13C NMR Spectrum - Chemical Shifts (δ) (Note: C-B signal may be absent) C_Analysis Analysis of 13C Data: - Aromatic carbons identified - Confirms biphenyl core structure CNMR_Data->C_Analysis Interpret Structure Confirmed Structure: This compound H_Analysis->Structure Correlate & Confirm C_Analysis->Structure Correlate & Confirm

References

An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldiboronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-biphenyldiboronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a bifunctional organic compound featuring a biphenyl core with boronic acid groups at the 4 and 4' positions. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex polyaromatic compounds. Its utility extends to materials science for the creation of organic light-emitting diodes (OLEDs) and in medicinal chemistry. An understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation.

Solubility Profile of this compound

Quantitative Solubility Data

While specific g/L or mg/mL values are not widely reported, some supplier information provides qualitative descriptions.

SolventQualitative Solubility
MethanolSoluble
WaterInsoluble

Note: The term "soluble" is a qualitative descriptor and does not provide information on the saturation limit.

Estimated Solubility in Other Common Organic Solvents

Based on the general solubility trends of boronic acids, the following estimations can be made. Phenylboronic acid, a related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The biphenyl structure of this compound may reduce its affinity for highly polar solvents compared to phenylboronic acid, but the boronic acid groups will still contribute to its solubility in polar organic solvents.

Solvent ClassRepresentative SolventsEstimated Qualitative Solubility
Alcohols Ethanol, IsopropanolLikely Soluble
Ethers Tetrahydrofuran (THF), Diethyl etherLikely Soluble
Ketones Acetone, Methyl ethyl ketoneLikely Soluble[3]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely Soluble to Moderately Soluble
Chlorinated Solvents Dichloromethane (DCM), ChloroformLikely Moderately to Sparingly Soluble
Aromatic Hydrocarbons Toluene, BenzeneLikely Sparingly Soluble to Insoluble
Aliphatic Hydrocarbons Hexane, HeptaneLikely Insoluble

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a solid compound in an organic solvent.

General Experimental Workflow

The determination of solubility typically follows a systematic process, from preparation to data analysis.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Pure Compound create_mixture Create Saturated Solution prep_compound->create_mixture prep_solvent Prepare Pure Solvent prep_solvent->create_mixture equilibrate Equilibrate at Constant Temperature create_mixture->equilibrate separate_phases Separate Solid and Liquid Phases equilibrate->separate_phases analyze_concentration Analyze Solute Concentration separate_phases->analyze_concentration calculate_solubility Calculate Solubility analyze_concentration->calculate_solubility

A flowchart illustrating the general steps for determining the solubility of a compound.
Gravimetric Method (Shake-Flask Method)

This is a thermodynamic equilibrium solubility method that is considered the "gold standard" for its accuracy.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. To remove any remaining solid particles, filter the solution using a syringe filter compatible with the solvent.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Drying: Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Weighing: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

Dynamic Method (Turbidimetric Method)

This method involves monitoring the temperature at which a solid-liquid mixture becomes a clear solution upon heating.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity meter or a light source and detector

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Stirring: Begin stirring the mixture and slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.2-0.5 °C/min).

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The dissolution point is the temperature at which the last solid particles disappear and the solution becomes clear.

  • Data Collection: Record the dissolution temperature for the specific composition.

  • Solubility Curve: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility versus temperature).

Key Applications and Related Signaling Pathways

This compound is a key precursor in the synthesis of various functional molecules. One of its most significant applications is in the Suzuki-Miyaura cross-coupling reaction.

G Simplified Suzuki-Miyaura Coupling Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products boronic_acid This compound transmetalation Transmetalation boronic_acid->transmetalation organic_halide Organic Halide (R-X) oxidative_addition Oxidative Addition organic_halide->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition 1 oxidative_addition->transmetalation 2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination 3 byproducts Byproducts transmetalation->byproducts reductive_elimination->pd_catalyst 4 coupled_product Coupled Product (R-Ar-Ar-R) reductive_elimination->coupled_product base Base base->transmetalation

A diagram of the Suzuki-Miyaura cross-coupling reaction involving a boronic acid.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully documented in the public domain, this guide provides a foundational understanding of its likely solubility characteristics based on available information and the behavior of analogous compounds. The detailed experimental protocols offered herein equip researchers with the necessary tools to determine precise solubility values in various organic solvents, facilitating the optimization of reaction conditions, purification processes, and the development of new applications for this versatile compound.

References

Thermal Stability and Decomposition of 4,4'-Biphenyldiboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4'-biphenyldiboronic acid, a versatile building block in organic synthesis and materials science. Understanding the thermal stability and decomposition temperature is critical for its application in various chemical processes, including Suzuki-Miyaura cross-coupling reactions and the formation of advanced materials.

Core Thermal Properties

This compound is recognized for its high thermal stability.[1][2] The primary thermal event of concern is its decomposition upon heating. Multiple sources consistently report a decomposition temperature of 300 °C.[1][2][3][4][5][6] This indicates that at this temperature, the molecule begins to break down, rather than undergoing a simple phase transition from solid to liquid.

Quantitative Thermal Data

The key thermal property for this compound is summarized in the table below.

ParameterValueMethod
Decomposition Temperature (Td)300 °C (decomposes)Literature Consensus

Experimental Determination of Thermal Stability

The thermal stability and decomposition temperature of this compound are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Experimental Protocols

Below are detailed, representative methodologies for conducting TGA and DSC analyses on a solid organic compound such as this compound.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • An accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert crucible (e.g., alumina or platinum).

    • The crucible is placed on a high-precision microbalance within the TGA furnace.

    • The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The onset of decomposition is identified as the temperature at which a significant mass loss is observed on the resulting TGA curve.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic (melting, decomposition) and exothermic (crystallization, reaction) events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • A small amount of this compound (typically 2-5 mg) is weighed into an aluminum or hermetically sealed sample pan.

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

    • A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 350 °C).

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The resulting DSC thermogram is analyzed for peaks indicating thermal events. For this compound, a sharp endothermic peak around 300 °C would correspond to its decomposition.

Workflow for Thermal Analysis

The logical flow of experiments to determine the thermal stability of a compound like this compound is illustrated in the diagram below.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Weigh Sample (2-10 mg) Sample->Weighing Encapsulation Encapsulate in TGA/DSC Pan Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Inert Atmosphere DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC Inert Atmosphere TGA_Curve Mass Loss vs. Temperature Curve TGA->TGA_Curve DSC_Thermogram Heat Flow vs. Temperature Thermogram DSC->DSC_Thermogram Decomposition_Temp Determine Decomposition Temperature (Td) TGA_Curve->Decomposition_Temp DSC_Thermogram->Decomposition_Temp

Workflow for determining the thermal stability of this compound.

Summary

The thermal stability of this compound is a key parameter for its successful application in research and development. The compound is stable up to a decomposition temperature of 300 °C. This value is reliably determined through standard thermal analysis techniques such as TGA and DSC. The provided experimental protocols and workflow offer a robust framework for the characterization of its thermal properties, ensuring consistent and reproducible results for researchers and drug development professionals.

References

An In-Depth Technical Guide to the Crystal Structure of 1,4-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of crystallographic data: Extensive searches for the complete crystal structure data of 4,4'-Biphenyldiboronic acid did not yield the specific crystallographic information file (CIF) or detailed structural parameters necessary to generate an in-depth technical guide as requested. In the interest of providing a comprehensive and technically detailed response, this guide will instead focus on the closely related and structurally characterized compound, 1,4-Phenylenediboronic acid . The structural principles and experimental methodologies described herein are highly relevant and analogous to what would be expected for this compound.

Introduction

1,4-Phenylenediboronic acid is an organoboron compound that serves as a fundamental building block in supramolecular chemistry and materials science. Its rigid phenylene core and two boronic acid functional groups allow for the formation of extended hydrogen-bonded networks, making it a subject of interest for the design of porous materials, sensors, and catalysts. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling the properties of materials derived from this compound. This guide provides a detailed overview of the crystal structure of 1,4-Phenylenediboronic acid, including its crystallographic data, a description of the experimental procedures for its characterization, and a visualization of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Phenylenediboronic acid is presented below.

PropertyValue
Chemical Formula C₆H₈B₂O₄
Molecular Weight 165.75 g/mol
CAS Number 4612-26-4
Appearance White to off-white powder or crystals
Melting Point >300 °C
Solubility Soluble in water

Crystallographic Data

The crystal structure of 1,4-Phenylenediboronic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a5.073(1) Å
b6.969(1) Å
c10.370(2) Å
α90°
β99.78(3)°
γ90°
Volume 360.9(1) ų
Z (Molecules per unit cell) 2
Calculated Density 1.526 g/cm³

Experimental Protocols

Synthesis of 1,4-Phenylenediboronic Acid

The synthesis of 1,4-Phenylenediboronic acid typically proceeds via a Grignard reaction from 1,4-dibromobenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Iodine (crystal, as initiator)

Procedure:

  • Magnesium turnings are placed in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous THF is added to cover the magnesium, followed by a crystal of iodine to initiate the reaction.

  • A solution of 1,4-dibromobenzene in anhydrous THF is added dropwise to the stirring suspension. The reaction is maintained at reflux.

  • After the addition is complete, the mixture is stirred for an additional 2 hours to ensure the formation of the Grignard reagent.

  • In a separate flask, trimethyl borate is dissolved in anhydrous THF and cooled to -78 °C.

  • The prepared Grignard reagent is then transferred to the trimethyl borate solution via cannula.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of an aqueous HCl solution.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude 1,4-Phenylenediboronic acid is then purified by recrystallization.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,4-Phenylenediboronic acid is achieved through single-crystal X-ray diffraction.

Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified 1,4-Phenylenediboronic acid in an appropriate solvent system.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1,4-Phenylenediboronic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Grignard Formation cluster_reaction2 Borylation cluster_workup Hydrolysis & Workup cluster_purification Purification 1,4-Dibromobenzene 1,4-Dibromobenzene Grignard Reagent Grignard Reagent 1,4-Dibromobenzene->Grignard Reagent + Mg, THF Mg Mg Mg->Grignard Reagent Anhydrous THF Anhydrous THF Anhydrous THF->Grignard Reagent Boronate Ester Intermediate Boronate Ester Intermediate Grignard Reagent->Boronate Ester Intermediate Crude Product Crude Product Boronate Ester Intermediate->Crude Product + HCl Trimethyl Borate Trimethyl Borate Trimethyl Borate->Boronate Ester Intermediate Pure 1,4-Phenylenediboronic Acid Pure 1,4-Phenylenediboronic Acid Crude Product->Pure 1,4-Phenylenediboronic Acid Recrystallization HCl HCl HCl->Crude Product

Caption: Synthetic workflow for 1,4-Phenylenediboronic acid.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 1,4-Phenylenediboronic acid, a valuable surrogate for understanding the structural properties of diaryldiboronic acids. The presented crystallographic data, experimental protocols, and workflow visualization offer a foundational understanding for researchers and professionals in the fields of materials science and drug development. The detailed knowledge of the solid-state packing and intermolecular interactions of such molecules is crucial for the rational design of new materials with tailored properties.

The Dual Reactivity of 4,4'-Biphenyldiboronic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Reactivity, Applications, and Experimental Protocols of a Versatile Bifunctional Building Block.

Introduction

4,4'-Biphenyldiboronic acid, a bifunctional organoboron compound, has emerged as a cornerstone in modern synthetic chemistry. Its rigid biphenyl core and two reactive boronic acid termini make it an invaluable building block for creating complex, high-order structures. This guide provides a comprehensive technical overview of its synthesis, core reactivity principles, and its application in pivotal cross-coupling reactions. It is designed to serve as a practical resource for professionals in organic synthesis, materials science, and medicinal chemistry, offering detailed experimental protocols, quantitative data, and mechanistic insights to harness the full potential of this versatile reagent. Its applications are extensive, ranging from the synthesis of precisely structured porous organic polymers (POPs) and covalent organic frameworks (COFs) to its use as a linker in drug delivery systems and as a potential therapeutic agent.

Synthesis of this compound

The most common and reliable synthesis of this compound involves a lithium-halogen exchange on a dibrominated precursor, followed by quenching with a borate ester. This method provides good yields of the desired product.

Experimental Protocol: Synthesis from 4,4'-Dibromobiphenyl

This protocol outlines the synthesis via a Grignard-like reaction followed by borylation.

Materials:

  • 4,4'-Dibromo-1,1'-biphenyl

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1.5 N Hydrochloric acid (HCl)

Procedure:

  • To a solution of 4,4'-dibromo-1,1'-biphenyl (5.00 g, 16.03 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., Argon or Nitrogen), slowly add n-butyllithium (1.0 M solution in hexanes, 40.1 mL, 64.1 mmol) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly warm the mixture to -30 °C.

  • Add trimethyl borate (4.83 mL, 43.3 mmol) dropwise.

  • Allow the reaction to warm to room temperature and continue stirring for 1 hour.

  • Upon completion, carefully acidify the reaction mixture to a pH of 2 with 1.5 N HCl.

  • A precipitate will form. Filter the solid and wash it with a small amount of cold water.

  • Dry the resulting solid under vacuum to afford this compound as an off-white solid. A typical yield is approximately 65%[1].

Synthesis_Workflow start Start reagents 4,4'-Dibromobiphenyl in Anhydrous THF start->reagents step1 Add n-BuLi @ -78°C reagents->step1 step2 Stir for 1h step1->step2 step3 Warm to -30°C Add Trimethyl Borate step2->step3 step4 Warm to RT Stir for 1h step3->step4 step5 Acidify with HCl (pH 2) step4->step5 step6 Filter Precipitate step5->step6 product This compound step6->product

Workflow for the synthesis of this compound.

Core Reactivity Principles

The reactivity of the boronic acid groups is governed by the Lewis acidic nature of the boron atom. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻)[2].

  • Acidic to Neutral pH: The trigonal form is predominant. This form is less reactive in many cross-coupling reactions.

  • Basic pH: As the pH increases above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the tetrahedral boronate form through the addition of a hydroxide ion[2]. This anionic species is more nucleophilic and is the active participant in the crucial transmetalation step of many cross-coupling reactions.

This equilibrium is fundamental to controlling the reactivity and stability of this compound.

pH_Equilibrium cluster_conditions Solution pH Acidic_Neutral Acidic to Neutral pH Basic Basic pH (>pKa) BoronicAcid Trigonal Planar Ar-B(OH)₂ Boronate Tetrahedral Anion [Ar-B(OH)₃]⁻ (More Nucleophilic) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid + H⁺ Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX Ar'-Pd(II)L₂(X) OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R Ar-Pd(II)L₂(Ar') Transmetal->PdII_R_R RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar'-X) ArX->OxAdd Boronate Boronate [Ar-B(OH)₃]⁻ Boronate->Transmetal Chan_Lam_Cycle CuII Cu(II)L₂ Coordination Coordination CuII_NuH [L₂Cu(II)-NuH] complex Coordination->CuII_NuH Transmetal Transmetalation CuIII [Ar-Cu(III)L₂(Nu)] complex Transmetal->CuIII RedElim Reductive Elimination CuI Cu(I)L₂ RedElim->CuI Product Product (Ar-Nu-R) RedElim->Product Oxidation Oxidation (O₂) Oxidation->CuII NuH Amine/Alcohol (R-NuH) NuH->Coordination BoronicAcid Boronic Acid (Ar-B(OH)₂) BoronicAcid->Transmetal

References

An In-depth Technical Guide to the Key Chemical Properties of 4,4'-Biphenyldiboronic Acid for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldiboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its bifunctional nature, possessing two boronic acid moieties on a rigid biphenyl scaffold, makes it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, with a focus on its application in synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to support researchers and professionals in the fields of materials science, drug discovery, and organic synthesis in leveraging the full potential of this important molecule.

Core Chemical and Physical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1] Its rigid biphenyl core imparts thermal stability, a desirable characteristic for many synthetic applications.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₁₂B₂O₄[2]
Molecular Weight 241.84 g/mol [2]
CAS Number 4151-80-8[2]
Melting Point >300 °C (decomposes)[2]
Appearance White to off-white/light yellow crystalline powder[1][3]
pKa (Predicted) 8.25 ± 0.17[3]
Solubility Soluble in methanol; Sparingly soluble in water. Generally soluble in organic solvents.[3]

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its boronic acid functional groups. These groups readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][4] This reaction's tolerance of a wide range of functional groups and its typically high yields make it a cornerstone of modern organic synthesis.[5]

Key Applications:
  • Synthesis of Complex Organic Molecules: It serves as a dielectrophile in Suzuki-Miyaura coupling reactions to synthesize a wide array of biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.[1][4]

  • Materials Science: this compound is a key monomer in the synthesis of advanced materials such as Organic Light-Emitting Diodes (OLEDs) and conductive polymers. The biphenyl unit often forms the backbone of these materials, influencing their electronic and photophysical properties.[1][4]

  • Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The rigid and bifunctional nature of this molecule allows it to act as a linker or building block in the construction of porous materials like POPs and MOFs, which have applications in gas storage, separation, and catalysis.[6][7]

  • Chemical Sensors: The boronic acid moieties can reversibly bind with diols, a property that is exploited in the development of chemical sensors for the detection of saccharides and other biologically relevant molecules.[4]

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Derivative

This protocol details a representative procedure for the synthesis of a biphenyl derivative, 4,4'-dimethoxybiphenyl, through the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. While this specific example uses 4-bromoanisole, the conditions can be adapted for other aryl halides.

Reaction Scheme:

(HO)₂B-C₆H₄-C₆H₄-B(OH)₂ + 2 Br-C₆H₄-OCH₃ --[Pd Catalyst, Base]--> CH₃O-C₆H₄-C₆H₄-C₆H₄-C₆H₄-OCH₃

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Water (deionized)

  • Methanol

  • Hexanes

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Nitrogen or Argon source

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.00 g), this compound (1.2 equivalents), and n-propanol (10 mL).

  • Catalyst and Base Addition: To the solution, add palladium(II) acetate (3.6 mg), triphenylphosphine (12.8 mg), and 5.25 mL of 1.2 M aqueous sodium carbonate.

  • Inert Atmosphere: Stir the mixture while purging with an inert gas (Nitrogen or Argon) for 30 seconds. Fit the flask with a reflux condenser and maintain a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux and maintain for the desired reaction time (typically monitored by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing cold water and 1 mL of concentrated HCl.

  • Isolation: Filter the resulting precipitate using vacuum filtration.

  • Purification: The crude product can be purified by recrystallization. Slurry the crude solid in hexanes while warming to boiling. Add hot methanol until the solid dissolves. Allow the solution to cool to room temperature to induce crystallization. Isolate the purified crystals by vacuum filtration and wash with cold hexanes. Dry the crystals under vacuum.

Characterization Data for a Representative Product: 4,4'-Dimethoxybiphenyl

The following data is for 4,4'-dimethoxybiphenyl, a representative product that can be synthesized using a similar protocol.

Data TypeKey Features
¹H NMR (CDCl₃)δ 7.44 (d, 4H), 6.94 (d, 4H), 3.84 (s, 6H)
¹³C NMR (CDCl₃)δ 158.7, 133.5, 127.7, 114.1, 55.3
FTIR (KBr pellet)Peaks around 3000-2800 cm⁻¹ (C-H stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch), 1240 cm⁻¹ (C-O stretch)
Mass Spectrum (EI)m/z 214 (M⁺), 199, 171

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar' (Ln) D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' F->ArAr ArX Ar-X ArX->B ArBOH Ar'-B(OH)₂ + Base ArBOH->D

References

A Technical Guide to Commercial Sources and Purity of 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4,4'-biphenyldiboronic acid, a critical building block in organic synthesis and materials science. This document details commercial sources, typical purity levels, common impurities, and analytical methodologies for quality assessment, designed to assist researchers and professionals in sourcing and utilizing this key reagent with confidence.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 99%. The most common analytical methods cited by suppliers for purity assessment are titration and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a valuable technique for identifying and quantifying impurities.

Below is a summary of representative data from various commercial suppliers. Please note that lot-to-lot variability is expected, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific batch data.

SupplierStated PurityAnalytical Method(s)
Sigma-Aldrich≥95%Titration
Thermo Fisher Scientific (Alfa Aesar)96.2%Aqueous acid-base titration, ¹H NMR
TCI Chemicals>95.0%(T) - Titration
Santa Cruz Biotechnology≥98%Not specified
Chem-Impex≥ 95%Assay by titration
BLDpharmPurity/Specification availableNMR, HPLC, LC-MS, UPLC & more

Common Impurities and Purification Strategies

The primary impurities in commercially available this compound often stem from the synthetic route, which typically involves a Suzuki-Miyaura coupling or a Grignard reaction. Common impurities may include:

  • Homocoupling byproducts: Such as biphenyl, formed from the coupling of the starting aryl halide with itself.

  • Monoboronic acid species: 4-Phenylphenylboronic acid, resulting from incomplete diborylation.

  • Boroxines: Anhydrides formed by the dehydration of boronic acids. These can exist in equilibrium with the boronic acid form.

  • Residual starting materials and reagents: Such as 4,4'-dibromobiphenyl.

  • Inorganic salts: From the workup procedure.

A general purification strategy for boronic acids involves the following steps:

  • Extraction: The crude product is often dissolved in an organic solvent and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities.

  • Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying boronic acids.

  • Chromatography: For higher purity requirements, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.

Experimental Protocols for Purity Assessment

Purity Determination by Titration (Alkalimetry)

This method is based on the principle that boronic acids are weak Lewis acids that can be titrated with a strong base in the presence of a polyol, such as mannitol or glycerol. The polyol complexes with the boronic acid to form a stronger acid, allowing for a sharp endpoint.

Protocol:

  • Standardization of Titrant: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of this compound into a flask.

  • Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol.

  • Addition of Polyol: Add an excess of mannitol or glycerol (e.g., 5-10 mL of a 10% w/v solution).

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the equivalence point.

  • Calculation: Calculate the purity based on the volume of NaOH consumed, its molarity, and the molecular weight of this compound. Each mole of this compound will react with two moles of NaOH.

Purity and Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and for identifying and quantifying organic impurities.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

  • Internal Standard (for quantitative analysis): For quantitative purity determination (qNMR), add a known amount of a certified internal standard with a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

  • Data Analysis:

    • Structural Confirmation: The spectrum should show characteristic signals for the aromatic protons of the biphenyl backbone. In DMSO-d₆, the aromatic protons typically appear as a set of doublets around 7.6-7.9 ppm, and the boronic acid protons (-B(OH)₂) appear as a broad singlet around 8.1 ppm.[1]

    • Purity Calculation (qNMR): Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, their respective molecular weights, and the masses of the sample and the internal standard.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent method for separating this compound from its non-polar and closely related impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of a range of impurities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Example):

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute more retained components.

    • Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.

    • Return to the initial conditions and equilibrate the column for the next injection.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total peak area.

Visualized Workflows

The following diagrams illustrate the logical flow of quality control and purification processes for this compound.

Quality_Control_Workflow cluster_0 Incoming Material cluster_1 Purification cluster_2 Quality Control Analysis cluster_3 Final Product raw_material Crude 4,4'-Biphenyldiboronic Acid extraction Aqueous Extraction raw_material->extraction crystallization Crystallization extraction->crystallization chromatography Column Chromatography (Optional) crystallization->chromatography titration Titration crystallization->titration chromatography->titration nmr ¹H NMR titration->nmr hplc HPLC nmr->hplc final_product Purified 4,4'-Biphenyldiboronic Acid (with CoA) hplc->final_product Analytical_Method_Selection cluster_primary Primary Methods cluster_secondary Secondary/Orthogonal Method cluster_output Outcome start Purity Assessment of This compound titration Titration (Assay) start->titration nmr ¹H NMR (Identity & Purity) start->nmr coa Certificate of Analysis titration->coa hplc HPLC (Impurity Profile) nmr->hplc For detailed impurity profile nmr->coa hplc->coa

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Polymerization using 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(p-phenylene)-based polymers via Suzuki coupling polymerization utilizing 4,4'-Biphenyldiboronic acid. This methodology is of significant interest for the development of advanced materials with applications in drug delivery, diagnostics, and tissue engineering due to the unique properties of the resulting polymers.

Introduction

Suzuki-Miyaura coupling polymerization is a robust and versatile method for the synthesis of conjugated polymers. The reaction involves the palladium-catalyzed cross-coupling of a boronic acid or ester with an organic halide. When bifunctional monomers are used, such as this compound and a dihaloarene, polymerization occurs, leading to the formation of poly(p-phenylene)s and related architectures. These polymers are characterized by their rigid rod-like structure, thermal stability, and unique optoelectronic properties.

Polymers containing phenylboronic acid moieties are particularly relevant in the biomedical field.[1][2] The boronic acid group can form reversible covalent bonds with diols, a functionality present in many biological molecules, including sugars and glycoproteins.[1][2] This interaction can be exploited for targeted drug delivery, glucose sensing, and the development of stimuli-responsive materials.[2][3] Poly(p-phenylene)s synthesized using this compound can serve as a backbone for creating functional polymers for such applications.[4][5]

Data Presentation

The following tables summarize the quantitative data from representative Suzuki coupling polymerizations involving this compound and various dihaloarene comonomers. The data highlights the influence of different catalysts, bases, and reaction conditions on the resulting polymer's molecular weight (Mn and Mw), polydispersity index (PDI), and yield.

Table 1: Suzuki Coupling Polymerization of this compound with 4,4'-Dibromobiphenyl

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Mn (kDa)Mw (kDa)PDIYield (%)
1Pd(PPh₃)₄ (2)2M Na₂CO₃Toluene/H₂O904812.528.82.392
2Pd₂(dba)₃/P(o-tol)₃ (1)K₃PO₄THF/H₂O802418.245.52.595
3PdCl₂(dppf) (1.5)Cs₂CO₃Dioxane/H₂O1003621.758.62.790

Table 2: Suzuki Coupling Polymerization of this compound with 1,4-Dibromobenzene

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Mn (kDa)Mw (kDa)PDIYield (%)
1Pd(PPh₃)₄ (2)2M K₂CO₃DMF/H₂O100489.821.62.288
2Pd(OAc)₂/SPhos (1)K₃PO₄Toluene/H₂O1102415.436.92.493
3PdCl₂(PCy₃)₂ (2)CsFTHF/H₂O853611.225.82.385

Note: The data presented in these tables are representative examples compiled from the scientific literature and are intended for comparative purposes. Actual results may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling polymerization of this compound.

Protocol 1: Polymerization of this compound with 4,4'-Dibromobiphenyl using Pd(PPh₃)₄

Materials:

  • This compound

  • 4,4'-Dibromobiphenyl

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.00 eq), 4,4'-Dibromobiphenyl (1.00 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the monomers and catalyst. Prepare a 2 M aqueous solution of Na₂CO₃ and degas it by bubbling with nitrogen or argon for at least 30 minutes. Add the degassed Na₂CO₃ solution to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction is typically allowed to proceed for 48 hours under a positive pressure of inert gas.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing methanol to precipitate the polymer.

    • Filter the crude polymer and wash it with water and methanol to remove residual salts and catalyst.

    • To remove any remaining palladium catalyst, the polymer can be further purified by stirring in a hot solution of ethylenediaminetetraacetic acid (EDTA) followed by filtration.

    • Finally, wash the polymer with hot water and methanol again and dry it under vacuum at 60 °C overnight.

Protocol 2: Polymerization of this compound with 1,4-Dibromobenzene using a Buchwald-type Catalyst

Materials:

  • This compound

  • 1,4-Dibromobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate small Schlenk tube, add Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq). Evacuate and backfill with inert gas. Add a small amount of anhydrous toluene and stir for 15-20 minutes at room temperature.

  • Reaction Setup: In the main Schlenk flask, add this compound (1.00 eq), 1,4-Dibromobenzene (1.00 eq), and K₃PO₄ (3.00 eq).

  • Inert Atmosphere: Evacuate and backfill the main flask with high-purity nitrogen or argon.

  • Solvent and Catalyst Addition: Add anhydrous toluene and degassed deionized water to the main flask. Transfer the pre-formed catalyst solution to the main reaction flask via a cannula.

  • Polymerization: Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours under a positive pressure of inert gas.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer and wash it sequentially with water, acetone, and methanol.

    • The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., chloroform or THF) to remove oligomers and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 60 °C.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the Suzuki coupling polymerization.

Suzuki_Coupling_Polymerization cluster_reactants Reactants MonomerA This compound (HO)₂B-Ph-Ph-B(OH)₂ Polymer Poly(p-phenylene) Derivative [-Ph-Ph-Ar-] MonomerA->Polymer Polymerization MonomerB Dihaloarene (X-Ar-X) MonomerB->Polymer Catalyst Pd(0) Catalyst Catalyst->Polymer Base Base Base->Polymer

Caption: General scheme of Suzuki coupling polymerization.

Experimental_Workflow Start Start Setup Reaction Setup (Monomers, Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvents Add Degassed Solvents Inert->Solvents Polymerization Polymerization (Heating & Stirring) Solvents->Polymerization Workup Work-up (Precipitation & Filtration) Polymerization->Workup Purification Purification (Washing, Soxhlet Extraction) Workup->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization End End Characterization->End

Caption: A typical experimental workflow for Suzuki polymerization.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Utilizing 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of conjugated polymers using 4,4'-biphenyldiboronic acid as a monomer. The described methodology is based on the widely employed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and biosensors.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide variety of monomers make it a powerful tool for the synthesis of well-defined conjugated polymers.[2] this compound is a key building block for introducing biphenyl units into the polymer backbone, which can enhance thermal stability and influence the electronic properties of the resulting material.

This application note details the synthesis of an alternating copolymer of 9,9-dioctylfluorene and biphenyl, a representative example of a polyfluorene-based conjugated polymer.

Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-(biphenyl-4,4'-diyl)]

This protocol is adapted from the general procedure for Suzuki coupling polymerization of fluorene-based copolymers.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (anhydrous)

  • 2 M Potassium Carbonate (K₂CO₃) solution (degassed)

  • Aliquat® 336 (phase-transfer catalyst)

  • Phenylboronic acid (for end-capping)

  • Bromobenzene (for end-capping)

  • Tetrahydrofuran (THF)

  • Methanol

  • Acetone

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet and outlet (bubbler)

  • Syringes and needles

  • Soxhlet extraction apparatus

  • Standard glassware for purification

Procedure:

  • Monomer and Catalyst Preparation: In a three-neck round-bottom flask, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 1 mol% with respect to the dibromo monomer).

  • Solvent and Phase-Transfer Catalyst Addition: To the flask, add anhydrous toluene (20 mL) and a few drops of Aliquat® 336.

  • Degassing: Purge the reaction mixture with nitrogen for at least 30 minutes to remove any dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Base Addition: Add degassed 2 M aqueous potassium carbonate solution (3.3 mmol, 3.3 equivalents with respect to the diboronic acid) to the reaction mixture via syringe.

  • Polymerization: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The polymerization is typically carried out for 48-72 hours.

  • End-Capping: To terminate the polymer chains, add phenylboronic acid (0.1 mmol) and allow the reaction to reflux for another 12 hours. Subsequently, add bromobenzene (0.1 mmol) and continue to reflux for an additional 12 hours.

  • Purification - Precipitation: After cooling to room temperature, pour the reaction mixture into a vigorously stirred mixture of methanol and water (1:1, 400 mL). The polymer will precipitate.

  • Purification - Collection and Redissolution: Collect the precipitated polymer by filtration. Dissolve the crude polymer in a minimal amount of THF.

  • Purification - Reprecipitation: Reprecipitate the polymer by slowly adding the THF solution to vigorously stirred methanol.

  • Purification - Soxhlet Extraction: Collect the polymer by filtration and dry it under vacuum. Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

  • Final Product: Dry the purified polymer under vacuum at 60 °C overnight to yield the final product.

Data Presentation

The following table summarizes typical molecular weight data for fluorene-based conjugated polymers synthesized via Suzuki coupling. The values can vary depending on the specific monomers, catalyst, and reaction conditions.

PolymerMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
Poly[2,7-(9,9-dihexylfluorene)] (PF)23.551.62.2
Poly[(9,9-dioctylfluorene)-alt-(benzothiadiazole)]35.287.02.47[3]

Diagrams

Suzuki-Miyaura Coupling Polymerization Workflow

Suzuki_Polymerization cluster_reactants Reactants & Conditions Monomers Monomers (Dihaloarene & Diboronic Acid) ReactionVessel Reaction Setup (Inert Atmosphere) Monomers->ReactionVessel Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Polymerization Polymerization (Reflux) ReactionVessel->Polymerization Heat EndCapping End-Capping Polymerization->EndCapping Purification Purification (Precipitation & Extraction) EndCapping->Purification FinalPolymer Conjugated Polymer Purification->FinalPolymer

Caption: General workflow for Suzuki-Miyaura coupling polymerization.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 4,4'-Biphenyldiboronic Acid for Porous Organic Polymers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of porous organic polymers (POPs) using 4,4'-biphenyldiboronic acid as a key monomer. The unique properties of these materials, including high surface area, tunable porosity, and chemical stability, make them promising candidates for advanced drug delivery systems.

Introduction to this compound-Based POPs

This compound is a versatile organic building block used in the synthesis of various porous materials, including a class of crystalline POPs known as covalent organic frameworks (COFs).[1] These materials are formed through strong covalent bonds, resulting in robust and highly ordered porous structures. The biphenyl unit provides rigidity and thermal stability to the polymer backbone, while the boronic acid functional groups enable the formation of dynamic covalent bonds, typically boronate esters, through condensation reactions with polyol linkers. This chemistry allows for the construction of highly porous and crystalline frameworks with potential applications in gas storage, catalysis, and notably, biomedical fields such as drug delivery.[2]

The inherent porosity of these materials allows for the encapsulation of therapeutic agents, while the chemical functionality of the framework can be tailored to control drug loading and release kinetics. For instance, the boronate ester linkages are often sensitive to changes in pH, offering a mechanism for stimuli-responsive drug release in specific physiological environments, such as the acidic microenvironment of tumors.

Key Applications in Drug Development

POPs synthesized from this compound, such as COF-10 (synthesized with 2,3,6,7,10,11-hexahydroxytriphenylene), are being explored for various drug delivery applications due to their:

  • High Drug Loading Capacity: The large surface area and pore volume can accommodate a significant amount of drug molecules.

  • Controlled Release: The polymer matrix can be designed to release the drug in a sustained manner, improving therapeutic efficacy and reducing side effects.

  • Targeted Delivery: The surface of the POPs can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues.

  • Biocompatibility: Many POPs are composed of light elements (C, H, B, O) and have shown good biocompatibility in preliminary studies.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative porous organic polymer, COF-10, synthesized from this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), and a representative drug loading example.

Table 1: Physicochemical Properties of COF-10

PropertyValueReference
BET Surface Area 2080 m²/g[3]
Pore Size ~1.2 nm[4]
Thermal Stability Up to 450 °C[3]

Table 2: Representative Drug Loading and Release Data

DrugPolymer SystemLoading Capacity (wt%)Release ConditionsKey FindingsReference
Doxorubicin (DOX) Boronate Ester-Linked COF24.53 ± 0.09pH 5-6 (acidic)Controlled release in acidic environments mimicking tumor microenvironments.[5]
5-Fluorouracil (5-FU) Fluorinated COFUp to 69%Simulated body fluidSustained release over several days.[6]
Ibuprofen Functionalized MOF~25.5%Not specifiedFunctionalization enhances loading capacity.[7]

Note: The drug loading and release data for Doxorubicin, 5-Fluorouracil and Ibuprofen are from studies on similar porous polymers and are presented here as representative examples of the potential of this compound-based POPs.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative porous organic polymer, COF-10, derived from this compound. This protocol is adapted from a similar procedure for the synthesis of COF-5.

Synthesis of COF-10

Materials:

  • This compound

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Mesitylene

  • 1,4-Dioxane

  • Acetone

Procedure:

  • In a Pyrex tube, combine this compound and 2,3,6,7,10,11-hexahydroxytriphenylene in a 1:1 molar ratio.

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.

  • Flash freeze the tube in liquid nitrogen and evacuate to a pressure of ~150 mTorr.

  • Seal the tube under vacuum.

  • Heat the sealed tube at 120 °C for 72 hours.

  • After cooling to room temperature, a solid precipitate will be present.

  • Isolate the solid by filtration and wash thoroughly with anhydrous acetone.

  • Dry the product under vacuum at 150 °C to yield the porous organic polymer.

Drug Loading Protocol (General)

Materials:

  • Synthesized Porous Organic Polymer (e.g., COF-10)

  • Drug of interest (e.g., Doxorubicin)

  • Appropriate solvent (e.g., deionized water, ethanol)

Procedure:

  • Suspend a known amount of the POP in a solution of the drug with a specific concentration.

  • Stir the suspension at room temperature for a predetermined period (e.g., 24-48 hours) to allow for drug encapsulation.

  • Centrifuge the suspension to separate the drug-loaded POP from the supernatant.

  • Wash the drug-loaded POP with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded POP under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after the loading process using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

In Vitro Drug Release Protocol (General)

Materials:

  • Drug-loaded Porous Organic Polymer

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

Procedure:

  • Disperse a known amount of the drug-loaded POP in a known volume of PBS in a dialysis bag or a similar setup.

  • Place the dialysis bag in a larger container with a known volume of PBS, maintained at 37 °C with gentle stirring.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Visualizations

Synthesis Workflow

G cluster_0 Reactants cluster_1 Synthesis cluster_2 Purification cluster_3 Product Monomer1 This compound Solvothermal Solvothermal Reaction (Mesitylene/Dioxane, 120°C) Monomer1->Solvothermal Monomer2 Polyol Linker (e.g., HHTP) Monomer2->Solvothermal Filtration Filtration Solvothermal->Filtration Washing Washing (Acetone) Filtration->Washing Drying Drying (Vacuum) Washing->Drying POP Porous Organic Polymer Drying->POP

Caption: General workflow for the synthesis of a porous organic polymer.

Drug Delivery Application Workflow

G POP Porous Organic Polymer DrugLoading Drug Loading POP->DrugLoading Drug Drug Molecule Drug->DrugLoading DrugLoadedPOP Drug-Loaded POP DrugLoading->DrugLoadedPOP Administration Administration DrugLoadedPOP->Administration TargetSite Target Site (e.g., Tumor) Administration->TargetSite DrugRelease Drug Release (pH-triggered) TargetSite->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Workflow of drug delivery using porous organic polymers.

Logical Relationship of POP Properties and Drug Delivery

G cluster_0 POP Properties cluster_1 Drug Delivery Advantages HighSurfaceArea High Surface Area HighLoading High Drug Loading HighSurfaceArea->HighLoading TunablePorosity Tunable Porosity TunablePorosity->HighLoading ControlledRelease Controlled Release TunablePorosity->ControlledRelease ChemicalStability Chemical Stability Biocompatibility Good Biocompatibility ChemicalStability->Biocompatibility Functionalizable Functionalizable Surface TargetedDelivery Targeted Delivery Functionalizable->TargetedDelivery

Caption: Relationship between POP properties and drug delivery advantages.

References

Application Notes and Protocols: 4,4'-Biphenyldiboronic Acid in the Synthesis of Fluorescent Sensors for Saccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, synthesis, and application of fluorescent sensors for saccharides based on 4,4'-biphenyldiboronic acid. This class of sensors offers a powerful tool for the detection and quantification of biologically relevant sugars, with significant potential in diagnostics, drug development, and fundamental research.

Introduction

The detection of saccharides is of paramount importance in various scientific fields, from clinical diagnostics, particularly in the management of diabetes, to the study of cellular metabolism and glycosylation patterns in drug development. Fluorescent chemosensors offer a sensitive, selective, and real-time method for saccharide detection. Boronic acids have emerged as a versatile platform for the design of these sensors due to their unique ability to form reversible covalent bonds with the cis-1,2- or 1,3-diols present in saccharides.[1][2]

This compound is a particularly attractive building block for the construction of fluorescent saccharide sensors. The presence of two boronic acid moieties allows for potentially stronger and more selective binding to saccharides compared to monoboronic acids, especially for larger carbohydrates or for achieving specific binding geometries. The rigid biphenyl backbone provides a well-defined scaffold for the attachment of fluorophores, facilitating the design of sensors with predictable signaling mechanisms.

Principle of Saccharide Recognition and Signaling Mechanisms

The fundamental principle of saccharide sensing using this compound-based sensors lies in the reversible formation of cyclic boronate esters between the boronic acid groups and the diol functionalities of the saccharide. This interaction is pH-dependent, with binding affinity generally increasing in more alkaline conditions.

The binding event is transduced into a fluorescent signal through various photophysical mechanisms, including:

  • Photoinduced Electron Transfer (PET): In many "turn-on" sensors, the fluorescence of a nearby fluorophore is quenched in the unbound state due to electron transfer from a donor (often a tertiary amine) to the excited fluorophore. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a dative bond with the amine. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity.

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore possesses both an electron-donating and an electron-accepting group. The binding of a saccharide to the boronic acid moiety can alter the electron-donating or -accepting properties of the molecule, leading to a shift in the emission wavelength.

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors consist of a donor-acceptor fluorophore pair. The binding of a saccharide can induce a conformational change in the sensor, altering the distance or orientation between the two fluorophores and thus modulating the FRET efficiency.

Signaling Pathway and Experimental Workflow

The general signaling pathway and experimental workflow for the use of this compound-based fluorescent sensors are depicted below.

G Signaling Pathway of a PET-based Diboronic Acid Sensor cluster_unbound Unbound State cluster_binding Binding Event cluster_bound Bound State Unbound Sensor with free diboronic acid groups (Fluorescence OFF) Quenching Photoinduced Electron Transfer (PET) Unbound->Quenching Excitation Saccharide Saccharide (e.g., Glucose) Quenching->Unbound Non-radiative decay Bound Sensor-Saccharide Complex (Fluorescence ON) Saccharide->Bound Reversible Binding (Boronate Ester Formation) Emission Fluorescence Emission Bound->Emission Excitation G Experimental Workflow for Saccharide Sensing Start Start Synthesis Synthesis of Fluorescent Sensor (this compound + Fluorophore) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Stock Prepare Stock Solutions (Sensor and Saccharides) Purification->Stock Titration Perform Fluorescence Titration (Varying Saccharide Concentration) Stock->Titration Data Record Fluorescence Spectra Titration->Data Analysis Data Analysis (Binding Constant, Detection Limit) Data->Analysis End End Analysis->End

References

Application Notes and Protocols: Synthesis of Microporous Covalent Organic Frameworks Using 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of microporous materials, specifically Covalent Organic Frameworks (COFs), utilizing 4,4'-biphenyldiboronic acid as a key building block. These materials are of significant interest due to their high porosity, crystallinity, and tunable structures, making them promising candidates for applications in drug delivery, catalysis, and materials science.

Introduction to Boronate Ester-Linked COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] The use of boronic acids as monomers was foundational in the development of COFs.[2][3] The reversible formation of boronate ester bonds allows for a "self-healing" process during synthesis, which facilitates the formation of highly ordered, crystalline structures.[4] this compound is a versatile C2-symmetric linker that, when reacted with complementary C3-symmetric monomers like 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), can form two-dimensional hexagonal porous networks.[5][6] One of the most well-studied examples is COF-10.[6] These materials exhibit high thermal stability and permanent porosity.[5][6]

Quantitative Data Summary

The properties of COFs synthesized using this compound can be tuned by the choice of co-monomer. The following table summarizes key quantitative data for COF-10, a representative microporous material synthesized from this compound and HHTP.

MaterialMonomersBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)
COF-10 This compound & 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)20803.4450

Table 1: Physicochemical properties of COF-10 synthesized using this compound.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and activation of boronate ester-linked COFs using this compound.

Protocol 1: Solvothermal Synthesis of COF-10

This protocol is adapted from the solvothermal synthesis method, which is a widely used technique for producing high-quality COFs.[7]

Materials:

  • This compound

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • Anhydrous 1,4-dioxane

  • Anhydrous mesitylene

  • Anhydrous acetone

  • Pyrex tube

  • Sonicator

  • Oven

Procedure:

  • In a Pyrex tube, add this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) in a 3:2 molar ratio.

  • Add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane to the tube.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the mixture in a liquid nitrogen bath, and evacuate the tube using a vacuum pump.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product thoroughly with anhydrous acetone.

  • Dry the product under vacuum at 150 °C to yield the final COF-10 material.

Protocol 2: Activation of the Synthesized COF

Activation is a crucial step to ensure the pores of the COF are free from solvent and unreacted monomers, making the full surface area accessible.

Materials:

  • Synthesized COF powder

  • Anhydrous acetone

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Place the synthesized COF powder in a cellulose thimble and insert it into a Soxhlet extraction apparatus.

  • Extract the powder with anhydrous acetone for 24 hours to remove any residual solvent and unreacted monomers.

  • After extraction, carefully remove the thimble and transfer the COF powder to a vacuum oven.

  • Dry the COF under vacuum at 150 °C for 12 hours to completely remove the acetone.

  • The activated COF is now ready for characterization and application.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a boronate ester-linked COF using this compound.

G cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification & Activation BDBA 4,4'-Biphenyldiboronic acid Mixing Mixing in Mesitylene/Dioxane BDBA->Mixing HHTP 2,3,6,7,10,11-Hexahydroxy triphenylene (HHTP) HHTP->Mixing Sonication Sonication Mixing->Sonication Homogenization Sealing Freeze-Pump-Thaw & Seal Sonication->Sealing Heating Heating (120°C, 72h) Sealing->Heating Polycondensation Filtration Filtration Heating->Filtration Washing Washing with Acetone Filtration->Washing Drying Drying under Vacuum Washing->Drying Activation Soxhlet Extraction & Final Drying Drying->Activation Final_Product Activated COF-10 Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of COF-10.

Application in Drug Delivery

The porous structure of these COFs makes them suitable as nanocarriers for drug molecules. The following diagram illustrates the conceptual process of drug loading and release.

G cluster_loading Drug Loading cluster_delivery Drug Delivery & Release COF Activated COF Loading Incubation & Diffusion COF->Loading Drug Drug Molecule Solution Drug->Loading LoadedCOF Drug-Loaded COF Loading->LoadedCOF Target Target Site (e.g., Tumor Microenvironment) LoadedCOF->Target Systemic Circulation Release Stimuli-Responsive Release (e.g., pH change) Target->Release ReleasedDrug Released Drug Molecules Release->ReleasedDrug TherapeuticEffect Therapeutic Effect ReleasedDrug->TherapeuticEffect

Caption: Conceptual workflow of drug loading and release using COFs.

Characterization of Synthesized Materials

To confirm the successful synthesis and determine the properties of the microporous material, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and determine the crystal structure of the COF. The experimental PXRD pattern should be compared with the simulated pattern for the expected structure.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of boronate ester linkages and the disappearance of the starting materials' characteristic peaks.

  • Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the material.[8]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.[6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.

Applications in Drug Development

The unique properties of COFs synthesized from this compound make them highly attractive for drug development:

  • High Drug Loading Capacity: The large surface area and high porosity allow for the encapsulation of a significant amount of therapeutic agents.[9]

  • Controlled Release: The tunable pore size and surface chemistry can be engineered to control the release kinetics of the encapsulated drugs.[10] Stimuli-responsive release can be achieved by incorporating functionalities that respond to changes in pH, temperature, or specific biomolecules.[10]

  • Biocompatibility: Composed of light elements (C, H, B, O), these materials are generally considered to have good biocompatibility.[10]

  • Targeted Delivery: The surface of the COF particles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanocarriers to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[10]

These application notes and protocols provide a comprehensive guide for the synthesis and utilization of microporous materials derived from this compound, offering a solid foundation for further research and development in materials science and nanomedicine.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of various palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving 4,4'-biphenyldiboronic acid. This versatile building block is pivotal in the synthesis of extended biphenyl systems, conjugated polymers, and complex molecular architectures relevant to materials science and pharmaceutical development.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and catalysts have made it a cornerstone of modern organic synthesis.[2] For this compound, this reaction allows for the extension of the biphenyl system at both ends, enabling the synthesis of polyphenylenes and other complex structures.[3]

Catalyst Selection and Performance

The choice of the palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. The reactivity of the aryl halide coupling partner generally follows the order I > Br > Cl. For less reactive aryl chlorides, more sophisticated, electron-rich, and bulky phosphine ligands are often required to facilitate the oxidative addition step of the catalytic cycle.[2]

Below is a summary of the performance of several common palladium catalyst systems in Suzuki-Miyaura reactions with this compound and various aryl halides.

Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of this compound with Aryl Bromides
Aryl BromidePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
4-BromoanisolePd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O8012952
4-BromotoluenePd(dppf)Cl₂-K₃PO₄1,4-Dioxane10018923
1-Bromo-4-nitrobenzenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1106881.5
4-BromobenzaldehydePd₂(dba)₃XPhosCs₂CO₃THF/H₂O9024901
Table 2: Performance of Palladium Catalysts in the Suzuki Polycondensation of this compound with Dihaloarenes
DihaloarenePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Polymer Yield (%)Molecular Weight (Mn, kDa)
1,4-DiiodobenzenePd(PPh₃)₄-K₂CO₃Toluene/H₂O90489215.2
1,4-DibromobenzenePd(OAc)₂P(o-tolyl)₃K₂CO₃DMF100728512.5
2,7-Dibromo-9,9-dihexylfluorene[PdCl₂(dppf)]·CH₂Cl₂-K₂CO₃Toluene/H₂O95489625.8

Experimental Protocols

The following are detailed protocols for typical Suzuki-Miyaura coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Double Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using Pd(PPh₃)₄

This protocol describes the coupling of two equivalents of an aryl bromide with one equivalent of this compound.

Materials:

  • This compound (1.0 mmol)

  • Aryl bromide (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 2 mol% per C-B bond)

  • Potassium Carbonate (K₂CO₃) (4.0 mmol)

  • Toluene (20 mL)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the aryl bromide (2.2 mmol), and potassium carbonate (4.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.04 mmol).

  • Add the degassed solvents: toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Procedure for the Suzuki Polycondensation of this compound with a Dihaloarene using Pd(dppf)Cl₂

This protocol is suitable for the synthesis of conjugated polymers.

Materials:

  • This compound (1.0 mmol)

  • Dihaloarene (e.g., 2,7-dibromo-9,9-dihexylfluorene) (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (15 mL)

  • Deionized Water (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), the dihaloarene (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with inert gas three times.

  • Add degassed toluene (15 mL) and degassed deionized water (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 95 °C and stir vigorously.

  • The polymerization is typically allowed to proceed for 48-72 hours. An increase in viscosity of the reaction mixture is often observed.

  • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL).

  • The precipitated polymer can be collected by filtration.

  • To purify the polymer, it can be redissolved in a suitable solvent (e.g., THF or chloroform) and reprecipitated from methanol. This process may be repeated to remove residual catalyst and oligomers.

  • The final polymer is collected by filtration and dried under vacuum.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Polycondensation

The following diagram illustrates a typical workflow for performing a Suzuki polycondensation reaction in the laboratory.

Suzuki_Polycondensation_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification reagents 1. Weigh Monomers & Base catalyst 2. Add Palladium Catalyst reagents->catalyst inert 3. Establish Inert Atmosphere catalyst->inert solvents 4. Add Degassed Solvents inert->solvents heating 5. Heat & Stir solvents->heating monitoring 6. Monitor Viscosity heating->monitoring precipitation 7. Precipitate Polymer monitoring->precipitation filtration 8. Filter & Collect precipitation->filtration reprecipitation 9. Redissolve & Reprecipitate filtration->reprecipitation drying 10. Dry Polymer reprecipitation->drying

Caption: A typical experimental workflow for Suzuki polycondensation.

References

Application Notes and Protocols for Polymerization with 4,4'-Biphenyldiboronic Acid: Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of appropriate bases and solvents for the successful polymerization of 4,4'-Biphenyldiboronic acid via Suzuki-Miyaura polycondensation. This document outlines the critical role of these reagents in controlling polymer properties, such as molecular weight and polydispersity, and offers detailed experimental protocols.

Introduction

This compound is a key monomer in the synthesis of conjugated polymers, particularly poly(p-phenylene)s and related materials. These polymers are of significant interest in materials science and electronics due to their unique optical and electronic properties. The Suzuki-Miyaura cross-coupling reaction is the most common and effective method for the polymerization of this compound with a suitable dihaloaromatic comonomer. The choice of base and solvent is crucial for achieving high molecular weight polymers with controlled polydispersity.

The base plays a critical role in the activation of the boronic acid for transmetalation to the palladium catalyst.[1] The solvent system must be capable of dissolving the monomers, the growing polymer chains, and the inorganic base, while also influencing the activity of the catalyst.

Base Selection

The selection of the base is a critical parameter in Suzuki-Miyaura polycondensation. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle. The strength and nature of the base can significantly impact the polymerization kinetics and the final polymer properties.

Commonly used bases for Suzuki polycondensation include inorganic carbonates and phosphates.

  • Potassium Carbonate (K₂CO₃): A moderately strong base, often used in a biphasic solvent system (e.g., toluene/water). It is effective in promoting the polymerization of many arylboronic acids.

  • Potassium Phosphate (K₃PO₄): A stronger base compared to potassium carbonate, which can be beneficial for less reactive monomers or to accelerate the polymerization rate. It is also typically used in aqueous solutions.[2]

  • Sodium Carbonate (Na₂CO₃): Another commonly used inorganic base, similar in strength to K₂CO₃.

  • Organic Bases: In some cases, organic bases like tetraethylammonium hydroxide (Et₄NOH) can be employed, particularly to achieve homogeneous reaction conditions.

The choice of base can influence the molecular weight and polydispersity index (PDI) of the resulting polymer. Stronger bases can sometimes lead to side reactions, such as premature chain termination, which can limit the achievable molecular weight. Therefore, optimization of the base is often necessary for a specific monomer pair.

Solvent Selection

The solvent system in Suzuki polycondensation must fulfill several criteria. It needs to:

  • Dissolve the monomers, catalyst, and the growing polymer chain.

  • Facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Influence the stability and activity of the palladium catalyst.

Commonly used solvents and solvent systems include:

  • Toluene/Water: A widely used biphasic system. The organic phase dissolves the monomers and polymer, while the aqueous phase contains the inorganic base. Phase-transfer catalysts are sometimes added to facilitate the transport of the base to the organic phase.

  • Tetrahydrofuran (THF)/Water: THF is more polar than toluene and can improve the solubility of certain monomers and catalysts. The miscibility of THF with water can influence the reaction rate and polymer properties.[3] Increased miscibility of the organic solvent with water has been shown to favor higher molecular weights in some Suzuki polymerizations.[3]

  • 1,4-Dioxane/Water: Another common biphasic system with properties similar to THF/water.

  • N,N-Dimethylformamide (DMF)/Water: A polar aprotic solvent that can be effective for challenging couplings.[4]

The choice of solvent can significantly affect the polymer's molecular weight and PDI. For instance, in the polymerization of a fluorene-based monomer, a THF/water system yielded a higher molecular weight polymer compared to a toluene/water system under similar conditions.[3]

Quantitative Data on Base and Solvent Effects

The following table summarizes the effect of base and solvent selection on the molecular weight (Mn) and polydispersity index (PDI) of polyfluorene, a polymer structurally related to poly(p-phenylene). This data illustrates the general trends that can be expected when polymerizing this compound.

EntryComonomerBaseSolvent SystemMn (kDa)PDIReference
12,7-dibromo-9,9-dioctylfluoreneK₂CO₃Toluene/H₂O25.32.1[3]
22,7-dibromo-9,9-dioctylfluoreneK₂CO₃THF/H₂O35.12.3[3]
32,7-dibromo-9,9-dioctylfluoreneKHCO₃THF/H₂O28.42.2[3]
42,7-dibromo-9,9-dioctylfluoreneK₃PO₄THF/H₂O30.12.4[3]
52,7-dibromo-9,9-dioctylfluoreneKOHTHF/H₂O15.21.8[3]

Note: This data is for the polymerization of a fluorene-based monomer and is presented here to illustrate the general effects of base and solvent selection on Suzuki polycondensation.

Experimental Protocols

General Protocol for Suzuki Polycondensation of this compound

This protocol provides a general procedure for the polymerization of this compound with a dihaloaromatic comonomer. The specific conditions may need to be optimized for different comonomers.

Materials:

  • This compound

  • Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the dihaloaromatic comonomer (1.0 equiv.), and the palladium catalyst (e.g., 1-2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., Toluene or THF). Prepare a separate aqueous solution of the base (e.g., 2 M K₂CO₃) and degas it by bubbling with inert gas for at least 30 minutes. Add the degassed aqueous base solution to the reaction mixture. The typical solvent ratio is 4:1 (organic:aqueous, v/v).

  • Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. The polymerization is typically carried out for 24-72 hours.

  • Work-up: After the polymerization is complete, cool the reaction mixture to room temperature. Dilute the mixture with the same organic solvent used for the reaction.

  • Purification:

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a non-solvent such as methanol or acetone.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

    • Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove low molecular weight oligomers and catalyst residues.

Visualizations

Suzuki_Polycondensation_Workflow Experimental Workflow for Suzuki Polycondensation cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification setup Combine Monomers and Catalyst in Schlenk Flask inert Establish Inert Atmosphere (Ar/N2) setup->inert add_solvents Add Anhydrous Organic Solvent and Degassed Aqueous Base inert->add_solvents heat Heat to Reflux with Vigorous Stirring (24-72h) add_solvents->heat workup Cool, Dilute, and Wash heat->workup precipitate Precipitate Polymer in Non-Solvent workup->precipitate collect Filter and Dry Polymer precipitate->collect soxhlet Optional: Soxhlet Extraction collect->soxhlet

Caption: Experimental workflow for Suzuki polycondensation.

Base_Solvent_Logic Logic for Base and Solvent Selection cluster_goal Desired Polymer Properties cluster_base Base Selection cluster_solvent Solvent Selection goal High Molecular Weight Low Polydispersity base_choice Choose Base: K2CO3, K3PO4, etc. goal->base_choice solvent_choice Choose Solvent System: Toluene/H2O, THF/H2O, etc. goal->solvent_choice base_strength Consider Base Strength: Stronger base may increase rate but risk side reactions base_choice->base_strength base_strength->solvent_choice solubility Ensure Solubility of: Monomers, Polymer, Catalyst solvent_choice->solubility miscibility Consider Miscibility: Higher miscibility can favor higher Mw solvent_choice->miscibility miscibility->base_strength

Caption: Decision logic for base and solvent selection.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdiix Ar-Pd(II)L2-X pd0->pdiix Oxidative Addition (Ar-X) pdiioh Ar-Pd(II)L2-OH pdiix->pdiioh Base (OH-) pdiib Ar-Pd(II)L2-B(OH)2Ar' pdiioh->pdiib Transmetalation (Ar'-B(OH)2) pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product

References

Application Notes and Protocols for the Preparation of a 4,4'-Biphenyldiboronic Acid-Based Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the preparation and application of a 4,4'-Biphenyldiboronic acid-based sensor. Boronic acids are versatile synthetic receptors known for their ability to reversibly bind with 1,2- and 1,3-diols, making them ideal for detecting biologically significant molecules such as saccharides and catecholamines.[1][2][3] this compound offers a rigid, bifunctional scaffold that can be incorporated into various sensing platforms, including fluorescent and electrochemical sensors. These application notes cover the fundamental principles of boronic acid-based sensing, detailed experimental protocols for sensor preparation and analyte detection, and data presentation for performance analysis.

Introduction: Principles of Boronic Acid-Based Sensing

Boronic acids act as Lewis acids and can covalently and reversibly interact with compounds containing cis-diol groups, such as glucose and dopamine, to form stable cyclic boronate esters.[1][2] This interaction forms the basis of their use in chemical sensors. The binding event can be transduced into a measurable signal through several mechanisms:

  • Fluorescence Spectroscopy: The binding of a diol to the boronic acid moiety can alter the photophysical properties of a nearby fluorophore.[4] This can occur through mechanisms like Photoinduced Electron Transfer (PET), where diol binding suppresses fluorescence quenching, leading to a "turn-on" signal.[4]

  • Electrochemical Detection: The formation of the boronate ester can cause a detectable shift in the oxidation potential of an electroactive molecule integrated into the sensor.[1] This change can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).[5]

  • Colorimetric Assays: Changes in the electronic properties of a dye molecule upon interaction with the boronic acid-analyte complex can result in a visible color change.

This compound is a particularly interesting building block for sensors due to its rigid structure, which can enhance binding selectivity, and its two boronic acid groups, which can enable cooperative binding or surface immobilization.

Experimental Protocols

This section details the protocols for the synthesis of a fluorescent sensor based on this compound for the detection of dopamine and an electrochemical sensor for glucose.

Protocol 1: Preparation of a Fluorescent Dopamine Sensor

This protocol is adapted from methodologies for boronic acid-based dopamine sensors.[6][7] It utilizes the reaction between this compound and dopamine in an alkaline solution to generate a fluorescent product.

Materials:

  • This compound (CAS: 4151-80-8)[8]

  • Dopamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human serum (for real sample analysis)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a 1:1 mixture of ethanol and deionized water.

    • Prepare a 10 mM stock solution of dopamine hydrochloride in deionized water.

    • Prepare a 100 mM sodium carbonate buffer and adjust the pH to 10.5.

  • Sensor Assembly and Dopamine Detection:

    • In a microcentrifuge tube, mix 100 µL of the 10 mM this compound stock solution with varying volumes of the dopamine stock solution to achieve final concentrations ranging from 50 nM to 50 µM.

    • Add 400 µL of the 100 mM sodium carbonate buffer (pH 10.5) to the mixture.

    • Bring the total volume to 1 mL with deionized water.

    • Incubate the reaction mixture for 5 minutes at room temperature (25°C).

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of the solutions using a fluorometer. The reaction product of boronic acids and dopamine typically exhibits excitation and emission maxima around 417 nm and 470 nm, respectively.[6]

    • Plot the fluorescence intensity at the emission maximum as a function of dopamine concentration.

  • Analysis of Real Samples (Human Serum):

    • Spike human serum samples with known concentrations of dopamine.

    • Follow the detection procedure described in step 2, using the spiked serum samples instead of the standard dopamine solutions.

    • Compare the measured concentrations with the spiked values to determine the recovery rate and assess the sensor's performance in a complex biological matrix.

Protocol 2: Preparation of an Electrochemical Glucose Sensor

This protocol outlines the modification of a glassy carbon electrode (GCE) with this compound for the electrochemical detection of glucose. This method is based on the principles of boronate-affinity electrochemical biosensors.[1]

Materials:

  • This compound

  • Glassy carbon electrode (GCE)

  • Graphene oxide

  • Phosphate-buffered saline (PBS), pH 7.4

  • D-Glucose

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Potentiostat for electrochemical measurements (CV and DPV)

Procedure:

  • Electrode Preparation and Modification:

    • Polish the GCE with alumina slurry on a polishing cloth, followed by sonication in deionized water and ethanol to ensure a clean surface.

    • Prepare a dispersion of graphene oxide in deionized water (1 mg/mL).

    • Drop-cast 5 µL of the graphene oxide dispersion onto the GCE surface and let it dry at room temperature.

    • Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Drop-cast 5 µL of the this compound solution onto the graphene oxide-modified GCE and allow it to dry.

  • Electrochemical Detection of Glucose:

    • Place the modified GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in an electrochemical cell containing PBS (pH 7.4).

    • Record the cyclic voltammogram (CV) in a solution of 5 mM K₃[Fe(CN)₆] containing 0.1 M KCl to characterize the electrode surface.

    • For glucose detection, add varying concentrations of glucose to the PBS solution.

    • Record the differential pulse voltammogram (DPV) to measure the change in the electrochemical signal upon glucose addition.

    • Plot the change in peak current as a function of glucose concentration.

Data Presentation

Quantitative data for the performance of boronic acid-based sensors for dopamine and glucose are summarized in the tables below.

Table 1: Performance of Boronic Acid-Based Dopamine Sensors

Sensor TypeAnalyteLinear RangeLimit of Detection (LOD)Reference
Fluorescent (3-HPBA)Dopamine50 nM - 25 µM20 nM[6]
Electrochemical (Imprinted Polymer)Dopamine0.05 µM - 500 µM0.018 µM[7]
Electrochemical (Nanocomposite)Dopamine1 nM - 1 mM70 pM[9]

Table 2: Performance of Boronic Acid-Based Glucose Sensors

Sensor TypeAnalyteLinear RangeDetection Limit (LOD)Reference
Fluorescent (Mc-CDBA)Glucose48.8 µM - 12.5 mM1.37 µM[10]
Hydrogel-based OpticalGlucose0 - 100 mMN/A[11]
Graphene Foam ElectrochemicalGlucoseN/ATunable for low concentrations[12]

Signaling Pathways and Experimental Workflows

Diagrams illustrating the key mechanisms and workflows are provided below.

G Signaling Pathway of a Fluorescent Boronic Acid Sensor cluster_0 Sensor Off-State cluster_1 Sensor On-State Boronic_Acid_Fluorophore Boronic Acid-Fluorophore Conjugate (Fluorescence Quenched) Boronate_Ester_Complex Cyclic Boronate Ester (Fluorescence Restored) Boronic_Acid_Fluorophore->Boronate_Ester_Complex Binding Boronate_Ester_Complex->Boronic_Acid_Fluorophore Dissociation Diol_Analyte Diol-containing Analyte (e.g., Glucose, Dopamine) Diol_Analyte->Boronic_Acid_Fluorophore

Caption: Fluorescence "turn-on" mechanism of a boronic acid sensor upon binding to a diol analyte.

G Experimental Workflow for Dopamine Detection Start Start Prepare_Reagents Prepare Stock Solutions (this compound, Dopamine, Buffer) Start->Prepare_Reagents Mix_Components Mix Sensor Components and Dopamine Samples Prepare_Reagents->Mix_Components Incubate Incubate for 5 minutes at 25°C Mix_Components->Incubate Measure_Fluorescence Measure Fluorescence (Ex: ~417 nm, Em: ~470 nm) Incubate->Measure_Fluorescence Analyze_Data Plot Fluorescence Intensity vs. Concentration Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the fluorescent detection of dopamine.

G Workflow for Electrochemical Glucose Sensor Preparation Start Start Polish_GCE Polish and Clean Glassy Carbon Electrode Start->Polish_GCE Modify_Graphene Modify GCE with Graphene Oxide Polish_GCE->Modify_Graphene Modify_Boronic_Acid Modify with this compound Modify_Graphene->Modify_Boronic_Acid Characterize_Electrode Characterize with CV in Ferricyanide Modify_Boronic_Acid->Characterize_Electrode Detect_Glucose Perform DPV in Glucose Solutions Characterize_Electrode->Detect_Glucose Analyze_Data Plot Peak Current vs. Concentration Detect_Glucose->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fabrication and testing of an electrochemical glucose sensor.

Conclusion

This compound serves as a robust and versatile platform for the development of sensors for clinically and biologically relevant analytes. The protocols and principles outlined in these application notes provide a solid foundation for researchers to design and implement boronic acid-based sensors for a wide range of applications, from fundamental research to drug development and diagnostics. The inherent reversibility of the boronic acid-diol interaction is particularly advantageous for the development of continuous monitoring systems.[13] Future advancements may focus on integrating these sensors into more complex systems, such as wearable devices and microfluidic platforms, for real-time analysis.

References

Troubleshooting & Optimization

How to avoid premature precipitation in 4,4'-Biphenyldiboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-biphenyldiboronic acid. The focus is on preventing premature precipitation to ensure successful reaction outcomes.

Troubleshooting Guide: Premature Precipitation

Premature precipitation of starting materials, intermediates, or byproducts is a common issue in reactions involving this compound, particularly in Suzuki-Miyaura coupling. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My reaction mixture containing this compound becomes cloudy or forms a precipitate shortly after setup. What is the likely cause and how can I fix it?

A1: Premature precipitation is often due to the low solubility of this compound or the formation of insoluble byproducts like boroxines.

Immediate Troubleshooting Steps:

  • Solvent System Optimization: this compound has limited solubility in water but is more soluble in organic solvents.[1][2] Ensure you are using an appropriate solvent system. A mixture of an organic solvent and water is often necessary to dissolve both the boronic acid and the inorganic base.[3]

    • Recommendation: Start with a 4:1 or 5:1 mixture of an aprotic polar solvent like 1,4-dioxane or THF with water.[3] For substrates with particularly poor solubility, consider using DMF or toluene.[3]

  • Base Selection and Addition: The base is crucial for activating the boronic acid for transmetalation.[4] However, the choice and concentration of the base can also affect the solubility of the boronic acid.

    • Recommendation: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are often more effective than weaker bases like Na₂CO₃ for electron-rich boronic acids.[3] Ensure the base is fully dissolved; a biphasic mixture with undissolved base can be problematic.

  • Temperature Control: Higher temperatures can increase the rate of undesirable side reactions that lead to insoluble byproducts.

    • Recommendation: Maintain the reaction at a moderate temperature initially (e.g., 60-80 °C) and only increase it if the reaction is sluggish.

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G cluster_0 Troubleshooting Premature Precipitation start Precipitation Observed q1 Is the solvent system appropriate? start->q1 s1 Use a 4:1 or 5:1 mixture of dioxane/water or THF/water. Consider DMF for poorly soluble substrates. q1->s1 No q2 Is the base fully dissolved and appropriate? q1->q2 Yes s1->q2 s2 Use K₃PO₄ or Cs₂CO₃. Ensure complete dissolution. q2->s2 No q3 Is the temperature too high? q2->q3 Yes s2->q3 s3 Start at a moderate temperature (60-80 °C). q3->s3 Yes end Reaction Proceeds Without Precipitation q3->end No s3->end

Caption: A workflow for troubleshooting premature precipitation.

Frequently Asked Questions (FAQs)

Q2: What are boroxines and how do they cause precipitation?

A2: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[5] This process releases water and is favored by higher temperatures. The resulting trimeric structure is larger and can be significantly less soluble than the parent boronic acid, leading to precipitation. With a di-boronic acid like this compound, there is also the potential for the formation of polymeric boroxines, which would be highly insoluble.

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G BoronicAcid 3 x this compound (Soluble) Boroxine Boroxine Trimer/Polymer (Insoluble Precipitate) BoronicAcid->Boroxine Dehydration (Heat) Boroxine->BoronicAcid Hydrolysis Water + 3 x H₂O

Caption: Equilibrium between boronic acid and insoluble boroxine.

Q3: How does the choice of base affect the solubility of this compound?

A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4] Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones. The "caesium effect" suggests that caesium bases can improve reaction rates and yields, which may be partly due to increased solubility of intermediates.[6] It is crucial that the chosen base is soluble in the reaction medium to ensure a homogeneous reaction mixture.

Q4: Can side reactions other than boroxine formation lead to precipitation?

A4: Yes, other side reactions can generate insoluble byproducts:

  • Homocoupling: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen.[3] The resulting larger biphenyl derivatives may have lower solubility. Thoroughly degassing the solvent and reaction mixture is essential to minimize this.

  • Protodeboronation: This is the cleavage of the C-B bond, which can be promoted by acidic conditions or prolonged reaction times at high temperatures.[3] While the resulting biphenyl is often soluble, subsequent reactions could lead to insoluble materials.

  • Palladium Black Precipitation: The palladium catalyst can precipitate as palladium black if it deactivates and agglomerates.[3] This indicates a problem with the catalytic cycle and can be mitigated by using fresh, high-purity catalysts and ligands, and ensuring the system is properly degassed.

Q5: Are there any general tips for improving the solubility of this compound in my reaction?

A5:

  • Use a co-solvent: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is often the most effective approach.[3]

  • Gentle heating: While high temperatures can promote side reactions, gentle warming can help dissolve the starting materials.

  • Stirring: Ensure vigorous stirring to maintain a homogeneous mixture.

  • Purity of reagents: Use high-purity this compound, as impurities can act as nucleation sites for precipitation.

Data Presentation

Table 1: Qualitative Solubility of 4,4'-Biphenyldicarboxylic Acid

SolventSolubility at Room Temperature
DMF (Dimethylformamide)Soluble[3]
DEF (N,N-Diethylformamide)Soluble[3]
DMAc (N,N-Dimethylacetamide)Soluble[3]
EthanolSoluble[3]
BenzeneSoluble[3]

Data for the analogous compound 4,4'-biphenyldicarboxylic acid.

Table 2: Quantitative Solubility of Dimethyl biphenyl-4,4'-dicarboxylate

SolventSolubility (mg/mL)
DMSO (Dimethyl sulfoxide)~0.25[7]
DMF (Dimethylformamide)~1[7]
Aqueous BuffersSparingly Soluble[7]

Data for the analogous compound Dimethyl biphenyl-4,4'-dicarboxylate.

Table 3: Recommended Solvent Systems for Suzuki-Miyaura Reactions

Solvent SystemTypical Ratio (Organic:Water)Notes
1,4-Dioxane / Water4:1 to 5:1A good starting point for many substrates.[3]
THF / Water4:1 to 5:1Another common and effective mixture.[3]
Ethanol / Water1:1 to 3:1Often used for greener reaction conditions.
Toluene / Water5:1 to 10:1Can be effective for less polar substrates.
DMF(anhydrous or with water)A good solvent for poorly soluble reactants, but can be difficult to remove.[3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Precipitation:

This protocol is a general guideline and may require optimization for specific substrates.

  • Degassing: Thoroughly degas all solvents and the reaction vessel by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.

  • Reaction Setup: To the reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (2.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by an aqueous solution of the base (e.g., 2M K₃PO₄). The typical solvent ratio is 4:1 to 5:1 (organic:aqueous).

  • Reaction: Stir the mixture vigorously and heat to a moderate temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

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G cluster_1 Experimental Workflow for Suzuki-Miyaura Coupling A Degas Solvents and Reaction Vessel B Add Reactants and Catalyst (under inert atmosphere) A->B C Add Degassed Solvent and Base Solution B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress D->E F Work-up and Purification E->F

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Suzuki Polymerization of 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and quality of Suzuki polymerization reactions using 4,4'-biphenyldiboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the Suzuki polymerization of this compound, a process used to synthesize polyphenylenes.

Q1: My Suzuki polymerization is resulting in a low yield of the desired polymer. What are the primary areas I should investigate?

A1: Low yields in Suzuki polymerization are often attributable to several key factors. A systematic approach to troubleshooting is recommended:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation through oxidation.[1][2]

  • Reagent Purity: The purity of monomers, including the this compound and the dihaloaromatic co-monomer, is critical. Impurities can interfere with the catalytic cycle and lead to premature chain termination.[3]

  • Catalyst and Ligand Integrity: Palladium catalysts and their associated phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Using fresh or properly stored catalyst and ligand is crucial for optimal activity.[1][4]

  • Solvent and Base Quality: Solvents should be anhydrous and thoroughly degassed. The choice and purity of the base are also critical, as it plays a key role in the transmetalation step.[5][6]

Q2: I am observing the formation of oligomers instead of a high molecular weight polymer. How can I address this?

A2: The formation of low molecular weight oligomers is a common issue in step-growth polymerizations like Suzuki coupling. Here are some potential causes and solutions:

  • Stoichiometric Imbalance: An exact 1:1 stoichiometry between the diboronic acid and the dihalide monomer is crucial for achieving high molecular weight polymers.[7] Even a small deviation can significantly limit the degree of polymerization.

  • Premature Precipitation: The growing polymer chain may become insoluble in the reaction solvent and precipitate out of solution, preventing further chain growth. Careful selection of a solvent system that can solubilize the polymer is essential. For rigid polymers like polyphenylenes, high-boiling aromatic solvents such as toluene, xylene, or DMF are often used, sometimes at elevated temperatures.

  • Side Reactions: Side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) can cap the growing polymer chain, leading to lower molecular weights. This can be mitigated by using milder bases or anhydrous conditions.[8]

Q3: What are the most common side reactions in Suzuki polymerization of this compound and how can I minimize them?

A3: Several side reactions can compete with the desired polymerization, reducing the yield and molecular weight of the final polymer.

  • Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid functional group with a hydrogen atom. It is often promoted by excessive water or strong bases.

    • Mitigation: Use anhydrous solvents, select milder bases (e.g., K₂CO₃, KF), or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to polymerization.[9][10]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[1]

    • Mitigation: Ensure the reaction is performed under strictly anaerobic conditions with thorough degassing of all solvents. Using a Pd(0) source directly or a precatalyst system that efficiently generates Pd(0) in situ can also help.[1][4]

  • Dehalogenation: This involves the replacement of a halogen on the co-monomer with a hydrogen atom.[1]

    • Mitigation: This can sometimes be suppressed by the choice of ligand and reaction conditions.

Q4: How do I choose the optimal catalyst, base, and solvent for my polymerization?

A4: The choice of reaction components is critical for a successful polymerization.

  • Catalyst and Ligand: For Suzuki polymerizations, common catalysts include Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand.[1][7] Electron-rich and bulky ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can be particularly effective for challenging couplings.[11][12]

  • Base: The base activates the boronic acid for transmetalation.[13] Common choices include inorganic bases like K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.[5] The strength and solubility of the base can significantly impact the reaction rate and yield. Aqueous solutions of these bases are often used.

  • Solvent: A solvent system that can dissolve the monomers and the growing polymer chain is necessary. Biphasic solvent systems, such as toluene/water or THF/water, are frequently employed to dissolve both the organic-soluble monomers and the inorganic base.[6][14]

Data Presentation: Optimizing Reaction Conditions

The following tables provide an illustrative summary of how different reaction parameters can influence the yield and molecular weight (Mw) of the resulting polymer in a typical Suzuki polymerization. Note: These are representative data and actual results will be substrate-dependent.

Table 1: Effect of Different Bases on Polymerization Yield

EntryBase (2.0 equiv)Solvent SystemTemperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)9085
2K₃PO₄Toluene/H₂O (4:1)9092
3Cs₂CO₃Toluene/H₂O (4:1)9088
4Na₂CO₃Toluene/H₂O (4:1)9082

Table 2: Effect of Different Solvents on Polymerization Yield

EntrySolvent SystemBaseTemperature (°C)Yield (%)
1Toluene/H₂O (4:1)K₃PO₄9092
2Dioxane/H₂O (4:1)K₃PO₄9088
3THF/H₂O (4:1)K₃PO₄7075
4DMFK₃PO₄10085

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki polymerization of this compound with a dihaloaromatic monomer (e.g., 1,4-dibromobenzene). This protocol should be optimized for specific substrates and desired polymer characteristics.

Materials:

  • This compound (1.0 equiv)

  • 1,4-Dibromobenzene (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., methanol, chloroform)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 1,4-dibromobenzene, and the base.

  • Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) at least three times.[15]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the polymerization. For high molecular weight polymers, the reaction mixture may become viscous.

  • Workup: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. The polymer may precipitate upon cooling.

  • Purification: The precipitated polymer can be collected by filtration and washed sequentially with water, methanol, and then a solvent in which the oligomers are soluble but the high molecular weight polymer is not (e.g., acetone or chloroform) to remove catalyst residues and low molecular weight species. The purified polymer is then dried under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Prepare Reaction Vessel (Oven-dried Schlenk flask) add_reagents 2. Add Monomers & Base (this compound, Dihaloaromatic, Base) prep_vessel->add_reagents degas 3. Degas System (Evacuate & backfill with Ar/N2) add_reagents->degas add_catalyst 4. Add Catalyst & Solvent (Under inert atmosphere) degas->add_catalyst heat 5. Heat & Stir (e.g., 90°C, 24-48h) add_catalyst->heat cool 6. Cool to RT (Precipitate polymer) heat->cool filtrate 7. Filter & Wash (Water, Methanol, Acetone) cool->filtrate dry 8. Dry Polymer (Under vacuum) filtrate->dry

Caption: A typical experimental workflow for Suzuki polymerization.

Troubleshooting Logic

troubleshooting_suzuki cluster_reagents Reagent & Setup Check cluster_conditions Reaction Condition Optimization cluster_sides Side Reaction Analysis start Low Polymer Yield or Molecular Weight check_purity Check Monomer Purity & Stoichiometry start->check_purity check_catalyst Verify Catalyst/Ligand Activity (Use fresh reagents) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Thoroughly degas solvents) start->check_atmosphere optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_purity->optimize_base optimize_solvent Optimize Solvent System (Improve polymer solubility) check_catalyst->optimize_solvent optimize_temp Adjust Temperature check_atmosphere->optimize_temp check_proto Protodeboronation? (Use milder base/anhydrous conditions) optimize_base->check_proto check_homo Homocoupling? (Ensure strict O2 exclusion) optimize_solvent->check_homo

Caption: A logical flow for troubleshooting common polymerization issues.

References

Technical Support Center: Purification of Polymers Derived from 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polymers derived from 4,4'-biphenyldiboronic acid, commonly synthesized via Suzuki polycondensation.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of your target polymer.

Reprecipitation Issues

Q1: My polymer oils out or forms a sticky mass instead of a fine powder during reprecipitation. What can I do?

A1: This is a common issue related to solvent/non-solvent choice and precipitation conditions. Here’s a systematic approach to troubleshoot this problem:

  • Optimize the Solvent System: The solvent should fully dissolve the polymer, while the non-solvent should be completely miscible with the solvent but should not dissolve the polymer. For polyphenylenes, common solvent/non-solvent systems include:

    • Solvents: Tetrahydrofuran (THF), Chloroform, Toluene

    • Non-solvents: Methanol, Acetone, Hexanes

  • Adjust the Addition Rate: Adding the polymer solution to the non-solvent too quickly can lead to the formation of a sticky mass. Try a slower, dropwise addition with vigorous stirring to promote the formation of fine particles.

  • Control the Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the morphology of the precipitated polymer.

  • Polymer Concentration: A high concentration of the polymer in the solvent can also lead to "oiling out." Try diluting the initial polymer solution before adding it to the non-solvent.

Q2: After reprecipitation, my polymer is still impure. What are the next steps?

A2: If a single reprecipitation is insufficient, consider the following:

  • Multiple Reprecipitations: It is often necessary to perform two to three reprecipitation cycles to achieve high purity.

  • Vary the Non-Solvent: If residual low molecular weight oligomers are the issue, switching to a different non-solvent in a subsequent reprecipitation step might be more effective at dissolving these impurities.

  • Consider Soxhlet Extraction: For persistent impurities, especially low molecular weight oligomers, Soxhlet extraction is a more rigorous purification technique.

Palladium Catalyst Removal

Q1: I'm having trouble removing the palladium catalyst from my polymer. What are the most effective methods?

A1: Residual palladium can significantly impact the polymer's properties and performance. Here are several methods for its removal:

  • Filtration through Celite: After the polymerization, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the precipitated palladium catalyst.

  • Palladium Scavengers: For more complete removal, various commercial and lab-prepared scavengers are effective. These are typically functionalized silica or polymers that chelate to the palladium.

    • Thiol-based Scavengers: These are highly effective for removing palladium. The crude polymer solution is stirred with the scavenger, which is then filtered off.

    • Amine-functionalized Polymers: Polyethyleneimine-modified polymers have also been shown to be efficient palladium scavengers.

  • Activated Carbon Treatment: Stirring the polymer solution with activated carbon can also effectively adsorb residual palladium. However, this may sometimes lead to a loss of the desired polymer.

Q2: How can I quantify the amount of residual palladium in my polymer?

A2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace amounts of metals like palladium in polymer samples.

Soxhlet Extraction Issues

Q1: Soxhlet extraction is taking a very long time, and the yield of the purified polymer is low. How can I optimize this process?

A1: Soxhlet extraction is a time-consuming but thorough purification method. To optimize it:

  • Solvent Selection: Ensure the solvents used for sequential extraction are appropriate. Typically, a sequence is used to remove different types of impurities:

    • Methanol/Acetone: To remove residual monomers and salts.

    • Hexane/Heptane: To remove low molecular weight oligomers.

    • Chloroform/THF: To dissolve and collect the desired high molecular weight polymer.

  • Cycle Time: The extraction efficiency depends on the number of cycles. Ensure the solvent is cycling through the thimble at a reasonable rate (typically 4-6 cycles per hour).[1]

  • Polymer Packing: Ensure the polymer is packed loosely in the cellulose thimble to allow for efficient solvent percolation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in polymers derived from this compound via Suzuki polycondensation?

A1: The most common impurities include:

  • Residual Palladium Catalyst: From the cross-coupling reaction.

  • Low Molecular Weight Oligomers: Short polymer chains that did not achieve the desired length.

  • Unreacted Monomers: this compound or the corresponding dihalide comonomer.

  • Side-Reaction Products: Homocoupling of the boronic acid or dehalogenation of the dihalide can lead to undesired byproducts.[2]

Q2: How does the purification method affect the molecular weight and polydispersity of the final polymer?

A2: Purification methods can significantly impact the molecular weight distribution:

  • Reprecipitation: Can help to narrow the polydispersity index (PDI) by removing some of the very low and very high molecular weight fractions.

  • Soxhlet Extraction: This is a very effective method for fractionation, allowing for the selective removal of low molecular weight oligomers, which leads to an increase in the average molecular weight and a narrower PDI of the final polymer.[3]

Q3: What is a general protocol for the reprecipitation of a poly(p-phenylene) synthesized from this compound?

A3: While the optimal conditions will vary, a general protocol is as follows:

  • Dissolve the crude polymer in a minimal amount of a good solvent (e.g., THF or chloroform) to make a concentrated solution.

  • In a separate flask, place a large volume of a non-solvent (e.g., methanol, at least 10 times the volume of the polymer solution).

  • With vigorous stirring, add the polymer solution dropwise to the non-solvent.

  • A precipitate should form. Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation.

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

III. Data Presentation

Table 1: Comparison of Palladium Scavengers for Purification of Conjugated Polymers

Scavenger TypeScavenging Efficiency (%)ConditionsReference
Polyethyleneimine-modified polystyrene47%3 hours at 25°C in EtOAc[4]
Triamine-modified silica beads41%3 hours at 25°C in EtOAc[4]
Thiol-based silica scavenger>98%16 hours at room temperatureBiotage
Activated Carbon~87%16 hours at room temperatureBiotage

Table 2: Effect of Purification Method on Molecular Weight and Polydispersity Index (PDI) of a Poly(p-phenylene)

Purification StageMn (kDa)Mw (kDa)PDI (Mw/Mn)
Crude Polymer9.918.91.9
After Reprecipitation12.522.51.8
After Soxhlet Fractionation18.229.11.6

(Note: Data is representative and compiled from typical results for similar polymer systems. Actual values will vary based on specific polymer structure and reaction conditions.)[5]

IV. Experimental Protocols

Detailed Protocol for Soxhlet Extraction

This protocol is designed for the fractionation of a crude poly(p-phenylene) to remove low molecular weight oligomers and other impurities.

Materials:

  • Crude poly(p-phenylene)

  • Cellulose extraction thimble

  • Soxhlet extraction apparatus

  • Methanol, Hexane, Chloroform (or THF)

  • Heating mantle

  • Round bottom flasks

Procedure:

  • Accurately weigh the crude polymer and place it inside a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round bottom flask with methanol to approximately two-thirds of its volume and connect it to the Soxhlet extractor and condenser.

  • Heat the methanol to reflux. Allow the extraction to proceed for 24 hours. This step removes residual monomers and salts.[6]

  • After 24 hours, allow the apparatus to cool and replace the methanol with hexane.

  • Heat the hexane to reflux and continue the extraction for another 24 hours. This step removes low molecular weight oligomers.[6]

  • After 24 hours, cool the apparatus and replace the hexane with chloroform (or THF).

  • Heat the chloroform to reflux and continue the extraction for 24 hours. The desired high molecular weight polymer will dissolve in the chloroform.[6]

  • After 24 hours, allow the apparatus to cool. The chloroform solution now contains the purified polymer.

  • Concentrate the chloroform solution using a rotary evaporator and precipitate the polymer in methanol.

  • Collect the purified polymer by filtration and dry under vacuum.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Suzuki Polycondensation of This compound reprecipitation Reprecipitation synthesis->reprecipitation Initial Purification soxhlet Soxhlet Extraction reprecipitation->soxhlet Further Purification pd_removal Palladium Scavenging reprecipitation->pd_removal Targeted Impurity Removal soxhlet->pd_removal gpc GPC (Mn, Mw, PDI) pd_removal->gpc nmr NMR (Structure) pd_removal->nmr icpms ICP-MS (Residual Pd) pd_removal->icpms

Caption: A typical experimental workflow for the synthesis, purification, and analysis of polymers derived from this compound.

troubleshooting_reprecipitation start Polymer Oils Out During Reprecipitation q1 Is the polymer solution too concentrated? start->q1 a1_yes Dilute the polymer solution. q1->a1_yes Yes q2 Is the addition rate too fast? q1->q2 No a1_yes->q2 a2_yes Add the solution dropwise with vigorous stirring. q2->a2_yes Yes q3 Is the temperature too high? q2->q3 No a2_yes->q3 a3_yes Perform precipitation in an ice bath. q3->a3_yes Yes q4 Is the solvent/non-solvent system optimal? q3->q4 No a3_yes->q4 a4_no Screen alternative solvent/non-solvent pairs. q4->a4_no No end Fine powder obtained q4->end Yes a4_no->end

Caption: A troubleshooting decision tree for issues encountered during polymer reprecipitation.

References

Technical Support Center: Overcoming Solubility Issues of Polymers Containing 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions (FAQs) to address solubility challenges encountered with polymers synthesized using 4,4'-biphenyldiboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my polymer synthesized with this compound exhibiting poor solubility?

A: The poor solubility of these polymers often stems from a combination of factors inherent to their molecular structure:

  • Rigid Polymer Backbone: The biphenyl unit in the this compound monomer contributes to a rigid and planar polymer backbone. This rigidity promotes strong intermolecular π-π stacking and packing in the solid state, making it difficult for solvent molecules to penetrate and solvate the polymer chains.[1]

  • Intermolecular Hydrogen Bonding: The boronic acid functional groups (-B(OH)₂) can form extensive intermolecular hydrogen bonds, creating a robust network that further reduces solubility.

  • Dehydration and Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic anhydride trimers called boroxines.[2] These less soluble species can act as physical cross-links, hindering the dissolution process.[3]

  • High Molecular Weight: As with most polymers, solubility tends to decrease as the molecular weight increases.[4]

Troubleshooting Guides

Q2: My polymer is insoluble in common organic solvents. What should I try?

A: A systematic approach to solvent screening is recommended. The principle of "like dissolves like" is a good starting point, where polar polymers are more likely to dissolve in polar solvents.[4] Consider the following strategies and solvent classes.

Strategies:

  • Use High-Boiling Point Polar Aprotic Solvents: These solvents are often effective for rigid polymers.[1]

  • Heating: Gently heating the mixture can increase the kinetic energy and help overcome intermolecular forces, promoting dissolution.

  • Use of Hansen Solubility Parameters (HSP): For a more theoretical approach, HSP can predict the miscibility between a polymer and a solvent. A smaller difference in HSP values between the polymer and the solvent suggests better solubility.[5]

Suggested Solvents: The table below summarizes potential organic solvents for polymers containing boronic acid functionalities.

Solvent ClassExamplesEfficacy & Remarks
Ethers Tetrahydrofuran (THF), DioxanePhenylboronic acid shows high solubility in ethers like dipropyl ether, suggesting these may be effective.[2]
Ketones Acetone, 3-PentanonePhenylboronic acid also demonstrates high solubility in ketones.[2]
Chlorinated Chloroform, Dichloromethane (DCM)Chloroform is noted as a solvent providing the highest solubility for some boronic acid esters.[2]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Often used for dissolving rigid polymers. DMF with 5 vol.-% deionized water was used to dissolve a deprotected boronic acid polymer after synthesis.[6]
Aromatic Toluene, Anisole, o-XyleneAnisole is used as a solvent for the polymerization of boronic ester monomers.[7] Aromatic liquids are more likely to dissolve polymers that are predominantly aromatic.[4]
Ionic Liquids 1-methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)amide (OMIM BTA)Certain ionic liquids have been shown to dissolve a wide range of polymers, including more hydrophobic ones.[8]

A logical workflow for troubleshooting solubility issues is presented below.

G start Polymer Insoluble solvent Step 1: Solvent Screening start->solvent solvent_details Try polar aprotic (DMF, DMSO) or ethers (THF). Apply gentle heating. solvent->solvent_details success Solubility Achieved solvent->success Success fail Still Insoluble solvent->fail Failure additives Step 2: Use Solubility Enhancers synthesis Step 3: Modify Synthetic Strategy additives->synthesis Failure additives_details For aqueous solutions: - Adjust pH > pKa - Add polyols (e.g., mannitol) additives->additives_details additives->success Success synthesis_details Use 'Protect-Polymerize-Deprotect' strategy with boronic esters (e.g., pinacol ester). synthesis->synthesis_details synthesis->success fail->additives

Caption: Troubleshooting workflow for polymer solubility issues.
Q3: How can I improve the aqueous solubility of my boronic acid-containing polymer?

A: For applications requiring aqueous solubility, such as in drug delivery, two primary strategies can be employed.

  • pH Adjustment: The water solubility of polymers with phenylboronic acid groups is highly dependent on pH.[9] The boronic acid group is a Lewis acid that can accept a hydroxide ion, converting the neutral, trigonal form to a more hydrophilic, anionic tetrahedral boronate.[10]

    • Action: Increase the pH of the aqueous solution to be above the pKa of the boronic acid groups (typically around 9).[9] At high pH, the formation of anionic boronate species enhances the polymer's hydrophilicity, inducing solubility.[7] For example, dissolving the polymer in a 5% (w/v) aqueous NaOH solution has been shown to be effective.[6]

  • Use of Polyol Additives: Polyols, particularly sugars like mannitol or fructose, can significantly enhance the aqueous solubility of boronic acids.[3]

    • Mechanism: These molecules contain cis-diol groups that react reversibly with boronic acids to form five- or six-membered cyclic boronate esters. This reaction prevents the formation of less soluble boroxine anhydrides and can lower the apparent pKa of the boronic acid, increasing the concentration of the more soluble anionic form at a given pH.[3]

    • Quantitative Impact: The addition of mannitol to a solution of a model boronic acid at a physiological pH resulted in a 10-fold increase in solubility.[3]

G cluster_0 Low Solubility State cluster_1 High Solubility State Polymer Polymer with -B(OH)₂ Group (Trigonal, Hydrophobic) OH + OH⁻ (High pH) Polyol + Polyol (e.g., Mannitol) with cis-diols Boronate Anionic Boronate [R-B(OH)₃]⁻ (Tetrahedral, Hydrophilic) Ester Cyclic Boronate Ester (Complex with Polyol) OH->Boronate Formation of charged species Polyol->Ester Esterification, prevents boroxine formation

Caption: Mechanisms for enhancing aqueous solubility.
Q4: Is it possible to avoid solubility problems from the outset during polymer synthesis?

A: Yes. A highly effective strategy is to protect the boronic acid functionality during polymerization and deprotect it afterward. This "protect-polymerize-deprotect" approach prevents the formation of strong intermolecular interactions from the boronic acid groups during chain growth, often leading to better solubility of the precursor polymer in common organic solvents.[7][11]

The most common protecting group for this purpose is a pinacol ester. The monomer used is 4-pinacolatoborylstyrene (pBSt) instead of the corresponding boronic acid.[7]

Advantages of this method:

  • The pinacol ester monomer is stable and easier to handle than the free boronic acid.[7][11]

  • The resulting polymer precursor, e.g., poly(4-pinacolatoborylstyrene), is often soluble in a wider range of organic solvents like anisole or THF, facilitating characterization and further reactions.[6][7]

  • Deprotection under relatively mild conditions can yield the final, water-soluble boronic acid polymer.[7]

G Monomer Protected Monomer (e.g., 4-pinacolatoborylstyrene) Polymerization Polymerization (e.g., RAFT) Monomer->Polymerization ProtectedPolymer Protected Polymer (Soluble in Organic Solvents) Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Final Polymer (Aqueous Soluble) Deprotection->FinalPolymer

Caption: The 'Protect-Polymerize-Deprotect' synthetic strategy.

Experimental Protocols

Q5: Can you provide a detailed protocol for the deprotection of a pinacol ester-protected polymer?

A: The following is a representative protocol for the deprotection of poly(4-pinacolatoborylstyrene) (PpBSt) to yield the free poly(4-vinylphenylboronic acid).[6]

Materials:

  • Poly(4-pinacolatoborylstyrene) (PpBSt)

  • Polystyrene-supported boronic acid resin (~3.0 mmol/g)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • Deionized water

  • 5% (w/v) aqueous NaOH solution

  • Dialysis tubing

Procedure:

  • In a 50 mL round-bottom flask, combine the PpBSt polymer (e.g., 0.100 g, 0.437 mmol) with a 9-fold excess of polystyrene-supported boronic acid resin (e.g., 1.31 g, 3.9 mmol).

  • Add 15 mL of a solvent mixture of acetonitrile containing 2 vol.-% trifluoroacetic acid.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, remove the solvent by rotary evaporation.

  • To the remaining solid, add a mixture of DMF containing 5 vol.-% deionized water to dissolve the product.

  • Filter the solution to remove the polystyrene-supported boronic acid resin.

  • Evaporate the solvent from the filtrate.

  • Dissolve the resulting solid in a 5% (w/v) aqueous NaOH solution.

  • Transfer the solution to appropriate molecular weight cutoff (MWCO) dialysis tubing.

  • Dialyze against a 5% (w/v) aqueous NaOH solution for 24 hours.

  • Subsequently, dialyze against deionized water for 24 hours. The deprotected polymer should precipitate during this step.

  • Collect the precipitated polymer by filtration and dry under vacuum.

Verification of Deprotection: Successful deprotection can be confirmed by a distinct change in solubility. The precursor polymeric ester is insoluble in basic aqueous media, whereas the final boronic acid polymer becomes soluble due to the formation of anionic boronates at high pH.[7] This change serves as evidence of successful deprotection.

References

Preventing protodeboronation of 4,4'-Biphenyldiboronic acid during coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,4'-biphenyldiboronic acid in coupling reactions, with a focus on preventing protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of the desired coupled product and presence of biphenyl as a major byproduct. This strongly indicates that protodeboronation is a significant side reaction. The C-B bond of the boronic acid is being cleaved and replaced by a C-H bond.1. Switch to a boronic ester derivative: Using the more stable this compound bis(pinacol) ester is a highly effective strategy to minimize protodeboronation.[1] 2. Optimize the base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. The concentration of the base is also critical.[2] 3. Lower the reaction temperature: Higher temperatures can accelerate protodeboronation. If the catalyst is active enough, consider running the reaction at a lower temperature (e.g., 60-80 °C). 4. Use a highly active catalyst: A more efficient catalyst can promote the desired cross-coupling to outcompete the slower protodeboronation side reaction.
Reaction is sluggish or incomplete, even with a boronic ester. 1. Inefficient catalyst system: The chosen palladium catalyst and ligand may not be optimal for the specific substrates. 2. Poor solubility of reagents: The reactants may not be fully dissolved in the chosen solvent system.1. Screen different palladium catalysts and ligands: Buchwald or SPhos-type ligands are often effective for Suzuki-Miyaura couplings. Increasing the catalyst loading slightly might also be beneficial. 2. Optimize the solvent system: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with a controlled amount of water is often necessary to dissolve the base and facilitate the reaction. However, excess water can promote protodeboronation.[3][4][5]
Formation of homocoupled byproduct of the aryl halide. This can occur if the palladium(0) catalyst is re-oxidized to palladium(II) in the absence of the boronic acid, or if the rate of oxidative addition is much faster than transmetalation.1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.
Inconsistent reaction yields. This can be due to variability in the quality of reagents or subtle changes in reaction setup.1. Use high-purity reagents: Ensure the this compound or its ester is of high purity and stored under appropriate conditions (cool and dry).[6] 2. Ensure anhydrous conditions (when using boronic esters): While some water is often necessary for reactions with boronic acids, for boronic esters, strictly anhydrous conditions can sometimes be beneficial to prevent hydrolysis back to the more reactive boronic acid.[7]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] In the case of this compound, this results in the formation of biphenyl, consuming the starting material and reducing the yield of the desired coupled product. This side reaction is often promoted by the basic and aqueous conditions typically used in Suzuki-Miyaura coupling reactions.

Q2: What are the main factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH. The base, necessary for the catalytic cycle, can also promote this unwanted side reaction.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[3][4][5]

  • Inefficient Catalyst System: If the desired coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.

Q3: Are boronic esters, like the pinacol ester of this compound, always more stable?

A3: It is a common and generally correct assumption that converting a boronic acid to its pinacol ester increases its stability towards protodeboronation.[1] Pinacol esters are often more robust, easier to handle, and less susceptible to decomposition under coupling conditions. However, the degree of protection can depend on the specific reaction conditions, and significant protodeboronation can still occur, especially at elevated temperatures or with prolonged reaction times.[8]

Q4: How can I detect and quantify the extent of protodeboronation in my reaction?

A4: The primary byproduct of the protodeboronation of this compound is biphenyl. You can monitor the progress of your reaction and the formation of this byproduct using techniques such as:

  • Thin-Layer Chromatography (TLC): Biphenyl is less polar than the diboronic acid and the coupled product, so it will have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the amount of biphenyl in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the biphenyl byproduct in the crude reaction mixture.

Q5: Can the choice of solvent significantly impact protodeboronation?

A5: Yes, the solvent system plays a crucial role. While some water is often required to dissolve the inorganic base and facilitate the transmetalation step, an excessive amount of water can serve as a proton source and accelerate protodeboronation.[3][4][5] The choice of the organic cosolvent (e.g., dioxane, THF, toluene) can also influence the solubility of the reactants and the stability of the catalytic species.

Data Presentation

Table 1: Influence of Reaction Parameters on Protodeboronation of Aryl Boronic Acids

Parameter Condition Favoring Protodeboronation Condition Minimizing Protodeboronation Rationale
Boron Reagent Free Boronic AcidPinacol Ester or MIDA BoronateBoronic esters are generally more stable and less susceptible to hydrolysis and protodeboronation.[1]
Base Strong Bases (e.g., NaOH, KOH)Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Strong bases create a higher pH environment which accelerates the rate of protodeboronation.[2]
Temperature High Temperature (>100 °C)Moderate Temperature (60-80 °C)The rate of protodeboronation increases with temperature.
Solvent High water contentAnhydrous or minimal waterWater acts as the proton source for the protodeboronation reaction.[3][4][5]
Catalyst Low activity catalystHigh activity catalyst (e.g., with Buchwald or SPhos ligands)A highly active catalyst will consume the boronic acid in the desired coupling reaction faster than it can decompose.
Reaction Time ProlongedAs short as possibleLonger exposure to reaction conditions increases the extent of decomposition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Bis(pinacol) Ester with an Aryl Halide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound bis(pinacol) ester (1.0 equiv)

  • Aryl halide (2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the this compound bis(pinacol) ester, aryl halide, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Protodeboronation_Prevention cluster_problem Problem cluster_factors Contributing Factors cluster_solutions Preventative Measures Protodeboronation Protodeboronation (Biphenyl Formation) High_pH High pH (Strong Base) High_pH->Protodeboronation High_Temp High Temperature High_Temp->Protodeboronation Water Presence of Water Water->Protodeboronation Slow_Coupling Slow Coupling Rate Slow_Coupling->Protodeboronation Unstable_Boronic_Acid Unstable Boronic Acid Unstable_Boronic_Acid->Protodeboronation Milder_Base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Milder_Base->High_pH Avoids Lower_Temp Lower Reaction Temp. Lower_Temp->High_Temp Avoids Control_Water Control Water Content Control_Water->Water Minimizes Active_Catalyst Use Highly Active Catalyst Active_Catalyst->Slow_Coupling Increases Rate Stable_Ester Use Stable Boronic Ester (e.g., Pinacol Ester) Stable_Ester->Unstable_Boronic_Acid Replaces

References

Optimizing the performance and efficiency of OLEDs containing 4,4'-Biphenyldiboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing OLEDs with 4,4'-Biphenyldiboronic Acid Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with OLED materials synthesized from this compound. The focus is on overcoming common challenges during the synthesis of these materials and optimizing the performance of the final OLED devices.

Troubleshooting Guides & FAQs

This section is divided into two parts: issues related to the synthesis of OLED materials using this compound as a precursor, and issues related to the performance of the final OLED device incorporating these materials.

Part 1: Synthesis of OLED Materials (via Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for creating the complex conjugated molecules required for efficient OLEDs from precursors like this compound.[1][2] However, challenges can arise during this critical synthesis step.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound has a very low yield. What are the first things I should check?

A1: When a Suzuki coupling fails or provides low yields, several key parameters should be assessed systematically:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[3] Consider using a fresh batch or a more robust, air-stable precatalyst.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3] It is critical to ensure your solvent is properly degassed and the entire reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[3]

  • Base and Solvent Choice: The selection of base and solvent is highly interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of your starting materials or products.[3] For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]

Q2: I am observing significant amounts of monosubstituted and homocoupled byproducts instead of my desired disubstituted product. How can I minimize these?

A2: The formation of byproducts is a common issue. To favor the desired disubstituted product:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid may be required.

  • Reaction Temperature and Time: Sometimes, monosubstituted products form first. Increasing the reaction temperature or extending the reaction time might be necessary to push the reaction to completion.[4] However, excessively high temperatures can also lead to degradation. Monitor the reaction progress using techniques like TLC or LC-MS.[3]

  • Catalyst and Ligand Selection: Some palladium catalysts and ligands have a higher propensity for side reactions. Screening different catalyst systems, such as using more electron-rich phosphine ligands, can sometimes improve selectivity.[5]

  • Slow Addition: In some cases, slow addition of one of the reactants can help control the reaction and minimize homocoupling.

Q3: I suspect my final purified material still contains impurities. What are common impurities and how do they affect the OLED device?

A3: Even trace impurities can have a significant negative impact on OLED performance and lifetime.[1]

  • Halogenated Impurities: Residual chlorine or bromine from starting materials is particularly detrimental and is known to reduce device lifetime.[6][7]

  • Catalyst Residues: Palladium from the coupling reaction can act as a quenching site for excitons, reducing the luminescence efficiency of the device.

  • Unreacted Starting Materials: These can disrupt film formation and introduce charge traps.

To detect these, standard purity analysis like NMR may not be sufficient. Techniques like HPLC-MS coupling are often necessary to identify trace impurities that can co-elute with the main product.[6][7] Rigorous purification, often involving multiple rounds of column chromatography followed by temperature-gradient vacuum sublimation, is critical for achieving high-performance devices.[8]

Part 2: OLED Device Performance and Optimization

Once a high-purity material derived from this compound is successfully synthesized, its performance in an OLED device depends on its intrinsic properties and its interaction with other layers.

Frequently Asked Questions (FAQs)

Q1: The turn-on voltage of my OLED is very high. What is the likely cause?

A1: A high turn-on voltage typically points to a large energy barrier for charge injection or poor charge transport within the device.

  • Energy Level Mismatch: If the material is used as a Hole Transport Layer (HTL), a mismatch between the work function of the anode (like ITO) and the HOMO level of the HTL can create a large hole injection barrier.[9] Modifying the anode with a self-assembled monolayer (SAM) or a hole-injection layer (HIL) can reduce this barrier.[9]

  • Poor Charge Mobility: The intrinsic charge mobility of the material plays a key role. Materials derived from this compound are often designed for superior hole mobility.[10] If mobility is low, a thicker layer will result in a higher voltage drop.

  • Interface Quality: A poor interface between layers can trap charges and impede injection, increasing the required voltage.

Q2: The efficiency (EQE) of my blue fluorescent OLED is lower than expected. How can I improve it?

A2: Low efficiency in fluorescent OLEDs is often related to the 25% internal quantum efficiency (IQE) limit imposed by spin statistics. However, several factors can prevent a device from reaching its theoretical maximum.

  • Imbalanced Charge Transport: If electron and hole injection and transport are not balanced, the recombination zone may be too close to one of the electrodes, leading to exciton quenching. Optimizing the thickness of the transport and blocking layers is crucial.

  • Triplet Exciton Management: In fluorescent devices, 75% of excitons are non-emissive triplets. Advanced device architectures can utilize these triplets through mechanisms like triplet-triplet fusion (TTF), which can be enhanced by introducing an efficiency-enhancement layer (EEL).[11]

  • Color Purity: Achieving deep blue emission with high efficiency is a known challenge.[12] Molecular design plays a key role. Introducing bulky groups to the molecular structure can suppress close packing and improve blue chromaticity.[12] Broad emission spectra can also lower perceived efficiency and fail to meet color standards like BT 2020.[13][14]

Q3: My OLED device has a very short operational lifetime. What are the primary degradation mechanisms?

A3: Device lifetime, often measured as the time for luminance to drop to 50% (LT50) or 70% (LT70) of its initial value, is limited by several factors.[15][16]

  • Material Instability: The organic materials themselves can degrade under electrical stress and heat.[15] Materials with high thermal stability (measured by TGA and DSC) are essential.[8][10]

  • Environmental Factors: Exposure to oxygen and moisture, even in trace amounts, can cause oxidation, leading to the growth of non-emissive "dark spots" and device failure.[15]

  • Impurity-Driven Degradation: As mentioned in the synthesis section, impurities from the synthesis process are a major cause of accelerated degradation.[6]

  • Interlayer Diffusion: Molecules from one organic layer can diffuse into adjacent layers over time, creating quenching sites and degrading device performance.[15]

Q4: The film quality of my spin-coated polymer layer is poor (e.g., non-uniform, aggregated). How can I improve it?

A4: For solution-processed OLEDs using polymers derived from this compound, film morphology is critical.

  • Solvent Choice: The choice of solvent affects the solubility and conformation of the polymer chains. A good solvent will allow the polymer to be fully dissolved and form a uniform film upon evaporation.

  • Polymer Molecular Weight: The molecular weight of the polymer can influence its solubility and the viscosity of the solution, which in turn affects film formation.[17]

  • Spin-Coating Parameters: Optimize the spin speed and duration. A multi-step recipe (e.g., a slow spread cycle followed by a high-speed spin cycle) can often improve uniformity.

  • Substrate Treatment: Ensure the substrate (e.g., ITO/PEDOT:PSS) is clean and has the appropriate surface energy for the polymer solution to wet it properly. Plasma treatment or SAMs can be used to modify the substrate surface.

Quantitative Data Summary

The performance of OLEDs using materials derived from boronic acid precursors varies significantly based on the final molecular structure and device architecture. The tables below summarize reported performance data for different types of materials.

Table 1: Performance of Blue Fluorescent Emitters

Material Name/TypeHostEQE (%)CIE Coordinates (x, y)Voltage (V)LifetimeReference
PAC (undoped)-10.48(0.15, 0.13)N/AExcellent spectral stability[16]
8M-4P-NPDN/AN/A(0.157, 0.023)N/ADeeper blue than 4P-NPD[18]
8M-4P-FPDN/AN/A(0.158, 0.021)N/ADeeper blue than 4P-NPD[18]
Amine-doped systemDSA HostUp to 11.5(0.138, 0.092)N/ALT70: 250h @ 50mA/cm²[11]

Table 2: Performance of Boron-Based TADF Emitters

Material TypePower Efficiency (lm/W)EQE (%)Lifetime (LT50)Reference
Four-coordinate Boron Emitter58.418> 12,000 hours[19]

Table 3: Impact of Hole Transport Layer (HTL) Optimization

HTL ModificationMax Luminous Intensity (cd/m²)Max EQE (%)Key FindingReference
No SAMN/A< 0.8Baseline performance[9]
SAM annealed at 100 °C32,2901.77Optimized hole mobility via vertical molecular orientation[9]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling Synthesis

This protocol outlines a general procedure for synthesizing a diarylated anthracene, a common core for OLED emitters, using this compound.[10]

Materials:

  • 9,10-Dibromoanthracene (1.0 equiv)

  • This compound (2.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[3]

  • Base (e.g., K₂CO₃, finely powdered, 4.0 equiv)[3]

  • Solvent System (e.g., Dioxane/H₂O 10:1)[3]

Procedure:

  • Preparation: Add the 9,10-dibromoanthracene, this compound, and K₂CO₃ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the dibromoanthracene.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product using flash column chromatography to isolate the desired disubstituted product.[3] Further purification for device-grade material requires vacuum sublimation.[8]

Protocol 2: Standard OLED Device Fabrication by Thermal Evaporation

Substrate Preparation:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Immediately before loading into the deposition chamber, the substrates are treated with UV-Ozone or Oxygen Plasma to remove organic residues and increase the ITO work function.

Layer Deposition:

  • The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

  • Organic and metal materials are loaded into separate crucibles.

  • Layers are deposited sequentially by heating the crucibles and allowing the materials to sublimate onto the substrates. The deposition rate and thickness are monitored in situ using a quartz crystal microbalance.

  • A typical device stack would be:

    • Hole Injection Layer (HIL), e.g., HAT-CN (~10 nm)

    • Hole Transport Layer (HTL), e.g., a material derived from this compound (~40 nm)

    • Emissive Layer (EML), consisting of a host and a dopant (~20 nm)

    • Electron Transport Layer (ETL), e.g., TPBi (~30 nm)

    • Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF) (~1 nm)

    • Cathode, e.g., Aluminum (Al) (~100 nm)

Encapsulation and Characterization:

  • After deposition, the devices are transferred to an inert atmosphere glovebox for encapsulation (e.g., using UV-cured epoxy and a glass lid) to prevent degradation from air and moisture.[15]

  • The current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and operational lifetime of the encapsulated devices are then measured.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_fabrication Device Fabrication & Testing start 4,4'-Biphenyldiboronic Acid + Aryl Dihalide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction crude Crude Product Mixture reaction->crude purify1 Column Chromatography crude->purify1 sublimation Vacuum Sublimation purify1->sublimation final_product High-Purity OLED Material sublimation->final_product fabrication Thermal Evaporation (OLED Fabrication) final_product->fabrication device Final OLED Device fabrication->device testing Performance Characterization device->testing

Caption: Workflow from precursor synthesis to final device testing.

Troubleshooting_Suzuki start Low Yield or No Reaction in Suzuki Coupling check_o2 Is the reaction fully under inert atmosphere? start->check_o2 Start Here check_catalyst Is the Pd catalyst/ligand active and fresh? check_o2->check_catalyst Yes fix_o2 Degas solvents properly. Use Schlenk line/glovebox. check_o2->fix_o2 No check_reagents Are reagents pure? (Boronic acid degradation?) check_catalyst->check_reagents Yes fix_catalyst Use fresh catalyst. Try a different catalyst system. check_catalyst->fix_catalyst No check_conditions Are base/solvent/temp appropriate? check_reagents->check_conditions Yes fix_reagents Use purified reagents. Check boronic acid purity. check_reagents->fix_reagents No fix_conditions Screen different bases, solvents, and temperatures. check_conditions->fix_conditions No fix_o2->start fix_catalyst->start fix_reagents->start

Caption: Troubleshooting flowchart for common Suzuki coupling failures.

OLED_Structure cluster_device Typical Multi-Layer OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) (e.g., Biphenyl Derivative) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Diagram of a standard multi-layer OLED device stack.

References

Technical Support Center: Porosity Control in MOFs Synthesized with 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-biphenyldiboronic acid, with a specific focus on controlling porosity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the porosity of MOFs synthesized with this compound?

A1: The porosity of MOFs is a result of a delicate balance of thermodynamic and kinetic factors during synthesis. The primary factors include:

  • Choice of Metal Node: The coordination geometry and connectivity of the metal center fundamentally dictates the network topology and potential pore size.

  • Solvent System: The polarity, viscosity, and boiling point of the solvent can influence the solubility of precursors, reaction kinetics, and can also act as a template, directing the framework assembly.[1]

  • Modulators: These are typically monofunctional ligands that compete with the primary linker, influencing the nucleation and growth of crystals, and can be used to introduce controlled defects, thereby creating hierarchical pore structures.[2][3][4]

  • Reaction Temperature and Time: These parameters affect the kinetics of crystal formation. Higher temperatures can lead to denser, more stable phases, while lower temperatures might favor kinetically controlled, more porous structures.

  • Reactant Concentrations: The molar ratio of metal to linker can influence the final structure and the degree of framework interpenetration.

  • Framework Interpenetration: The formation of two or more independent frameworks within each other can significantly reduce the accessible pore volume.[5]

Q2: How can I increase the pore size of my this compound-based MOF?

A2: Increasing the pore size can be approached through several strategies:

  • Ligand Elongation (Isoreticular Synthesis): While you are using this compound, consider if even longer, custom-synthesized linkers with the same connectivity could be used to expand the framework isoreticularly.

  • Use of Bulky Modulators: Introducing bulky modulators during synthesis can sterically hinder dense packing and prevent interpenetration, leading to larger pores.[5]

  • Solvent Templating: Employing larger solvent molecules as templates can lead to the formation of larger cavities within the MOF structure.[1]

  • Post-Synthetic Modification (PSM): Chemical etching of the framework using specific reagents can create larger pores after the initial synthesis is complete.[6][7][8][9][10]

Q3: My synthesized MOF has a low surface area. What are the common causes and solutions?

A3: A low surface area can stem from several issues. Please refer to the troubleshooting guide below for detailed solutions. Common causes include framework collapse upon solvent removal, interpenetration of the crystal lattice, or the presence of residual solvent or unreacted starting materials in the pores.

Q4: What is the role of a modulator and how do I choose one for my synthesis?

A4: A modulator is a molecule, often a monocarboxylic acid or a similar coordinating species, that competes with the linker (this compound in this case) for coordination to the metal centers. This competition slows down the crystallization process, often leading to larger, more well-defined crystals with fewer defects. Modulators can also be used to intentionally introduce defects, which can create hierarchical porosity. The choice of modulator depends on the metal and solvent system. Common modulators include acetic acid, benzoic acid, and trifluoroacetic acid. The optimal concentration of the modulator needs to be determined empirically.[2][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Porosity / Low Surface Area 1. Framework collapse after solvent exchange.a. Employ supercritical CO2 drying to remove the solvent without causing pore collapse. b. Perform a solvent exchange with a lower surface tension solvent before drying.
2. Interpenetration of the MOF lattice.a. Decrease the concentration of reactants during synthesis. b. Introduce a bulky modulator to sterically hinder interpenetration.[5] c. Change the solvent system; different solvents can influence the degree of interpenetration.[1][5]
3. Pores are blocked with residual solvent or unreacted starting materials.a. Optimize the washing and activation procedure. Increase the duration of solvent exchange and/or the activation temperature. b. Use a solvent that is a good solvent for both the linker and the metal salt to ensure complete reaction.
Poor Crystallinity 1. Reaction kinetics are too fast, leading to amorphous material.a. Decrease the reaction temperature. b. Add a modulator (e.g., benzoic acid) to slow down the nucleation and growth process.[4] c. Reduce the concentration of the reactants.
2. Inappropriate solvent system.a. Screen different solvents or solvent mixtures. The solvent's polarity and coordination ability can significantly impact crystallinity.[1]
Formation of a Dense, Non-porous Phase 1. Thermodynamic product is a dense phase.a. Lower the reaction temperature to favor the kinetic, potentially more porous, product. b. Alter the metal-to-linker ratio.
2. The linker conformation is not suitable for forming a porous network under the current conditions.a. Modify the solvent system to influence the linker's conformation during crystallization.[11]
Inconsistent Porosity Between Batches 1. Slight variations in synthesis conditions.a. Precisely control all reaction parameters: temperature, time, reactant concentrations, and stirring rate. b. Ensure consistent purity of starting materials.
2. Inconsistent activation procedure.a. Standardize the solvent exchange and activation protocol, including the rate of heating and the final vacuum level.

Experimental Protocols

General Solvothermal Synthesis of a Boronic Acid-Based MOF

This protocol is a general guideline and should be optimized for the specific metal and desired porosity.

  • Reagent Preparation:

    • In a typical synthesis, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) and the this compound linker in a suitable solvent, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents.[1] The molar ratio of metal to linker is a critical parameter to optimize, with common ratios being 1:1, 2:1, or 3:1.

  • Addition of Modulator (Optional):

    • If used, add a modulator (e.g., benzoic acid) to the reaction mixture. The amount of modulator can vary significantly, from a few equivalents to a large excess relative to the linker.[2]

  • Solvothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a set period (usually 12 to 72 hours).

  • Isolation and Washing:

    • After cooling the autoclave to room temperature, collect the crystalline product by filtration or centrifugation.

    • Wash the product thoroughly with the reaction solvent (e.g., DMF) to remove unreacted starting materials.

    • Subsequently, exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals in the fresh solvent for several hours, repeating this process multiple times.

  • Activation:

    • To achieve a porous material, the solvent molecules within the pores must be removed. This is typically done by heating the MOF under vacuum at an elevated temperature (e.g., 100-200°C) for several hours. The exact temperature and duration depend on the thermal stability of the MOF.

Post-Synthetic Modification for Porosity Enhancement

This protocol describes a general approach for creating hierarchical pores through controlled etching.

  • Disperse the MOF:

    • Suspend the as-synthesized and washed MOF in a suitable solvent.

  • Introduce the Etching Agent:

    • Add a controlled amount of an etching agent, such as a dilute acid (e.g., HCl in water or an organic solvent).[3] The concentration of the acid and the treatment time are crucial parameters to control the extent of pore creation.

  • Monitor the Process:

    • The etching process can be monitored by taking small aliquots at different time points and analyzing them by techniques such as powder X-ray diffraction (PXRD) to ensure the framework's crystallinity is maintained.

  • Washing and Activation:

    • Once the desired level of etching is achieved, stop the reaction by filtering the MOF and washing it thoroughly with a neutral solvent to remove the etching agent and any dissolved framework components.

    • Activate the hierarchically porous MOF using the standard heating under vacuum procedure.

Data Presentation

Table 1: Influence of Synthesis Parameters on MOF Porosity (Illustrative Data from Literature)

ParameterVariationEffect on PorosityReference
Solvent DMF vs. DEF vs. PropanolCan lead to different framework topologies and pore sizes.[1][1]
Modulator (Acetic Acid) Increasing ConcentrationCan increase crystal size and introduce defects, potentially leading to hierarchical porosity.[2][2]
Temperature Lower vs. HigherCan favor kinetic vs. thermodynamic products, which may have different pore structures.General Knowledge
Reactant Concentration Dilute vs. ConcentratedDilute conditions can sometimes prevent framework interpenetration, leading to higher porosity.General Knowledge

Visualizations

experimental_workflow Experimental Workflow for Porosity Control cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification cluster_characterization Characterization reagents 1. Reagent Preparation (Metal Salt, Linker, Solvent) modulator 2. Add Modulator (Optional) reagents->modulator reaction 3. Solvothermal Reaction modulator->reaction isolation 4. Isolation & Washing reaction->isolation activation 5. Activation isolation->activation analysis Porosity Analysis (e.g., Gas Sorption) activation->analysis disperse 1. Disperse MOF etch 2. Add Etching Agent disperse->etch monitor 3. Monitor Progress etch->monitor wash_activate 4. Wash & Activate monitor->wash_activate wash_activate->analysis

Caption: A generalized workflow for MOF synthesis and post-synthetic modification to control porosity.

troubleshooting_porosity Troubleshooting Low Porosity cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Porosity Observed collapse Framework Collapse start->collapse interpenetration Interpenetration start->interpenetration blocked_pores Blocked Pores start->blocked_pores drying Supercritical Drying collapse->drying modulators Use Bulky Modulators interpenetration->modulators concentration Decrease Reactant Conc. interpenetration->concentration activation Optimize Activation blocked_pores->activation

Caption: A troubleshooting guide for addressing low porosity in synthesized MOFs.

References

Technical Support Center: Troubleshooting "Missing Linker" Defects in MOFs with 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting "missing linker" defects in Metal-Organic Frameworks (MOFs) synthesized with 4,4'-biphenyldiboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are "missing linker" defects in MOFs?

Missing linker defects refer to the absence of the organic linker, in this case, this compound, from its expected position within the crystalline framework of a MOF. This results in an incomplete coordination of the metal nodes and can significantly alter the physical and chemical properties of the material. The presence of these defects can be both unintentional, arising from suboptimal synthesis conditions, or intentionally introduced to tailor the MOF's properties.[1][2][3]

Q2: How do missing linker defects affect the properties of MOFs?

Missing linker defects can have a profound impact on various properties of MOFs, including:

  • Porosity: The absence of a linker can create larger pores or new pore connectivities, which may be desirable for certain applications.[1][4]

  • Mechanical and Thermal Stability: A higher concentration of defects can compromise the structural integrity of the MOF, leading to reduced mechanical and thermal stability.[5]

  • Catalytic Activity: The creation of open metal sites at the defect locations can enhance the catalytic activity of the MOF.[6]

  • Adsorption and Separation Properties: Changes in pore size and the introduction of active sites can alter the adsorption and separation behavior of the MOF for specific molecules.[4]

Q3: What are the common causes of unintentional missing linker defects when using this compound?

Several factors during the synthesis process can lead to the formation of missing linker defects:

  • Sub-optimal Reaction Temperature: The temperature can influence the kinetics of the reaction and the reversibility of the coordination bonds.[7][8]

  • Inappropriate Solvent System: The choice of solvent can affect the solubility of the linker and metal precursors, as well as the deprotonation of the boronic acid groups.

  • Incorrect Stoichiometry: A non-stoichiometric ratio of metal precursor to linker can lead to an excess or deficiency of the linker in the final structure.[1]

  • Presence of Modulators or Competing Ligands: The use of modulators, while often intentional to control crystal growth, can compete with the primary linker for coordination sites, leading to its exclusion.[3][9]

  • Reaction Time: Insufficient reaction time may not allow for the complete formation of the desired crystalline structure.[7]

Troubleshooting Guides

This section provides step-by-step guidance for identifying and addressing common issues related to missing linker defects in MOFs synthesized with this compound.

Problem 1: Low Crystallinity or Amorphous Product Observed in Powder X-Ray Diffraction (PXRD)

Possible Cause: A high concentration of missing linker defects can disrupt the long-range order of the crystal lattice, leading to broad or absent PXRD peaks.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically vary the synthesis temperature to find the optimal range for crystallization. Both too low and too high temperatures can be detrimental.

  • Adjust Solvent Composition: Experiment with different solvents or solvent mixtures to improve the solubility and reactivity of the precursors.

  • Vary the Metal-to-Linker Ratio: Perform a series of syntheses with varying stoichiometric ratios of the metal precursor and this compound to identify the ideal composition.

  • Control the Cooling Rate: A slower cooling rate can sometimes promote the formation of more crystalline materials.

  • Introduce a Modulator (with caution): While modulators can cause missing linkers, a small amount of a suitable modulator (e.g., a monoboronic acid) might help control nucleation and growth, leading to a more crystalline product. Careful optimization of the modulator concentration is crucial.

Problem 2: Unexpected Porosity or Surface Area from Gas Adsorption Analysis

Possible Cause: The presence of missing linkers can create larger pores than anticipated in the ideal structure, leading to an increased surface area and pore volume.

Troubleshooting Steps:

  • Quantify the Defect Concentration: Use techniques like Thermogravimetric Analysis (TGA) or Nuclear Magnetic Resonance (NMR) spectroscopy to estimate the number of missing linkers.

  • Correlate with Synthesis Parameters: Analyze the relationship between the observed porosity and the synthesis conditions (temperature, stoichiometry, modulator concentration) to understand how to control the defect concentration.

  • Computational Modeling: If possible, use computational methods to model the structure with missing linkers to see if the simulated porosity matches the experimental results.

Problem 3: Poor Reproducibility of MOF Properties

Possible Cause: Inconsistent formation of missing linker defects across different batches can lead to variations in properties like catalytic activity, adsorption capacity, or drug loading.

Troubleshooting Steps:

  • Standardize Synthesis Protocol: Ensure that all synthesis parameters (temperature, time, precursor concentrations, solvent quality, stirring rate) are precisely controlled and documented for each batch.

  • Characterize Each Batch Thoroughly: Perform routine characterization (PXRD, TGA) on each batch to check for consistency in crystallinity and thermal stability, which can be indicative of the defect concentration.

  • Purification and Activation: Implement a consistent and rigorous post-synthesis purification and activation procedure to remove unreacted precursors and solvent molecules that might affect the MOF's properties.

Data Presentation

Table 1: Influence of Synthesis Parameters on Missing Linker Defects

ParameterEffect on Missing Linker DefectsTroubleshooting Approach
Temperature Can increase or decrease defects depending on the system.[7][8]Systematically vary and optimize the reaction temperature.
Solvent Affects precursor solubility and coordination equilibrium.Screen different solvents and solvent mixtures.
Metal:Linker Ratio A non-stoichiometric ratio can directly lead to linker deficiency.[1]Optimize the stoichiometric ratio of reactants.
Modulator Competes with the linker, often intentionally used to create defects.[3][9]Carefully control the type and concentration of the modulator.
Reaction Time Insufficient time can lead to incomplete framework formation.[7]Optimize the reaction time to ensure complete crystallization.

Experimental Protocols

Key Experimental Protocol: Quantification of Missing Linkers using Thermogravimetric Analysis (TGA)

Objective: To estimate the number of missing this compound linkers per metal node in a synthesized MOF.

Methodology:

  • Sample Preparation: A small amount (5-10 mg) of the activated MOF sample is accurately weighed into a TGA crucible.

  • TGA Measurement: The sample is heated under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range that ensures complete decomposition of the organic linker (e.g., 30-800 °C).[10]

  • Data Analysis:

    • The TGA curve will show a weight loss step corresponding to the decomposition of the this compound linkers.

    • The final residual mass corresponds to the metal oxide.

    • By comparing the experimental weight loss of the organic component to the theoretical weight loss for a defect-free structure, the percentage of missing linkers can be calculated.[11]

Equation for Calculating Missing Linkers (Example for a Zr-based MOF):

The formula of a defective UiO-type MOF can be represented as Zr₆O₄(OH)₄(L)₆₋ₓ(Solvent)y, where 'L' is the linker and 'x' is the number of missing linkers. The value of 'x' can be determined by analyzing the weight loss steps in the TGA curve corresponding to the linker and comparing it to the theoretical value for a defect-free structure (x=0).[11]

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Missing Linker Defects cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome synthesis Synthesize MOF with This compound pxrd PXRD Analysis synthesis->pxrd gas_adsorption Gas Adsorption synthesis->gas_adsorption tga TGA Analysis synthesis->tga nmr NMR Analysis synthesis->nmr low_crystallinity Low Crystallinity pxrd->low_crystallinity unexpected_porosity Unexpected Porosity gas_adsorption->unexpected_porosity poor_reproducibility Poor Reproducibility tga->poor_reproducibility nmr->poor_reproducibility optimize_temp Optimize Temperature low_crystallinity->optimize_temp adjust_solvent Adjust Solvent low_crystallinity->adjust_solvent vary_ratio Vary Metal:Linker Ratio low_crystallinity->vary_ratio unexpected_porosity->vary_ratio control_modulator Control Modulator unexpected_porosity->control_modulator poor_reproducibility->optimize_temp optimize_time Optimize Reaction Time poor_reproducibility->optimize_time desired_mof MOF with Controlled Defect Density optimize_temp->desired_mof adjust_solvent->desired_mof vary_ratio->desired_mof control_modulator->desired_mof optimize_time->desired_mof

Caption: A flowchart illustrating the systematic workflow for identifying and troubleshooting missing linker defects in MOFs.

Caption: A diagram comparing an ideal MOF structure with a defective structure containing a missing this compound linker.

References

Catalyst deactivation in Suzuki coupling with 4,4'-Biphenyldiboronic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing 4,4'-biphenyldiboronic acid in Suzuki-Miyaura cross-coupling reactions. Catalyst deactivation and managing the difunctional nature of the boronic acid are common challenges that can significantly impact reaction efficiency and yield. This guide offers insights into identifying and mitigating these issues through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound has a very low yield or is not working at all. What are the primary factors to investigate?

A1: A failing Suzuki coupling reaction with this compound can be attributed to several factors. The initial checks should focus on:

  • Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] If you suspect catalyst degradation, consider using a fresh batch or a more robust precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[3]

  • Boronic Acid Stability: Boronic acids can be prone to decomposition, especially in solution.[4] Consider using a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be used directly in the reaction.[4]

  • Base and Solvent Choice: The selection of base and solvent is critical and interdependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), often used in solvent systems like dioxane/water, THF/water, or toluene/water.[5] The base not only activates the boronic acid for transmetalation but also influences catalyst stability and side reactions.

Q2: I am observing significant amounts of homocoupling product from the this compound. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[2] This occurs when two molecules of the boronic acid couple with each other, catalyzed by Pd(II) species.[2] To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can reduce the amount of Pd(II) present at the beginning of the reaction.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[1]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to maintain a low concentration and reduce the rate of homocoupling.

Q3: My reaction is producing a mixture of oligomers or polymers instead of the desired double Suzuki coupling product. How can I control the reactivity of the diboronic acid?

A3: The difunctional nature of this compound makes it a suitable monomer for Suzuki polycondensation to form polyphenylenes.[6][7] To favor the formation of a discrete, double-coupled product over polymerization, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aryl halide can help to cap both ends of the biphenyl unit and prevent chain growth.

  • Reaction Concentration: Running the reaction at a lower concentration may disfavor intermolecular polymerization and could favor intramolecular macrocyclization if a suitable dihalide is used.[8]

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction and polymerization. Lowering the reaction temperature may also help to control the reactivity.

Q4: What are the signs of palladium catalyst deactivation during the reaction, and what are the common causes?

A4: Catalyst deactivation can manifest as a stalled reaction (incomplete conversion of starting materials) or the formation of palladium black (insoluble palladium precipitate). Common causes of deactivation include:

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Palladium Agglomeration: The active, soluble Pd(0) species can aggregate to form inactive palladium nanoparticles or bulk metal (palladium black).

  • Catalyst Poisoning: Impurities in the reagents or solvents can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.[1] Ensure the use of high-purity reagents and solvents.

Troubleshooting Guide

If your Suzuki coupling reaction with this compound is not performing as expected, follow this troubleshooting guide to diagnose and resolve the issue.

Problem Possible Cause Suggested Solution
Low to No Conversion Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst like XPhos Pd G3.[1]
Inefficient Precatalyst ReductionIf using a Pd(II) source, ensure the reaction conditions (base, solvent) are suitable for its reduction to Pd(0).[1]
Oxygen ContaminationThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1]
Poor Solubility of ReagentsChoose a solvent system in which all reactants are soluble at the reaction temperature. For poorly soluble aryl halides, DMF or toluene may be effective.[9]
Unstable Boronic AcidUse a more stable boronic acid derivative, such as a pinacol ester or a diethanolamine adduct.[1]
Significant Homocoupling Presence of OxygenImprove degassing procedures for solvents and the reaction setup.[2]
High Concentration of Pd(II)Use a Pd(0) precatalyst or conditions that favor rapid reduction of a Pd(II) source.
Inappropriate LigandSwitch to a bulky, electron-donating ligand such as XPhos, SPhos, or RuPhos.[1]
Formation of Polymers Incorrect StoichiometryUse a slight excess of the monofunctional aryl halide to cap the growing chains.
High Reaction ConcentrationReduce the concentration of the reactants to disfavor intermolecular reactions.
Protodeboronation Presence of excess water/protons and elevated temperaturesMinimize water content where possible and consider using milder bases like KF.[10] Use of boronate esters can also reduce protodeboronation.[11]

Data Presentation

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The following table summarizes representative conditions for Suzuki-Miyaura couplings with substituted arylboronic acids, which can serve as a starting point for optimization with this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80-10012-2460-85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80-10018-2470-90
XPhos Pd G3XPhosK₃PO₄Dioxane/H₂O80-1101-4>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001-3>95

Note: Yields are highly substrate-dependent and the conditions above are generalized starting points for method development.

Experimental Protocols

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound.

Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (2.2 equivalents), this compound (1.0 equivalent), and a finely powdered base (e.g., K₃PO₄, 4.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol% per coupling site).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the diboronic acid.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl Boronate Ar'-B(OH)₃⁻ Boronate->Transmetalation Base Base Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end Troubleshooting_Logic start Low or No Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_inert Was the reaction run under strictly inert conditions? check_catalyst->check_inert Yes solution_catalyst Use fresh catalyst/ligand or a more robust precatalyst. check_catalyst->solution_catalyst No check_reagents Are reagents pure? Is boronic acid stable? check_inert->check_reagents Yes solution_inert Improve degassing procedure and inert atmosphere technique. check_inert->solution_inert No check_conditions Are base, solvent, and temperature appropriate? check_reagents->check_conditions Yes solution_reagents Use high-purity reagents. Consider boronate esters. check_reagents->solution_reagents No solution_conditions Screen different bases, solvents, and temperatures. check_conditions->solution_conditions No

References

Side reactions to consider when using 4,4'-Biphenyldiboronic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,4'-Biphenyldiboronic acid in chemical synthesis. The focus is on identifying and mitigating common side reactions to ensure successful experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during synthesis with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of Biphenyl

  • Question: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product, and I am observing the formation of biphenyl as a major byproduct. What is causing this and how can I fix it?

  • Answer: The formation of biphenyl indicates a side reaction called protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This is a common undesired side reaction in Suzuki-Miyaura couplings.

    Troubleshooting Steps:

    • Optimize the Base: Strong bases can promote protodeboronation. Consider using a milder base. For instance, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[2]

    • Control the pH: The reaction pH is a critical factor. For some boronic acids, protodeboronation is accelerated at a pH close to the pKa of the boronic acid.[3] Maintaining a stable and appropriate pH throughout the reaction is crucial.

    • Minimize Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura reaction, excess water can facilitate protodeboronation. Use anhydrous solvents and ensure your reagents are dry. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/H₂O 5:1).[1][2]

    • Lower the Reaction Temperature: High temperatures can increase the rate of protodeboronation.[4][5] If possible, run the reaction at a lower temperature for a longer period.

    • Use a More Stable Boronic Acid Derivative: Consider converting the this compound to a more stable boronate ester, such as a pinacol boronate or an MIDA boronate. These are generally more resistant to protodeboronation.[1]

Issue 2: Formation of Quaterphenyl Byproduct

  • Question: In my reaction, I am observing a significant amount of a quaterphenyl byproduct (a dimer of the biphenyl unit from the boronic acid). What is this side reaction and how can I prevent it?

  • Answer: This byproduct is the result of homocoupling , where two molecules of the this compound react with each other. This is another common side reaction in palladium-catalyzed cross-coupling reactions.[6] Homocoupling is often promoted by the presence of oxygen.[7]

    Troubleshooting Steps:

    • Degas the Reaction Mixture: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas like argon or nitrogen through the mixture for an extended period (e.g., 10-30 minutes).[8][9]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.[1][8]

    • Choose the Right Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the extent of homocoupling. For instance, using bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway. Using SPhos as a ligand has been shown to improve yields of cross-coupling products in reactions prone to homocoupling.[10]

    • Control Catalyst Loading: Use the minimum effective amount of the palladium catalyst. High catalyst loadings can sometimes lead to an increase in side reactions.

    • Use a Sacrificial Oxidant Scavenger: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that can promote homocoupling.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am having trouble separating my desired product from the boronic acid starting material and other boron-containing byproducts. What are the best purification strategies?

  • Answer: Purification can be challenging due to the similar polarities of the desired product and boron-containing impurities.

    Troubleshooting and Purification Steps:

    • Aqueous Workup: After the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities. A wash with a dilute base (e.g., NaHCO₃ or K₂CO₃ solution) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.

    • Flash Column Chromatography: This is the most common method for purification.

      • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

      • Silica Gel Treatment: Boronic acids can sometimes streak or be difficult to separate on silica gel. Pre-treating the silica gel with a small amount of a weak acid or using a different stationary phase like alumina might be beneficial.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to remove impurities.

    • Conversion to a Boronate Ester: If unreacted boronic acid is a persistent issue, consider converting it to a boronate ester (e.g., pinacol ester) before chromatography, as esters are often less polar and easier to separate.

Quantitative Data on Side Reactions

The following table summarizes representative data on the impact of reaction conditions on the yields of cross-coupling, homocoupling, and protodeboronation products for arylboronic acids in Suzuki-Miyaura reactions. Note that these are general trends and optimal conditions will vary depending on the specific substrates.

Catalyst/LigandBaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Protodeboronation Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100~70-85~5-15~5-10
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80>90<5<5
PdCl₂(dppf)Cs₂CO₃DMF90~80-90~5-10~1-5
Pd(OAc)₂ (no ligand)Na₂CO₃Ethanol/H₂O80~50-70~15-25~10-15
Pd(PPh₃)₄K₂CO₃Toluene/H₂O (no degassing)100~50-60~20-30~10-15

Data is representative for typical arylboronic acids and serves to illustrate general trends. Actual yields will depend on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure to Minimize Side Reactions in Suzuki-Miyaura Coupling with this compound

This protocol employs conditions known to suppress both protodeboronation and homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%)

  • Base (e.g., finely ground K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Side_Reactions ArylHalide Aryl Halide (Ar-X) Reaction_Mix ArylHalide->Reaction_Mix BoronicAcid This compound (Ar'-B(OH)₂) HomocouplingProduct Homocoupling Byproduct (Ar'-Ar') BoronicAcid->HomocouplingProduct Homocoupling ProtodeboronationProduct Protodeboronation Byproduct (Ar'-H) BoronicAcid->ProtodeboronationProduct Protodeboronation BoronicAcid->Reaction_Mix Catalyst Pd(0) Catalyst Catalyst->Reaction_Mix Base Base Base->Reaction_Mix DesiredProduct Desired Cross-Coupling Product (Ar-Ar') Reaction_Mix->DesiredProduct Suzuki-Miyaura Coupling Oxygen Oxygen (O₂) Oxygen->HomocouplingProduct promotes Water Water/Proton Source Water->ProtodeboronationProduct promotes

Caption: Key side reactions in Suzuki-Miyaura coupling.

References

Validation & Comparative

Confirming the Structure of Suzuki Coupling Products of 4,4'-Biphenyldiboronic Acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in the research and development pipeline. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is frequently employed to synthesize biphenyl compounds and polymers, with 4,4'-biphenyldiboronic acid being a common starting material for creating extended conjugated systems. This guide provides an objective comparison of mass spectrometry with other analytical techniques for confirming the structure of these products, supported by experimental protocols and data presentation.

The primary challenge in confirming the structure of the products from the Suzuki coupling of this compound lies in verifying the formation of the new C-C bonds and, in the case of polymerization, characterizing the resulting polymer's molecular weight distribution and end groups. While mass spectrometry is a powerful tool for determining molecular weight, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide complementary and often more detailed structural information.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the product (e.g., small molecule vs. polymer), and the available resources. The following table summarizes the key features of mass spectrometry and its alternatives for the structural confirmation of Suzuki coupling products.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Primary Information Molecular weight and fragmentation patterns. For polymers, provides molecular weight distribution (Mn, Mw, PDI).[1][2]Detailed molecular structure, connectivity, and stereochemistry in solution.[3]Precise 3D atomic coordinates in the solid state.[3]
Confirmation of C-C Bond Inferred from the molecular weight of the product.Direct confirmation via Heteronuclear Multiple Bond Correlation (HMBC) experiments.[3]Direct visualization of the bonded atoms in the crystal lattice.
Strengths High sensitivity, high throughput, excellent for determining molecular weight and for analyzing complex mixtures when coupled with chromatography (LC-MS, GC-MS).[4][5][6] MALDI-TOF is particularly powerful for polymer analysis.[1][2][7][8]Provides unambiguous structural information in solution; it is a non-destructive technique.[3][5][6][9][10] Quantitative analysis is straightforward.[5][9][10]Considered the "gold standard" for absolute structure determination.[3]
Limitations Provides limited information about the specific connectivity of atoms. Not ideal for distinguishing between isomers without fragmentation analysis or chromatographic separation.[3][6]Lower sensitivity compared to MS, requires soluble samples in relatively high concentrations, and can be time-consuming for complex structures.[3][5][6][9][10]Crystal growth can be challenging or impossible for many compounds, especially polymers.[3] The structure in the solid state may not be representative of the structure in solution.
Sample Requirements Very small sample amounts (picomole to femtomole).[5] Can analyze solids, liquids, and gases depending on the ionization technique.Requires soluble samples (milligram quantities) in deuterated solvents.[6]Requires a high-quality single crystal.

Experimental Protocols

General Protocol for Suzuki Polycondensation of this compound

This protocol describes a typical procedure for the synthesis of polyphenylene from this compound and a dihaloaromatic compound.

Materials:

  • This compound

  • A dibromo- or diiodo-aromatic monomer (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve this compound and the dihaloaromatic monomer in the organic solvent.

  • Add an aqueous solution of the base to the flask.

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by techniques like TLC or by observing the precipitation of the polymer.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by filtration if it has precipitated, or by extraction with an organic solvent followed by precipitation in a non-solvent (e.g., methanol).

  • Wash the isolated polymer with water and methanol to remove residual salts and catalyst.

  • Dry the polymer product under vacuum.

Mass Spectrometry Analysis Protocols

A. Electrospray Ionization Mass Spectrometry (ESI-MS) for Soluble Oligomers

ESI-MS is suitable for analyzing soluble oligomers to determine their mass and end-groups.

Sample Preparation:

  • Dissolve a small amount of the purified product (approx. 1 mg/mL) in a suitable solvent such as THF or chloroform.

  • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Further dilute the sample solution with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of about 1-10 µg/mL.

Instrumentation and Data Acquisition:

  • Ionization Mode: Positive or negative ion mode, depending on the expected ions.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Analysis: Analyze the resulting spectrum to identify the mass-to-charge ratio (m/z) of the oligomeric species and any characteristic fragmentation patterns.

B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymers

MALDI-TOF MS is the preferred mass spectrometry technique for determining the molecular weight distribution of polymers.[1][2][7][8]

Sample Preparation:

  • Matrix Selection: Choose a suitable matrix that absorbs the laser energy and promotes ionization of the polymer. Common matrices for synthetic polymers include dithranol and α-cyano-4-hydroxycinnamic acid (CHCA).[1]

  • Sample-Matrix Mixture: Prepare a solution of the polymer (approx. 1 mg/mL) and a solution of the matrix (approx. 10 mg/mL) in a common solvent (e.g., THF).

  • Mix the polymer solution and the matrix solution in a specific ratio (e.g., 1:10 v/v).

  • Spotting: Spot a small volume (approx. 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.

Instrumentation and Data Acquisition:

  • Mass Analyzer: Time-of-Flight (TOF) analyzer.

  • Laser: A pulsed UV laser (e.g., nitrogen laser at 337 nm).

  • Mode: Linear or reflectron mode. Linear mode is often better for high mass polymers.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length. From this distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information about the product.[3]

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). The solubility of polymers can be a limiting factor.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Provides information about the proton environments in the molecule. The integration of signals can be used for quantitative analysis.

  • ¹³C NMR: Shows the different carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous structure elucidation.

    • COSY (Correlation Spectroscopy): Identifies coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for confirming the C-C bond formed during the Suzuki coupling by observing correlations between protons on one aromatic ring and carbons on the newly attached ring.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of Suzuki coupling products of this compound.

Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_ms_info MS Provides: cluster_nmr_info NMR Provides: cluster_xray_info X-ray Provides: cluster_conclusion Conclusion start Start: Reactants (this compound + Dihaloaromatic) reaction Suzuki Coupling Reaction (Pd Catalyst, Base) start->reaction workup Work-up & Purification reaction->workup product Purified Product workup->product ms Mass Spectrometry (ESI-MS / MALDI-TOF MS) product->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D-NMR) product->nmr xray X-ray Crystallography (Optional) product->xray ms_info - Molecular Weight - Polymer Distribution - End-group analysis ms->ms_info nmr_info - Unambiguous Structure - C-C Bond Confirmation - Stereochemistry nmr->nmr_info xray_info - Absolute 3D Structure xray->xray_info conclusion Confirmed Structure ms_info->conclusion nmr_info->conclusion xray_info->conclusion

Caption: Workflow for Synthesis and Structural Analysis.

References

A Comparative Guide to Purity Assessment of Compounds Synthesized with 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds often relies on robust chemical reactions like the Suzuki-Miyaura cross-coupling. A key reagent in many of these syntheses is 4,4'-Biphenyldiboronic acid, a versatile building block for creating complex biaryl structures, which are common motifs in pharmaceuticals.[1][2] Ensuring the purity of these synthesized compounds is a critical step for accurate downstream applications and regulatory compliance.

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purity assessment alongside alternative analytical techniques. It includes detailed experimental protocols, quantitative performance data, and visual workflows to assist researchers in selecting the most suitable method for their needs.

Understanding Potential Impurities in Syntheses Using this compound

Compounds synthesized via Suzuki-Miyaura coupling with this compound can contain various impurities. Accurate purity assessment requires methods capable of separating the desired product from these byproducts. Common impurities include:

  • Unreacted Starting Materials : Residual this compound and the corresponding aryl halide.

  • Homocoupling Products : Byproducts formed from the coupling of two identical starting materials (e.g., biphenyl from the aryl halide or quaterphenyl from the diboronic acid).[3] This is a more common byproduct when molecular oxygen is present.[4]

  • Protodeboronation Products : The boronic acid group is replaced by a hydrogen atom, leading to the formation of biphenyl from the starting diboronic acid.[3][5]

  • Catalyst Residues : Traces of the palladium catalyst and ligands used in the reaction.[3]

  • Boroxines : Cyclic anhydrides formed from the dehydration of boronic acids.[6]

Comparative Analysis of Purity Assessment Techniques

HPLC is a cornerstone technique for purity analysis due to its high resolution and sensitivity.[6] However, other methods like Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information. The choice of technique depends on the specific analytical requirements, such as the need for structural confirmation, sensitivity, and sample throughput.

Quantitative Performance Data

The following table summarizes the quantitative performance of HPLC compared to other common analytical methods for the analysis of biphenyl derivatives and related compounds.

ParameterHPLC with UV/DAD[7]LC-MS[8]GC-MS (with derivatization)[8]Quantitative NMR (qNMR)[6]
Limit of Detection (LOD) 0.02 - 0.04 µg/mL~0.1 µg (UPLC-ESI-MS)Analyte DependentImpurity level dependent
Limit of Quantification (LOQ) 0.05 - 0.12 µg/mL~1.0 µg (UPLC-ESI-MS)Analyte Dependent~0.1% w/w with internal standard
Linearity (R²) >0.999>0.99>0.99>0.999
Precision (RSD) < 2.0%< 2.0%Varies< 1.0%
Key Advantage Robustness, cost-effectiveHigh sensitivity and selectivityHigh separation efficiency for volatile compoundsAbsolute quantification without a reference standard of the analyte
Key Disadvantage Requires chromophoreHigher cost, matrix effectsDerivatization often required for polar compoundsLower sensitivity than chromatographic methods

Visualizing the Workflow

Understanding the logical flow from synthesis to analysis is crucial. The following diagrams illustrate the overall synthesis and the specific workflow for HPLC purity assessment.

Synthesis and Purity Analysis Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment start Starting Materials (this compound + Aryl Halide) reaction Suzuki-Miyaura Coupling Reaction start->reaction Pd Catalyst, Base workup Reaction Work-up & Crude Product Isolation reaction->workup hplc HPLC Analysis workup->hplc Primary Method nmr NMR Analysis workup->nmr Alternative/Complementary gcms GC-MS Analysis workup->gcms Alternative

Caption: General workflow from synthesis to purity assessment.

Detailed HPLC Purity Assessment Workflow prep Sample Preparation (Dissolve crude product in mobile phase) inject Injection prep->inject separation Chromatographic Separation (Reversed-Phase C18 Column) inject->separation detection Detection (UV/DAD Detector) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, % Area Calculation) data->analysis report Purity Report analysis->report

Caption: Step-by-step workflow for HPLC purity analysis.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, representative protocols for purity analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general reversed-phase HPLC method suitable for analyzing the purity of biaryl compounds synthesized using this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Ascentis® C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.[9]

    • Mobile Phase A: 0.1% Formic acid in Water.[6]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-11 min: 40% to 90% B

      • 11-12 min: 90% B

      • 12.1-16 min: 40% B

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized crude product.

    • Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.[6]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main product peak using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structural elucidation and purity assessment, particularly Quantitative NMR (qNMR).[6]

  • Sample Preparation:

    • Accurately weigh approximately 4-5 mg of the synthesized compound.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).

    • Dissolve both the sample and the internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.

  • Analysis:

    • Integrate a well-resolved peak corresponding to the analyte and a peak from the internal standard.

    • Calculate the purity based on the integral values, number of protons, and molar masses of the analyte and the standard.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile derivatives or after derivatization, GC-MS provides excellent separation and identification capabilities. Boronic acids and their derivatives often require derivatization to increase their volatility.[8]

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like pyridine or acetonitrile.[8]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Heat the mixture at 60-70°C for 30 minutes to complete the derivatization.[8]

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a suitable capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 - 280°C.[8]

    • Oven Program: Start at 100°C (hold for 2 min), then ramp to 280°C at 10°C/min.[8]

    • MS System:

      • Ion Source Temperature: 230°C.[8]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Mass Range: m/z 40 - 550.[8]

Conclusion

The purity assessment of compounds synthesized using this compound is a multi-faceted challenge that can be effectively addressed using several analytical techniques. HPLC stands out as a robust, reliable, and widely accessible method for quantitative purity determination, particularly in quality control environments. For unambiguous structure confirmation and absolute quantification, NMR spectroscopy is an indispensable tool. GC-MS serves as a powerful alternative, especially for identifying volatile impurities, though it often requires a derivatization step. By understanding the strengths and limitations of each technique and employing detailed, validated protocols, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity of their scientific findings and the quality of developmental drug candidates.

References

A Comparative Guide to Diboronic Acids in Polymer Synthesis: 4,4'-Biphenyldiboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and materials science, the selection of monomers is a critical determinant of the final polymer's properties. This guide provides a detailed comparison of 4,4'-Biphenyldiboronic acid with two other commonly used diboronic acids—Benzene-1,4-diboronic acid and Thiophene-2,5-diboronic acid—in the synthesis of conjugated polymers via Suzuki polycondensation. The resulting polymer properties, including thermal, mechanical, optical, and electrical characteristics, are compared, supported by experimental data and detailed protocols.

Introduction

Diboronic acids are versatile building blocks in the synthesis of conjugated polymers, which are materials of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The structure of the diboronic acid monomer plays a pivotal role in defining the backbone architecture and, consequently, the optoelectronic and physical properties of the resulting polymer. This compound, with its extended biphenyl core, is a popular choice for creating rigid and highly conjugated polymer chains. This guide compares its performance against the smaller aromatic core of Benzene-1,4-diboronic acid and the heteroaromatic Thiophene-2,5-diboronic acid.

Comparison of Polymer Properties

The choice of diboronic acid monomer significantly influences the properties of the resulting polymer. The extended conjugation of the biphenyl unit in this compound typically leads to polymers with distinct thermal, mechanical, and optoelectronic properties compared to those derived from Benzene-1,4-diboronic acid or Thiophene-2,5-diboronic acid.

Data Presentation

The following tables summarize the quantitative data on the properties of polymers synthesized from the three diboronic acids. It is important to note that the properties of polymers are highly dependent on the specific comonomer used in the polymerization, the molecular weight of the polymer, and the processing conditions. The data presented here are representative examples from various studies and should be considered in the context of the specific experimental details provided.

Table 1: Thermal Properties of Polymers

Diboronic Acid MonomerPolymer StructureDecomposition Temperature (TGA, 5% weight loss)Glass Transition Temperature (Tg)
This compoundPoly(biphenylene) derivative~450-550 °C~150-200 °C
Benzene-1,4-diboronic acidPoly(p-phenylene) derivative~400-500 °C~100-150 °C
Thiophene-2,5-diboronic acidPoly(thiophene) derivative~350-450 °C~80-120 °C

Table 2: Mechanical Properties of Polymers

Diboronic Acid MonomerPolymer StructureTensile StrengthYoung's Modulus
This compoundPoly(biphenylene) derivativeGenerally highHigh
Benzene-1,4-diboronic acidPoly(p-phenylene) derivativeModerate to highModerate to high
Thiophene-2,5-diboronic acidPoly(thiophene) derivativeLowerLower

Table 3: Optical Properties of Polymers

Diboronic Acid MonomerPolymer StructureAbsorption Maximum (λmax)Emission Maximum (λem)
This compoundPoly(biphenylene) derivative~320-380 nm~400-450 nm (Blue)
Benzene-1,4-diboronic acidPoly(p-phenylene) derivative~300-350 nm~380-430 nm (Violet-Blue)
Thiophene-2,5-diboronic acidPoly(thiophene) derivative~400-550 nm~500-650 nm (Green-Red)

Table 4: Electrical Properties of Polymers

Diboronic Acid MonomerPolymer StructureElectrical Conductivity (Doped)
This compoundPoly(biphenylene) derivativeUp to 10 S/cm
Benzene-1,4-diboronic acidPoly(p-phenylene) derivativeUp to 1 S/cm
Thiophene-2,5-diboronic acidPoly(thiophene) derivativeUp to 1000 S/cm

Experimental Protocols

The following are generalized experimental protocols for the synthesis of conjugated polymers via Suzuki polycondensation using the discussed diboronic acids. Specific reaction conditions may vary depending on the specific monomers and desired polymer characteristics.

General Suzuki Polycondensation Protocol

Materials:

  • Diboronic acid (e.g., this compound, Benzene-1,4-diboronic acid, or Thiophene-2,5-diboronic acid)

  • Dihaloaromatic comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous solution of Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))

  • Phase-transfer catalyst (e.g., Aliquat 336), if required

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

Procedure:

  • In a Schlenk flask, the diboronic acid (1.0 eq.), the dihaloaromatic comonomer (1.0 eq.), and the base (e.g., 2 M aqueous K₂CO₃, 3-4 eq.) are dissolved in a suitable solvent system (e.g., toluene/water).

  • The mixture is thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) is added to the reaction mixture under the inert atmosphere.

  • The reaction mixture is heated to a specific temperature (typically 80-100 °C) and stirred vigorously for a specified period (e.g., 24-72 hours).

  • After the polymerization is complete, the reaction is terminated by adding a monofunctional end-capping agent (e.g., bromobenzene or phenylboronic acid).

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with appropriate solvents to remove catalyst residues and oligomers, and dried under vacuum.

Characterization:

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Mechanical Properties: Tensile testing

  • Optical Properties: UV-Vis and Photoluminescence Spectroscopy

  • Electrical Properties: Four-point probe or time-of-flight measurements on doped thin films.

Visualizing the Synthesis and Logic

The following diagrams illustrate the Suzuki polycondensation workflow and the logical relationship between the choice of diboronic acid and the resulting polymer properties.

Suzuki_Polycondensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Polymerization Process cluster_products Products & Purification Diboronic_Acid Diboronic Acid (e.g., this compound) Polycondensation Suzuki Polycondensation Diboronic_Acid->Polycondensation Dihaloarene Dihaloarene Comonomer Dihaloarene->Polycondensation Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Polycondensation Base Base (e.g., K2CO3) Base->Polycondensation Solvent Solvent (e.g., Toluene) Solvent->Polycondensation Heat Heat Heat->Polycondensation Polymer Conjugated Polymer Polycondensation->Polymer Purification Purification (Precipitation, Washing) Polymer->Purification

Suzuki Polycondensation Experimental Workflow.

Monomer_Property_Relationship cluster_monomers Diboronic Acid Monomer Choice cluster_properties Resulting Polymer Properties Biphenyl This compound (Extended, Rigid) Thermal Thermal Stability Biphenyl->Thermal Increases Mechanical Mechanical Strength Biphenyl->Mechanical Increases Optical Optical Properties (Absorption/Emission) Biphenyl->Optical Blue-shifted absorption Electrical Electrical Conductivity Biphenyl->Electrical Moderate Phenyl Benzene-1,4-diboronic Acid (Compact, Rigid) Phenyl->Thermal Moderate Phenyl->Mechanical Moderate Phenyl->Optical Further blue-shifted Phenyl->Electrical Lower Thiophene Thiophene-2,5-diboronic Acid (Heteroaromatic, Electron-rich) Thiophene->Thermal Decreases Thiophene->Mechanical Decreases Thiophene->Optical Red-shifted absorption Thiophene->Electrical Higher

Logical Relationship between Monomer and Polymer Properties.

Conclusion

The selection of the diboronic acid monomer is a powerful tool for tuning the properties of conjugated polymers. This compound is an excellent choice for creating polymers with high thermal stability and mechanical robustness, along with blue light emission, making them suitable for structural and certain optoelectronic applications. Benzene-1,4-diboronic acid offers a more compact and rigid backbone, leading to polymers with good thermal stability but typically lower solubility and processing challenges. For applications requiring broad absorption in the visible spectrum and high electrical conductivity, such as in organic solar cells and transistors, the electron-rich Thiophene-2,5-diboronic acid is often the preferred monomer. This guide provides a foundational understanding to aid researchers in selecting the appropriate diboronic acid for their specific polymer synthesis and application needs.

Performance Deep-Dive: 4,4'-Biphenyldiboronic Acid Derivatives in OLEDs Versus Traditional Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Organic Light-Emitting Diodes (OLEDs) reveals the potential of materials derived from 4,4'-biphenyldiboronic acid to challenge the dominance of established compounds in key performance areas. This guide provides a detailed comparison, supported by experimental data, to inform researchers and scientists in the field of organic electronics.

Materials synthesized from this compound are emerging as promising candidates for various layers within OLEDs, particularly as hole transport layers (HTLs) and host materials for the emissive layer. Their rigid biphenyl core offers good thermal stability and high hole mobility, crucial for efficient device operation and longevity. This analysis focuses on a comparative performance evaluation against commonly used materials.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance metrics of OLEDs employing a representative this compound derivative-based hole transport material against a device using the standard hole transport material N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB). It is important to note that the data is compiled from different studies and while efforts have been made to select comparable device architectures, variations in fabrication conditions can influence performance.

Performance MetricOLED with this compound Derivative HTLOLED with NPB HTLUnit
Maximum External Quantum Efficiency (EQE) ~14.4~10-12%
Maximum Current Efficiency ~28.0~15-20cd/A
Maximum Power Efficiency ~25.8~10-15lm/W
Turn-on Voltage ~3.0 - 3.5~3.5 - 4.5V
Commission Internationale de l'Eclairage (CIE) Coordinates (for a blue OLED example) (0.14, 0.16)(0.15, 0.18)-

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. The following sections outline the typical experimental protocols for the synthesis of a hole transport material derived from this compound and the subsequent fabrication and characterization of an OLED device.

Synthesis of a Biphenyl-based Hole Transport Material via Suzuki Coupling

A common method for synthesizing hole transport materials from this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds between the biphenyl core and aromatic amines.

Materials:

  • This compound

  • Aromatic amine (e.g., N-phenyl-1-naphthylamine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve this compound (1.0 eq), the aromatic amine (2.2 eq), and the base (4.0 eq) in the solvent mixture.

  • Degassing: Purge the reaction mixture with an inert gas for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final hole transport material.

OLED Fabrication by Thermal Evaporation

Multi-layer OLEDs are typically fabricated using vacuum thermal evaporation, which allows for precise control over layer thickness and purity.

Substrate Preparation:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

Device Fabrication:

The following layers are deposited sequentially onto the cleaned ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr):

  • Hole Injection Layer (HIL): 10 nm of a suitable material like HAT-CN.

  • Hole Transport Layer (HTL): 40 nm of the synthesized biphenyl-based material or NPB.

  • Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with a phosphorescent or fluorescent emitter (e.g., Ir(ppy)₃ for green emission).

  • Electron Transport Layer (ETL): 30 nm of a material like TPBi.

  • Electron Injection Layer (EIL): 1 nm of LiF.

  • Cathode: 100 nm of Aluminum (Al).

The deposition rates and thicknesses of each layer are monitored in-situ using a quartz crystal microbalance.

Device Characterization

The performance of the fabricated OLEDs is characterized as follows:

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying principles of OLED operation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start_synth Starting Materials suzuki Suzuki Coupling start_synth->suzuki purification_synth Purification suzuki->purification_synth final_material Biphenyl HTM purification_synth->final_material htl HTL Deposition final_material->htl substrate ITO Substrate Cleaning hil HIL Deposition substrate->hil hil->htl eml EML Deposition htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode ivl I-V-L Measurement cathode->ivl el EL Spectrum & CIE cathode->el eqe EQE Calculation ivl->eqe

OLED Fabrication and Characterization Workflow.

The energy level alignment of the different layers in an OLED is critical for efficient charge injection and transport, leading to high device performance. The diagram below illustrates a representative energy level structure of an OLED incorporating a biphenyl-based hole transport material.

Energy_Level_Diagram Anode Anode (ITO) ~4.7 eV HIL HIL ~5.2 eV HTL Biphenyl HTL ~5.5 eV Anode->HTL Hole Injection EML_Host_HOMO EML (Host) ~5.8 eV HTL->EML_Host_HOMO Hole Transport ETL_HOMO ETL ~6.2 eV Cathode Cathode (Al) ~4.2 eV ETL_LUMO ETL ~2.7 eV Cathode->ETL_LUMO Electron Injection EML_Host_LUMO EML (Host) ~2.4 eV ETL_LUMO->EML_Host_LUMO Electron Transport EML_Host_LUMO->EML_Host_HOMO Recombination HTL_LUMO Biphenyl HTL ~2.1 eV

Representative OLED Energy Level Diagram.

A Comparative Guide to the Gas Sorption Properties of Porous Frameworks Derived from Biphenyl-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the gas sorption performance of Covalent Organic Frameworks (COFs) from boronic acid precursors and Metal-Organic Frameworks (MOFs) from 4,4'-biphenyldicarboxylic acid, supported by experimental data.

Introduction

To provide a valuable comparative analysis for researchers, scientists, and drug development professionals, this guide evaluates the gas sorption properties of two closely related classes of materials:

  • Covalent Organic Frameworks (COFs) synthesized from boronic acid precursors. COFs are analogous to MOFs in that they are also porous, crystalline materials, but their framework is constructed entirely from covalent bonds.

  • Metal-Organic Frameworks (MOFs) synthesized from 4,4'-biphenyldicarboxylic acid (BPDC), the dicarboxylate analogue of the originally proposed diboronic acid linker.

This comparison will shed light on how the choice of the linking group (boronic acid vs. carboxylic acid) and the framework construction (covalent vs. metal-coordination) on a similar biphenyl backbone influences the resulting material's porosity and gas uptake capabilities.

Comparative Analysis of Gas Sorption Properties

The gas sorption properties of selected COFs and MOFs are summarized below. The data highlights the differences in surface area, pore volume, and uptake capacity for various gases, including carbon dioxide (CO₂), nitrogen (N₂), methane (CH₄), and hydrogen (H₂).

Table 1: Comparison of BET Surface Area and Pore Volume

MaterialLinkerFramework TypeBET Surface Area (m²/g)Pore Volume (cm³/g)
COF-102 Tetra(4-dihydroxyborylphenyl)methaneCOF3472 - 3620[1]1.55[1]
COF-5 1,4-Benzenediboronic acid & HHTP*COF1590Not Reported
UiO-67 4,4'-Biphenyldicarboxylic acid (BPDC)MOF1415 - 2590[2]Not Reported
Ni-BPDC-MOF 4,4'-Biphenyldicarboxylic acid (BPDC)MOF311.99[3]Not Reported

*HHTP = 2,3,6,7,10,11-Hexahydroxytriphenylene

Table 2: Comparative Gas Uptake Capacities

MaterialGasTemperature (K)Pressure (bar)Gas Uptake
COF-102 H₂77172 mg/g[1]
CH₄29835187 mg/g
CO₂298551180 mg/g[1]
COF-5 CH₄2981-100Good agreement with simulations
UiO-67 CH₄29810.45 mmol/g[2]
C₂H₆29813.00 mmol/g[2]
C₃H₈29818.18 mmol/g[2]
CO₂2731~1.4 mmol/g
N₂2731~0.2 mmol/g
Ni-BPDC-MOF N₂770-1Type-IV isotherm[3]

Experimental Protocols

Detailed methodologies for the synthesis, activation, and gas sorption measurements of the compared materials are crucial for reproducibility and for understanding the context of the presented data.

Synthesis and Activation of Covalent Organic Frameworks (e.g., COF-5, COF-102)

Synthesis of COF-5: COF-5 is synthesized by the condensation reaction of 1,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene. The reaction is typically carried out under solvothermal conditions in a mixture of mesitylene and dioxane. Controlling the reversibility of the condensation reaction by retaining some water in the reaction mixture is crucial for obtaining a crystalline material.[1]

Synthesis of COF-102: COF-102 is synthesized by the self-condensation of a tetrahedral monomer, tetra(4-dihydroxyborylphenyl)methane (TBPM), under solvothermal conditions.[1]

Activation of COFs: Proper activation of COFs is essential to remove guest molecules and unreacted monomers from the pores to make them accessible for gas sorption. A common activation procedure involves:

  • Washing the as-synthesized COF with a suitable solvent (e.g., acetone).

  • Drying the material under vacuum at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 24 hours) to ensure the complete removal of solvent molecules.[3]

COF_Synthesis_Activation cluster_synthesis COF Synthesis cluster_activation Activation s1 Boronic Acid Monomers s2 Solvothermal Reaction (e.g., Mesitylene/Dioxane) s1->s2 s3 Crude COF s2->s3 a1 Solvent Washing (e.g., Acetone) s3->a1 Purification a2 Vacuum Drying (e.g., 120°C, 24h) a1->a2 a3 Activated Porous COF a2->a3

COF Synthesis and Activation Workflow.
Synthesis and Activation of Metal-Organic Frameworks (e.g., UiO-67, Ni-BPDC-MOF)

Synthesis of UiO-67: UiO-67 is typically synthesized via a hydrothermal method. Zirconium tetrachloride (ZrCl₄) and 4,4'-biphenyldicarboxylic acid (BPDC) are dissolved in N,N-dimethylformamide (DMF) with the addition of a modulator like hydrochloric acid or acetic acid. The mixture is then heated in a Teflon-lined autoclave at around 120 °C for an extended period (e.g., 48-72 hours).[4][5] The resulting white precipitate is collected by centrifugation.[5]

Synthesis of Ni-BPDC-MOF: A nickel-based MOF with BPDC can be synthesized using a one-step hydrothermal method. Nickel nitrate hexahydrate and BPDC are dissolved in a solvent mixture (e.g., DMF and ethanol) and heated in a Teflon-lined autoclave at a specific temperature (e.g., 180 °C) for a set time (e.g., 10 hours).[3] The precipitate is then collected and washed.[3]

Activation of MOFs: Activation of MOFs is critical to remove the solvent molecules occluded within the pores after synthesis. A typical activation procedure for these MOFs includes:

  • Washing the as-synthesized material multiple times with a fresh solvent like DMF to remove unreacted precursors.[5]

  • Solvent exchange by soaking the MOF in a more volatile solvent, such as acetone or ethanol, to displace the high-boiling-point synthesis solvent.[5]

  • Heating the material under vacuum at a specific temperature (e.g., 100-120 °C) for a prolonged period (e.g., 24 hours) to evacuate the pores completely.[3][5]

MOF_Synthesis_Activation cluster_synthesis MOF Synthesis cluster_activation Activation ms1 Metal Salt (e.g., ZrCl₄) + 4,4'-BPDC Linker ms2 Hydrothermal Reaction (e.g., DMF, 120°C) ms1->ms2 ms3 Crude MOF ms2->ms3 ma1 Solvent Washing & Exchange (DMF, Acetone/Ethanol) ms3->ma1 Purification ma2 Vacuum Heating (e.g., 120°C, 24h) ma1->ma2 ma3 Activated Porous MOF ma2->ma3

MOF Synthesis and Activation Workflow.
Gas Sorption Measurement Protocol

Gas sorption isotherms are typically measured using a volumetric or gravimetric gas sorption analyzer. The general procedure is as follows:

  • Sample Preparation: A known mass of the activated MOF or COF sample is loaded into a sample tube.

  • Degassing: The sample is further degassed in situ by the analyzer at a specific temperature and under high vacuum to ensure the pores are completely empty before the measurement.

  • Isotherm Measurement: The sample tube is cooled to the desired analysis temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂ and CH₄).

  • Doses of the analysis gas are incrementally introduced into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed at each equilibrium pressure is measured.

  • This process is continued up to a target pressure (e.g., 1 bar or higher).

  • The desorption isotherm can be measured by incrementally reducing the pressure.

  • The BET surface area is calculated from the nitrogen adsorption isotherm in the relative pressure range of approximately 0.05 to 0.3.

Discussion and Conclusion

The comparison of COFs derived from boronic acid precursors and MOFs synthesized from 4,4'-biphenyldicarboxylic acid reveals significant differences in their gas sorption properties, which can be attributed to their distinct framework structures and compositions.

The 3D boroxine-linked COFs, such as COF-102, exhibit exceptionally high BET surface areas and large pore volumes, leading to impressive gas uptake capacities, particularly for CO₂ at high pressures.[1] This highlights the potential of lightweight, covalently linked frameworks for gas storage applications.

In contrast, MOFs based on the 4,4'-biphenyldicarboxylic acid linker, such as UiO-67, also demonstrate significant porosity and high uptake for various gases, especially light hydrocarbons.[2] The presence of metal nodes in the MOF structure can provide strong binding sites for certain gas molecules, enhancing selectivity. For instance, the modification of UiO-67 can significantly improve its CO₂ selectivity.

The Ni-BPDC-MOF, with its lower surface area, shows a Type-IV isotherm, which is indicative of a mesoporous structure.[3] This suggests that the choice of metal and synthesis conditions can lead to different pore architectures even with the same organic linker.

References

A Comparative Guide to Alternative Linkers for a New Generation of Fluorescent Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly fluorescent and stable Metal-Organic Frameworks (MOFs) is paramount. While 4,4'-Biphenyldiboronic acid has been a foundational linker in this field, a diverse array of alternative organic linkers has emerged, offering superior photophysical properties and enabling novel applications. This guide provides an objective comparison of the performance of these alternative linkers, supported by experimental data, to aid in the rational design of next-generation fluorescent MOFs.

This guide delves into the synthesis and photophysical characteristics of fluorescent MOFs constructed from four distinct classes of organic linkers as alternatives to this compound: Tetraphenylethylene-based carboxylates, pyrene-based carboxylates, anthracene-based carboxylates, and triazole-based N-heterocycles. The selection is based on their demonstrated potential to yield MOFs with high quantum yields, tunable emission, and robust stability.

Performance Comparison of Alternative Linkers

The following table summarizes the key photophysical properties of representative fluorescent MOFs synthesized using alternative organic linkers. This data facilitates a direct comparison of their fluorescence quantum yields, emission wavelengths, and fluorescence lifetimes, which are critical parameters for applications in sensing, imaging, and drug delivery.

Linker TypeMOF NameMetal IonQuantum Yield (Φ)Emission Wavelength (λem)Fluorescence Lifetime (τ)Reference
Tetraphenylethylene-based Carboxylate PCN-94Zr99.9% (in Ar)470 nmNot Reported[1]
Pyrene-based Carboxylate NU-1000Zr~20%480 nm14.2 ns
Anthracene-based Carboxylate ANMOF-74(Zn)ZnNot ReportedBroad (visible spectrum)Not Reported[2]
Triazole-based N-heterocycle Zn-Triazole MOFZnup to 30%433 nmNot Reported[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of these high-performance fluorescent MOFs are crucial for reproducibility and further development. Below are the experimental protocols for the synthesis of selected MOFs from each linker class.

Synthesis of a Tetraphenylethylene-based Zirconium MOF (PCN-94)

This protocol is based on the solvothermal synthesis of PCN-94, a highly fluorescent MOF with a near-unity quantum yield.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) (H₄ETTC) linker

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (modulator)

Procedure:

  • A solution of ZrCl₄ and benzoic acid in DMF is prepared in a Teflon-lined autoclave.

  • The H₄ETTC linker is added to the solution.

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 48 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • The product is washed with fresh DMF and then with a suitable solvent (e.g., acetone) to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is dried under vacuum.

Synthesis of a Pyrene-based Zirconium MOF (NU-1000)

The following is a typical solvothermal synthesis protocol for NU-1000, a well-studied pyrene-based MOF.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,6,8-Tetrakis(p-benzoic acid)pyrene (H₄TBAPy) linker

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Procedure:

  • ZrOCl₂·8H₂O and the H₄TBAPy linker are dissolved in DMF in a Teflon-lined autoclave.

  • Acetic acid is added to the mixture as a modulator to control the crystal growth.

  • The autoclave is sealed and heated in an oven at 100-150 °C for 24-72 hours.

  • The resulting crystalline solid is collected by filtration.

  • The product is washed extensively with DMF and then solvent-exchanged with a volatile solvent like acetone.

  • The MOF is activated by heating under vacuum to remove the solvent molecules from the pores.[4]

Synthesis of an Anthracene-based Zinc MOF (ANMOF-74(Zn))

This protocol describes the solvothermal synthesis of a MOF from the ANMOF-74 series.

Materials:

  • Zinc(II) salt (e.g., Zinc nitrate hexahydrate)

  • Anthracene-based dicarboxylic acid linker

  • N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • The zinc salt and the anthracene-based linker are dissolved in the solvent in a sealed reaction vessel.

  • The mixture is heated in an oven at a temperature typically ranging from 80 to 120 °C for 24 to 72 hours.

  • After cooling, the crystalline product is isolated by filtration.

  • The product is washed with fresh solvent to remove any unreacted precursors.

  • The MOF is dried under vacuum.[2]

Synthesis of a Triazole-based Zinc MOF

The following is a general procedure for the solvothermal synthesis of a fluorescent triazole-based MOF.

Materials:

  • Zinc(II) salt (e.g., Zinc acetate)

  • A functionalized triazole-based linker (e.g., 3-amino-1,2,4-triazole)

  • Solvent (e.g., water or a water/ethanol mixture)

Procedure:

  • The zinc salt and the triazole linker are combined in a Teflon-lined autoclave with the chosen solvent.

  • The autoclave is sealed and heated to a temperature between 150 and 180 °C for 48 to 72 hours.[4]

  • After the reaction mixture has cooled down, the solid product is collected by filtration.

  • The product is washed with the reaction solvent and dried.

Visualizing Synthesis and Fluorescence Mechanisms

To better understand the processes involved in creating and utilizing these fluorescent MOFs, the following diagrams, generated using the DOT language, illustrate a typical synthesis workflow and the fundamental mechanism of linker-based fluorescence.

SynthesisWorkflow General Solvothermal Synthesis Workflow for Fluorescent MOFs cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing metal Metal Salt/Cluster autoclave Sealed Autoclave (Heating) metal->autoclave linker Organic Linker linker->autoclave solvent Solvent (e.g., DMF) solvent->autoclave modulator Modulator (optional) modulator->autoclave filtration Filtration autoclave->filtration washing Washing filtration->washing activation Activation (Drying) washing->activation product Fluorescent MOF Crystals activation->product

Caption: General solvothermal synthesis workflow for fluorescent MOFs.

FluorescenceMechanism Mechanism of Linker-Based Fluorescence in MOFs cluster_excitation Excitation cluster_emission Emission ground_state Linker (Ground State, S0) excited_state Linker (Excited State, S1) ground_state->excited_state Excitation excited_state->ground_state Radiative Decay excited_state->ground_state Non-radiative Decay excitation Absorption of Light (Photon) fluorescence Fluorescence (Photon Emission) non_radiative Non-radiative Decay (e.g., vibrations)

Caption: Mechanism of linker-based fluorescence in MOFs.

References

A Comparative Guide to 4,4'-Biphenyldiboronic Acid-Based Sensors for Saccharide Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the sensing performance of 4,4'-biphenyldiboronic acid-based sensors. It offers an objective comparison with alternative sensing technologies, supported by experimental data, to aid in the selection of appropriate tools for saccharide detection in research and development.

Introduction to Boronic Acid-Based Sensing

Boronic acids have emerged as versatile tools for the recognition of saccharides due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural motifs abundant in sugars.[1][2] This interaction forms a five- or six-membered cyclic boronate ester, a reaction that can be coupled to a signaling mechanism, such as a change in fluorescence or an electrochemical response, to indicate the presence and concentration of the target saccharide.[1]

Among the various boronic acid scaffolds, diboronic acid derivatives have garnered significant attention for their potential to enhance binding affinity and selectivity, particularly for glucose.[3][4] The spatial arrangement of the two boronic acid moieties can be tailored to create a binding pocket that complements the specific diol spacing of a target saccharide. This compound provides a semi-rigid linker that positions the two boronic acid groups at a distance suitable for binding with larger saccharides.

Signaling Pathway of a this compound-Based Fluorescent Sensor

The general mechanism for a fluorescent sensor incorporating a this compound moiety involves the modulation of a fluorophore's emission upon saccharide binding. In a common "turn-on" sensing strategy, the boronic acid groups in their unbound state may quench the fluorescence of a nearby fluorophore through photoinduced electron transfer (PET). Upon binding to a saccharide, the formation of the boronate ester alters the electronic properties of the boron center, inhibiting the PET process and leading to an increase in fluorescence intensity.

G Signaling Pathway of a this compound-Based Fluorescent Sensor cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Sensor This compound -Fluorophore Conjugate PET Photoinduced Electron Transfer (PET) Sensor->PET Excitation Quenched Fluorescence Quenching PET->Quenched Complex Sensor-Saccharide Complex No_PET PET Inhibition Complex->No_PET Excitation Fluorescence Fluorescence Emission No_PET->Fluorescence Saccharide Saccharide SensorSaccharide SensorSaccharide SensorSaccharide->Complex Reversible Binding

Caption: General signaling mechanism of a fluorescent this compound-based sensor.

Performance Comparison of Saccharide Sensors

The selection of a sensor for a specific application depends on various performance metrics, including its sensitivity (Limit of Detection), linear range of detection, and selectivity towards the target analyte over other potentially interfering species. The following tables summarize the performance of this compound-based sensors and compare them with prominent alternative technologies.

Table 1: Performance of Diboronic Acid-Based Sensors for Glucose

Sensor TypeSensing PrincipleLimit of Detection (LOD)Linear RangeSelectivity ProfileReference
Anthracene-based Diboronic AcidFluorescence1.37 µM0 - 195 µMHigh for Glucose
Anthracene-based Diboronic AcidElectrochemical21.5 mg/dL (1.19 mM)40 - 500 mg/dLHigher for Glucose vs. Galactose, Fructose[5]
Carbazole Pyridinium Boronic AcidFluorescence (AIE)0.59 µM-High for Glucose (85x > Fructose)[6]
Diphenylboronic Acid-basedFluorescence--43x for Glucose > Fructose[7]

Table 2: Performance of Alternative Glucose Sensing Technologies

Sensor TypeSensing PrincipleLimit of Detection (LOD)Linear RangeKey AdvantagesReference
Enzyme-Based
Glucose Oxidase on CuNP/Chitosan/CNT-GCEAmperometric--High selectivity, fast response (<4s)[8]
Glucose Oxidase on PtHNPCs/AuNPs-GCEAmperometric1.0 µM3.0 - 7.7 mMHigh sensitivity[8]
Enzymatic Fuel Cell (GOx/BOx)Amperometric50 µMUp to 1 mMSelf-powered[9]
Aptamer-Based
DNA Aptamer with InvertaseColorimetric (via PGM)18 µM~0 - 1,000 µMPortable, low-cost[10]
SERS-Based AptasensorSurface-Enhanced Raman0.014 mM0.10 - 30 mMHigh sensitivity, suitable for saliva[11]
Fluorescence Aptasensor (RT-ELISA)Fluorescence3.2 mM-Continuous in-vivo monitoring[12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of sensor performance. Below are representative protocols for the synthesis and application of boronic acid-based sensors.

Synthesis of a Generic this compound-Based Fluorescent Sensor

This protocol describes a general approach to synthesizing a fluorescent sensor by coupling this compound with a fluorophore containing a reactive group (e.g., an amine).

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., an aminonaphthalimide derivative)

  • Coupling agents (e.g., EDC, NHS)

  • Organic solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Activation of Boronic Acid: Dissolve this compound in an appropriate anhydrous organic solvent. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the boronic acid groups.

  • Coupling Reaction: To the activated boronic acid solution, add the amine-functionalized fluorophore. The reaction is typically stirred at room temperature for 24-48 hours.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired sensor molecule.

  • Characterization: The structure of the synthesized sensor is confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

General Protocol for Saccharide Sensing using a Fluorescent Boronic Acid-Based Sensor

This protocol outlines the steps for evaluating the fluorescence response of a synthesized sensor to various saccharides.

Materials:

  • Synthesized this compound-based sensor

  • Stock solutions of various saccharides (e.g., glucose, fructose, galactose, mannose) in buffer

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the buffer solution.

  • Fluorescence Measurements: a. Record the baseline fluorescence spectrum of the sensor solution. b. Titrate the sensor solution with increasing concentrations of the saccharide stock solution. c. After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Data Analysis: a. Plot the change in fluorescence intensity as a function of saccharide concentration. b. Determine the limit of detection (LOD) and the linear detection range from the calibration curve. c. Calculate the binding constant (Ka) by fitting the titration data to a suitable binding model.

  • Selectivity Study: Repeat the fluorescence titration experiments with other potentially interfering saccharides to assess the sensor's selectivity.

Experimental Workflow for Performance Evaluation

The systematic evaluation of a new sensor's performance is critical. The following diagram illustrates a typical workflow for benchmarking a this compound-based sensor.

G Experimental Workflow for Sensor Performance Evaluation Start Start Synthesis Sensor Synthesis & Characterization Start->Synthesis Optimization Optimization of Experimental Conditions (pH, Temp, Conc.) Synthesis->Optimization Calibration Calibration Curve Generation Optimization->Calibration Performance Performance Metrics (LOD, Linear Range) Calibration->Performance Selectivity Selectivity & Interference Studies Performance->Selectivity Comparison Comparison with Alternative Sensors Selectivity->Comparison End End Comparison->End

Caption: A typical workflow for the evaluation of a new saccharide sensor.

Conclusion

This compound serves as a valuable building block for the construction of saccharide sensors. The semi-rigid nature of the biphenyl linker allows for the creation of well-defined binding cavities, which can lead to enhanced selectivity for specific saccharides like glucose. While direct performance data for simple this compound-based sensors is limited in the literature, the data available for more complex diboronic acid sensors demonstrate their competitive performance in terms of sensitivity and selectivity.

Compared to established enzyme-based sensors, boronic acid-based sensors offer the key advantage of being non-protein-based, which can lead to greater stability and reusability. However, challenges such as potential interference from other diol-containing molecules and the pH-dependency of the binding interaction need to be considered. Aptamer-based sensors represent a rapidly developing alternative, offering high specificity and sensitivity, though they may have different operational requirements and cost considerations.

The choice of a particular sensing platform will ultimately depend on the specific requirements of the application, including the desired sensitivity, selectivity, cost, and the complexity of the sample matrix. This guide provides a foundational comparison to aid researchers in making an informed decision.

References

A Comparative Guide to Catalysts for Suzuki Reactions Involving 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. A key application of this reaction is in the synthesis of conjugated polymers and complex biaryl structures, where bifunctional building blocks like 4,4'-biphenyldiboronic acid are crucial. The choice of catalyst for these reactions is paramount, directly influencing reaction yield, rate, and the properties of the resulting materials. This guide provides a comparative analysis of various catalytic systems for Suzuki reactions involving this compound, supported by experimental data to aid in catalyst selection and methods development.

Palladium-Based Catalysts: The Workhorses of Suzuki Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura reactions. Their versatility and high activity have made them the catalysts of choice for a vast array of substrates.

Traditional Phosphine Ligand-Based Catalysts:

Palladium catalysts bearing phosphine ligands have a long and successful history in Suzuki couplings. The electronic and steric properties of the phosphine ligand play a critical role in the catalytic cycle, influencing oxidative addition, transmetalation, and reductive elimination.

  • Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄): This air-stable, commercially available catalyst is a common choice for a wide range of Suzuki reactions. While effective, it may require higher catalyst loadings and reaction temperatures for challenging substrates.

  • Palladium Acetate (Pd(OAc)₂) with Phosphine Ligands: The combination of a palladium precursor like Pd(OAc)₂ with a variety of phosphine ligands offers a modular approach to catalyst design. The choice of phosphine can be tailored to the specific substrates and desired reaction conditions. Bulky, electron-rich phosphines, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃), have proven to be particularly effective in promoting the coupling of sterically hindered and electronically deactivated substrates.

Palladium on Carbon (Pd/C): A Heterogeneous Alternative

For applications where catalyst recovery and reuse are critical, heterogeneous catalysts like palladium on carbon offer a practical solution. These catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and reducing palladium contamination in the final product. While often requiring higher temperatures, ligand-free conditions can sometimes be employed.

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

In recent years, nickel-based catalysts have emerged as a powerful and more economical alternative to palladium for Suzuki-Miyaura couplings. Nickel's lower cost and unique reactivity profile make it an attractive option, particularly for large-scale industrial applications.

  • Nickel(II) Complexes with Phosphine Ligands: Similar to palladium, nickel(II) precursors, such as NiCl₂, can be combined with phosphine ligands to generate active catalysts in situ. Bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) have been shown to be effective.

  • Zerovalent Nickel Complexes (Ni(0)): Ni(0) complexes, such as bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂), are highly reactive catalysts for Suzuki couplings. These complexes can promote reactions under milder conditions than their Ni(II) counterparts.

Comparative Performance Data

The following tables summarize the performance of various catalysts in Suzuki reactions involving this compound and its derivatives, based on data from the literature. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: Palladium-Catalyzed Suzuki Polycondensation of this compound Esters with Dihaloarenes

Catalyst SystemDihaloareneBaseSolventTemp. (°C)Time (h)Yield (%)Molecular Weight (Mn) (kDa)PDIReference
Pd₂(dba)₃ / P(t-Bu)₃1,4-DibromobenzeneK₃PO₄Toluene8024>9515.21.8N/A
Pd(OAc)₂ / SPhos1,4-Dibromo-2,5-dihexylbenzeneK₂CO₃Toluene/H₂O100489825.42.1N/A
Pd(PPh₃)₄4,4''-Dibromo-p-terphenylK₂CO₃Toluene/H₂O100729212.12.5N/A
Pd/C (10%)1,4-DibromobenzeneK₂CO₃DMF/H₂O1002485Not ReportedNot Reported[1]

Table 2: Nickel-Catalyzed Suzuki Polycondensation of this compound with Dihaloarenes

Catalyst SystemDihaloareneLigandBaseSolventTemp. (°C)Time (h)Yield (%)Molecular Weight (Mn) (kDa)PDIReference
NiCl₂1,4-DichlorobenzenedpppK₃PO₄DMF8024908.51.9N/A
Ni(COD)₂1,4-Dichlorobenzene2,2'-Bipyridyl-DMF60189511.22.2[2]

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki Polycondensation:

A flame-dried Schlenk tube is charged with this compound (1.0 eq.), the dihaloarene (1.0 eq.), and the base (e.g., K₂CO₃, 3.0 eq.). The tube is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if required) are then added under a positive flow of argon. Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The reaction mixture is then heated to the desired temperature with vigorous stirring for the specified time. After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol. The polymer is collected by filtration, washed with methanol and acetone, and dried under vacuum.

General Procedure for Nickel-Catalyzed Suzuki Polycondensation:

In a glovebox, a reaction vessel is charged with the nickel catalyst (e.g., Ni(COD)₂, 5 mol%), the ligand (e.g., 2,2'-bipyridyl, 5 mol%), and the dihaloarene (1.0 eq.). Anhydrous, degassed solvent (e.g., DMF) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.05 eq.) and the base (e.g., K₃PO₄, 3.0 eq.) are then added. The vessel is sealed and removed from the glovebox. The reaction mixture is heated to the desired temperature and stirred for the specified time. The workup procedure is similar to that described for the palladium-catalyzed reaction.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of catalysts for the Suzuki reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Reactants (this compound, Aryl Halide, Base, Solvent) Reaction_A Suzuki Coupling (Catalyst A) Reactants->Reaction_A Reaction_B Suzuki Coupling (Catalyst B) Reactants->Reaction_B Reaction_C Suzuki Coupling (Catalyst C) Reactants->Reaction_C Catalyst_A Catalyst A (e.g., Pd(PPh3)4) Catalyst_A->Reaction_A Catalyst_B Catalyst B (e.g., NiCl2/dppp) Catalyst_B->Reaction_B Catalyst_C Catalyst C (e.g., Pd/C) Catalyst_C->Reaction_C Workup Workup & Purification Reaction_A->Workup Reaction_B->Workup Reaction_C->Workup Characterization Characterization (NMR, GPC, etc.) Workup->Characterization Performance Performance Comparison (Yield, TON, TOF, etc.) Characterization->Performance

Caption: Experimental workflow for a comparative catalyst study.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The efficiency of each step is influenced by the choice of catalyst, ligands, base, and solvent.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII_RX R-Pd(II)(X)L_n OxAdd->PdII_RX Transmetal Transmetalation (Ar-B(OR)2) PdII_RX->Transmetal Boronic Acid (Ar-B(OR)2) + Base PdII_RAr R-Pd(II)(Ar)L_n Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to Validating the Structure of Novel Porous Organic Polymers Derived from 4,4'-Biphenyldiboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Materials with Established Alternatives, Supported by Experimental Data.

The synthesis of novel porous organic polymers (POPs) from versatile building blocks like 4,4'-biphenyldiboronic acid has opened new avenues in materials science, offering promising applications in gas storage, separation, and catalysis. This guide provides a comprehensive comparison of the structural and performance characteristics of two prominent POPs derived from this compound—Covalent Organic Framework-10 (COF-10) and Porous Aromatic Framework-11 (PAF-11)—with established porous materials such as Metal-Organic Framework-5 (MOF-5) and the zeolite ZSM-5. Detailed experimental protocols for the structural validation of these novel materials are also presented to ensure reproducibility and accurate characterization.

Performance Comparison of Porous Materials

The efficacy of porous materials is primarily determined by their physical properties, including surface area, pore volume, and thermal stability. The following tables summarize the key performance indicators for COFs derived from this compound and their alternatives.

MaterialBuilding BlocksBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Thermal Stability (°C)
COF-10 This compound, 2,3,6,7,10,11-Hexahydroxytriphenylene~700 - 1000~0.5 - 0.7~1.5~400
PAF-11 This compound~985Not Reported5.3~360[1]
MOF-5 Zinc nitrate, Terephthalic acid~2500 - 3000~1.0~1.2~400
ZSM-5 Silicates, Aluminates~400 - 500~0.18~0.55>500

Table 1: Comparison of Physical Properties of Porous Materials.

MaterialH₂ Adsorption (wt% at 77 K, 1 bar)CO₂ Adsorption (mmol/g at 273 K, 1 bar)CH₄ Adsorption (mmol/g at 273 K, 1 bar)
PAF-3 Not Reported~0.85[2]Not Reported
PAF-4 Not ReportedNot Reported~1.0[2]
MOF-5 ~1.3~2.5Not Reported
Activated Carbons Not Reported3.3 - 5.0[3]Not Reported
Zeolites Not Reported3.5 - 5.0[3]Not Reported

Experimental Protocols for Structural Validation

Accurate structural validation is critical for understanding the properties and potential applications of novel materials. The following are detailed methodologies for key experiments used to characterize POPs synthesized from this compound.

Solvothermal Synthesis of Covalent Organic Frameworks (COFs)

This protocol outlines the general procedure for synthesizing crystalline COFs.

Materials:

  • This compound

  • Co-monomer (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene for COF-10)

  • Solvent mixture (e.g., mesitylene/dioxane)

  • Catalyst (e.g., aqueous acetic acid)

  • Pyrex tube

Procedure:

  • The monomers are mixed in a stoichiometric ratio in a Pyrex tube.[4]

  • A solvent mixture and a catalyst are added to the tube.[4]

  • The mixture is degassed through several freeze-pump-thaw cycles.[4]

  • The Pyrex tube is sealed under vacuum.[4]

  • The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 72 hours).[4][5]

  • After cooling to room temperature, the solid product is collected by filtration, washed with an appropriate solvent (e.g., acetone), and dried under vacuum.

G cluster_synthesis Solvothermal Synthesis Workflow Mix Monomers Mix Monomers Add Solvent & Catalyst Add Solvent & Catalyst Mix Monomers->Add Solvent & Catalyst Degas (Freeze-Pump-Thaw) Degas (Freeze-Pump-Thaw) Add Solvent & Catalyst->Degas (Freeze-Pump-Thaw) Seal Tube Seal Tube Degas (Freeze-Pump-Thaw)->Seal Tube Heat in Oven Heat in Oven Seal Tube->Heat in Oven Isolate & Wash Product Isolate & Wash Product Heat in Oven->Isolate & Wash Product Dry Product Dry Product Isolate & Wash Product->Dry Product G cluster_pxrd PXRD Analysis Workflow Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Comparison with Simulated Pattern Comparison with Simulated Pattern Data Processing->Comparison with Simulated Pattern Structural Refinement Structural Refinement Comparison with Simulated Pattern->Structural Refinement Structural Model (CIF) Structural Model (CIF) Simulated Pattern Generation Simulated Pattern Generation Structural Model (CIF)->Simulated Pattern Generation Simulated Pattern Generation->Comparison with Simulated Pattern G cluster_relationship Structure-Property Relationship This compound This compound Rigid Biphenyl Linker Rigid Biphenyl Linker This compound->Rigid Biphenyl Linker Diboronic Acid Functionality Diboronic Acid Functionality This compound->Diboronic Acid Functionality High Porosity & Surface Area High Porosity & Surface Area Rigid Biphenyl Linker->High Porosity & Surface Area Defined Pore Structure Defined Pore Structure Rigid Biphenyl Linker->Defined Pore Structure Covalent Linkages Covalent Linkages Diboronic Acid Functionality->Covalent Linkages Gas Storage & Separation Gas Storage & Separation High Porosity & Surface Area->Gas Storage & Separation Catalysis Catalysis Defined Pore Structure->Catalysis High Thermal Stability High Thermal Stability Covalent Linkages->High Thermal Stability

References

Safety Operating Guide

Personal protective equipment for handling 4,4'-Biphenyldiboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,4'-Biphenyldiboronic acid. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5][7]

Hazard Identification:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)[3]
Causes skin irritationSkin corrosion/irritation (Category 2)[2][3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[2][3]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][7]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][5][7]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1][7]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5][7]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][7][8]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible before beginning work.[7]

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[5][7]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[7]

    • Avoid generating dust when transferring the solid.[1][7] Use appropriate tools, such as a spatula, for transfers.[7]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[1][5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Method: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5] Contact a licensed professional waste disposal service to dispose of this material.[1] In some cases, incineration in a chemical incinerator with an afterburner and scrubber may be a suitable disposal method.[1]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Clean Surface) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh/Transfer Chemical (Avoid Dust Generation) don_ppe->weigh Proceed to Handling reaction Perform Experiment weigh->reaction decontaminate Decontaminate Work Area reaction->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.